Product packaging for 2-Bromoquinoline-4-carbaldehyde(Cat. No.:CAS No. 866831-75-6)

2-Bromoquinoline-4-carbaldehyde

Número de catálogo: B1603878
Número CAS: 866831-75-6
Peso molecular: 236.06 g/mol
Clave InChI: LLFVQQKMECYPGQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

2-Bromoquinoline-4-carbaldehyde (CAS 866831-75-6) is a high-value halogenated quinoline derivative that serves as a key synthetic intermediate in medicinal chemistry and heterocyclic compound research. Its strategic functionalization—featuring an electrophilic aldehyde group and a bromine substituent on the quinoline scaffold—makes it a versatile building block for constructing complex molecular architectures . This compound is of significant interest in the development of novel antibiotics, particularly against multidrug-resistant Gram-negative pathogens. Research indicates that quinoline derivatives are potent inhibitors of bacterial ATP synthase, a critical target for bioenergetic disruption in pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii . Furthermore, quinoline-based inhibitors have demonstrated promising activity against bacterial DNA gyrase, an essential enzyme for microbial DNA replication, highlighting their potential as broad-spectrum antimicrobial agents . The molecule is also a valuable precursor in synthesizing various fused heterocyclic systems, contributing to its utility in advanced materials science and chemical biology. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6BrNO B1603878 2-Bromoquinoline-4-carbaldehyde CAS No. 866831-75-6

Propiedades

IUPAC Name

2-bromoquinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-10-5-7(6-13)8-3-1-2-4-9(8)12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFVQQKMECYPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628583
Record name 2-Bromoquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866831-75-6
Record name 2-Bromoquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-Bromoquinoline-4-carbaldehyde, a key intermediate in the development of various pharmacologically active compounds. Two primary, robust, and reproducible methodologies are presented in detail: the oxidation of 2-bromo-4-methylquinoline and the reduction of 2-bromoquinoline-4-carboxylic acid. This document furnishes detailed experimental protocols, quantitative data for each synthetic step, and visual diagrams of the reaction workflows to aid researchers in the efficient synthesis of this target molecule.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the quinoline core is crucial for the modulation of these activities. This compound serves as a versatile building block, with the bromine atom at the 2-position susceptible to various nucleophilic substitution and cross-coupling reactions, and the aldehyde group at the 4-position providing a handle for further derivatization, such as reductive amination, oxidation, or olefination. This guide delineates two effective synthetic routes to this important intermediate.

Synthetic Pathways

Two principal synthetic strategies have been identified and are detailed below.

Pathway 1: Oxidation of 2-Bromo-4-methylquinoline

This pathway offers a direct approach to the target molecule from the commercially available 2-bromo-4-methylquinoline. The key transformation is the selective oxidation of the methyl group to an aldehyde, commonly achieved using selenium dioxide (SeO₂).

G cluster_0 Pathway 1: Oxidation 2-Bromo-4-methylquinoline 2-Bromo-4-methylquinoline 2-Bromoquinoline-4-carbaldehyde_P1 This compound SeO2_Dioxane SeO2, Dioxane, Reflux

Pathway 2: Reduction of 2-Bromoquinoline-4-carboxylic Acid

This two-step pathway begins with the synthesis of 2-bromoquinoline-4-carboxylic acid, which is then converted to the target aldehyde. This route provides an alternative for laboratories where the carboxylic acid precursor is more readily available or can be synthesized in-house.

G cluster_1 Pathway 2: Reduction 2-Hydroxyquinoline-4-carboxylic_acid 2-Hydroxyquinoline- 4-carboxylic acid 2-Bromoquinoline-4-carboxylic_acid 2-Bromoquinoline- 4-carboxylic acid 2-Bromoquinoline-4-carbonyl_chloride 2-Bromoquinoline- 4-carbonyl chloride 2-Bromoquinoline-4-carbaldehyde_P2 This compound PBr3 PBr3, Toluene, Reflux SOCl2 SOCl2, Reflux Reduction Reducing Agent (e.g., LiAlH(OtBu)3)

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthetic steps described in this guide.

StepStarting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
Pathway 1
Oxidation2-Bromo-4-methylquinolineSelenium Dioxide (SeO₂)Dioxane4-8Reflux (101)60-75>95
Pathway 2
Step 2a: Bromination2-Hydroxyquinoline-4-carboxylic acidPhosphorus tribromide (PBr₃)Toluene3Reflux (111)56>98
Step 2b: Acyl Chloride Formation2-Bromoquinoline-4-carboxylic acidThionyl chloride (SOCl₂)None/DCM2-4Reflux (78)>95 (crude)-
Step 2c: Reduction2-Bromoquinoline-4-carbonyl chlorideLithium tri-tert-butoxyaluminum hydrideAnhydrous THF1-3-78 to RT70-85>97

Experimental Protocols

Pathway 1: Oxidation of 2-Bromo-4-methylquinoline

Materials:

  • 2-Bromo-4-methylquinoline

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-bromo-4-methylquinoline (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.1 - 1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the precipitated selenium metal. Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings, and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Pathway 2: Reduction of 2-Bromoquinoline-4-carboxylic Acid

This pathway is divided into three steps:

Step 2a: Synthesis of 2-Bromoquinoline-4-carboxylic acid [1]

Materials:

  • 2-Hydroxyquinoline-4-carboxylic acid

  • Phosphorus tribromide (PBr₃)

  • Toluene

  • Crushed ice

  • Ethyl acetate

  • 1N Sodium hydroxide solution

  • 1N Hydrochloric acid

Procedure:

  • A mixture of 2-hydroxyquinoline-4-carboxylic acid (1.0 eq) and phosphorus tribromide (4.1 eq) in toluene is heated to reflux for 3 hours.

  • After cooling to room temperature, the reaction mixture is carefully poured into crushed ice.

  • The mixture is extracted with ethyl acetate. The combined organic phases are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

  • The residue is dissolved in 1N sodium hydroxide solution and extracted with ethyl acetate to remove non-acidic impurities.

  • The aqueous phase is acidified to pH 3 with 1N hydrochloric acid, leading to the precipitation of a white solid.

  • The solid is collected by filtration, washed with water, and dried to give 2-bromoquinoline-4-carboxylic acid.[1]

Step 2b: Synthesis of 2-Bromoquinoline-4-carbonyl chloride

Materials:

  • 2-Bromoquinoline-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM, optional)

  • A catalytic amount of N,N-dimethylformamide (DMF, optional)

Procedure:

  • To a flask containing 2-bromoquinoline-4-carboxylic acid (1.0 eq), add an excess of thionyl chloride (5-10 eq). A co-solvent such as dichloromethane can be used. A catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-bromoquinoline-4-carbonyl chloride is typically used in the next step without further purification.

Step 2c: Reduction to this compound

Materials:

  • 2-Bromoquinoline-4-carbonyl chloride

  • Lithium tri-tert-butoxyaluminum hydride (or Diisobutylaluminium hydride - DIBAL-H)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the crude 2-bromoquinoline-4-carbonyl chloride (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.1 eq) in THF to the cooled solution. Maintain the temperature at -78 °C during the addition.

  • Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring and a singlet for the aldehyde proton typically in the range of δ 9.5-10.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbons of the quinoline core and a downfield signal for the carbonyl carbon of the aldehyde group (typically >190 ppm).

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₆BrNO). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1690-1710 cm⁻¹.

Conclusion

This technical guide has outlined two reliable and effective synthetic routes for the preparation of this compound. Pathway 1, the direct oxidation of 2-bromo-4-methylquinoline, is a more concise route, while Pathway 2, the reduction of 2-bromoquinoline-4-carboxylic acid, offers a viable alternative, particularly when the carboxylic acid is a more accessible starting material. The detailed experimental protocols and compiled quantitative data are intended to provide researchers with the necessary information to successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

An In-depth Technical Guide to 2-Bromoquinoline-4-carbaldehyde: Chemical Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoquinoline-4-carbaldehyde is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a quinoline core substituted with a reactive bromine atom at the 2-position and an aldehyde group at the 4-position, provides a unique platform for the development of novel therapeutic agents and complex organic molecules. The electron-withdrawing nature of the quinoline nitrogen and the aldehyde group, combined with the lability of the C-Br bond, imparts a distinct chemical reactivity profile to the molecule. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, intended to serve as a valuable resource for researchers in the field.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical transformations.

PropertyValueSource
Molecular Formula C₁₀H₆BrNO[1]
Molecular Weight 236.07 g/mol [2]
Melting Point 55-58 °C[3]
Appearance Solid[3]
CAS Number 866831-75-6[1]

Spectroscopic Analysis

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Below is a summary of the expected spectroscopic data based on the analysis of similar compounds.

TechniqueExpected Peaks and Interpretation
¹H NMR δ ~10.1 ppm (s, 1H): Aldehydic proton (CHO). Highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond.[4] δ 7.5-8.5 ppm (m, 5H): Aromatic protons of the quinoline ring. The exact chemical shifts and coupling patterns will depend on the electronic environment of each proton.
¹³C NMR δ ~193 ppm: Aldehydic carbon (C=O). Typically found in the downfield region of the spectrum.[5] δ ~150-160 ppm: Quaternary carbons of the quinoline ring, including the carbon bearing the bromine atom (C2) and other carbons of the heterocyclic ring.[6] δ ~120-140 ppm: Aromatic carbons (CH) of the quinoline ring.
FT-IR (cm⁻¹) ~1700 cm⁻¹ (strong): C=O stretching vibration of the aldehyde group.[7] ~2820 cm⁻¹ and ~2720 cm⁻¹ (medium): C-H stretching vibrations of the aldehyde group (Fermi resonance).[4] ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring. ~850-750 cm⁻¹: C-H out-of-plane bending vibrations of the aromatic protons.
Mass Spectrometry (MS) Molecular Ion (M⁺): A prominent peak at m/z 236 and 238 in an approximate 1:1 ratio, characteristic of the presence of one bromine atom. Fragmentation: Loss of the aldehyde group (-CHO, 29 amu) to give a fragment at m/z 207/209. Loss of the bromine atom (-Br, 79/81 amu) to give a fragment at m/z 157. Further fragmentation of the quinoline ring.[8][9]

Synthesis

A plausible and efficient method for the synthesis of this compound is the selective oxidation of the corresponding 2-bromo-4-methylquinoline. This transformation can be achieved using various oxidizing agents, with hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA) in the presence of a catalytic amount of an acid in a suitable solvent like DMSO being a mild and effective option.[10]

Experimental Protocol: Oxidation of 2-Bromo-4-methylquinoline

Materials:

  • 2-Bromo-4-methylquinoline

  • (Diacetoxyiodo)benzene (PIDA)

  • Dichloroacetic acid (catalyst)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of 2-bromo-4-methylquinoline (1.0 eq) in anhydrous DMSO, add (diacetoxyiodo)benzene (PIDA) (2.0-3.0 eq) and a catalytic amount of dichloroacetic acid.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 2-Bromo-4-methylquinoline reagents PIDA, cat. Dichloroacetic acid DMSO, Room Temperature start->reagents Oxidation product This compound reagents->product

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Potential Transformations

The presence of both a reactive aldehyde group and a labile bromine atom on the quinoline scaffold makes this compound a valuable intermediate for a variety of chemical transformations.

Reactions of the Aldehyde Group

The aldehyde functionality can readily undergo a range of classical reactions, allowing for the introduction of diverse structural motifs at the 4-position of the quinoline ring.

  • Wittig Reaction: Reaction with phosphorus ylides provides a straightforward method for the synthesis of 2-bromo-4-vinylquinolines. The stereochemical outcome (E/Z) of the resulting alkene is dependent on the nature of the ylide used.[11][12]

  • Condensation Reactions: Condensation with primary amines or hydrazines leads to the formation of the corresponding imines or hydrazones, which can serve as precursors for further functionalization or as bioactive molecules themselves.[13][14]

Aldehyde_Reactions cluster_wittig Wittig Reaction cluster_condensation Condensation Reaction start This compound wittig_reagent Phosphorus Ylide (R-CH=PPh₃) start->wittig_reagent amine Primary Amine (R-NH₂) start->amine wittig_product 2-Bromo-4-vinylquinoline wittig_reagent->wittig_product imine Imine Derivative amine->imine

Caption: Reactions involving the aldehyde group.

Reactions Involving the Bromine Atom

The bromine atom at the C-2 position is susceptible to nucleophilic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions.

  • Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient nature of the quinoline ring facilitates the displacement of the bromide by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce a wide range of substituents at the 2-position.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or their esters allows for the formation of a carbon-carbon bond, leading to the synthesis of 2-aryl- or 2-vinylquinoline-4-carbaldehydes.[15][16][17]

  • Sonogashira Coupling: This palladium- and copper-catalyzed reaction with terminal alkynes provides a direct route to 2-alkynylquinoline-4-carbaldehydes, which are valuable building blocks in organic synthesis.[18][19][20]

Bromine_Reactions cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling start This compound boronic_acid Boronic Acid (R-B(OH)₂) [Pd] catalyst, Base start->boronic_acid alkyne Terminal Alkyne (R-C≡CH) [Pd], [Cu] catalysts, Base start->alkyne suzuki_product 2-Aryl/Vinyl-quinoline-4-carbaldehyde boronic_acid->suzuki_product sonogashira_product 2-Alkynyl-quinoline-4-carbaldehyde alkyne->sonogashira_product

Caption: Reactions involving the bromine atom.

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in the synthesis of complex heterocyclic systems and novel drug candidates. The dual reactivity of the aldehyde and bromo substituents offers a rich platform for chemical diversification. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential chemical transformations, which will be of considerable value to researchers working in the fields of organic synthesis and medicinal chemistry. Further exploration of the reactivity of this compound is likely to lead to the discovery of new and efficient synthetic methodologies and the development of molecules with important biological activities.

References

An In-depth Technical Guide to 2-Bromoquinoline-4-carbaldehyde (CAS 866831-75-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoquinoline-4-carbaldehyde is a substituted quinoline derivative that holds significant promise in various scientific domains, particularly in medicinal chemistry and materials science. Its unique molecular architecture, featuring a quinoline core functionalized with a reactive aldehyde group and a bromine atom, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on experimental protocols and quantitative data to support further research and development.

Chemical Properties and Data

This compound is a solid organic compound with the chemical formula C₁₀H₆BrNO. The presence of the quinoline ring system, the aldehyde functional group, and the bromine substituent bestows upon it a unique set of physical and chemical properties. A summary of its key identifiers and computed properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 866831-75-6
Molecular Formula C₁₀H₆BrNO
Molecular Weight 236.07 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=N2)Br)C=O
InChI Key LNUYRTFVEJROCI-UHFFFAOYSA-N

Note: Some properties are computationally predicted and may vary from experimental values.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several synthetic strategies, primarily leveraging established methods for the formation of the quinoline ring and the introduction of the aldehyde functionality. While a specific, detailed protocol for its direct synthesis is not extensively documented in publicly available literature, plausible synthetic routes can be inferred from the synthesis of analogous compounds.

Plausible Synthetic Pathways

Two logical and commonly employed synthetic strategies for obtaining this compound are the Vilsmeier-Haack reaction and the oxidation of a corresponding methylquinoline.

2.1.1. Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[1] In the context of synthesizing this compound, a suitable starting material would be a 2-bromo-substituted acetanilide derivative. The reaction proceeds via the formation of a Vilsmeier reagent from a formamide (e.g., N,N-dimethylformamide) and a chlorinating agent (e.g., phosphorus oxychloride), which then acts as the formylating agent.

dot

Caption: Vilsmeier-Haack Reaction Workflow.

Experimental Protocol (Hypothetical):

  • Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with continuous stirring. Allow the mixture to stir for an additional 30 minutes at room temperature to form the Vilsmeier reagent.

  • Reaction with Substrate: To the prepared Vilsmeier reagent, add the 2-bromo-substituted N-arylacetamide portion-wise, maintaining the temperature below 5°C.

  • Cyclization: After the addition is complete, gradually heat the reaction mixture to 80-90°C and maintain it for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium carbonate solution) to precipitate the crude product.

  • Purification: Filter the precipitate, wash it with water, and dry it. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

2.1.2. Oxidation of 4-Methyl-2-bromoquinoline

Another viable synthetic route involves the oxidation of the methyl group of 4-methyl-2-bromoquinoline. Various oxidizing agents can be employed for this transformation, such as selenium dioxide (SeO₂) or ceric ammonium nitrate (CAN).

dot

Caption: Oxidation of 4-Methyl-2-bromoquinoline.

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a suitable solvent (e.g., dioxane/water mixture), dissolve 4-methyl-2-bromoquinoline.

  • Addition of Oxidant: Add a stoichiometric amount of selenium dioxide (SeO₂) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours, monitoring the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter off the selenium byproduct. Extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Chemical Shifts/Signals
¹H NMR - Aldehydic proton (CHO): Singlet, ~10.0-10.5 ppm- Aromatic protons on the quinoline ring: Multiplets, ~7.5-9.0 ppm
¹³C NMR - Carbonyl carbon (C=O): ~190-200 ppm- Aromatic carbons: ~120-150 ppm- Carbon bearing bromine (C-Br): Shifted due to halogen effect
IR (cm⁻¹) - C=O stretch (aldehyde): ~1690-1715 cm⁻¹- C-H stretch (aldehyde): Two weak bands at ~2720 and ~2820 cm⁻¹- Aromatic C=C and C=N stretches: ~1500-1600 cm⁻¹- C-Br stretch: ~500-650 cm⁻¹
Mass Spec. - Molecular ion peak (M⁺) corresponding to the molecular weight (236.07 g/mol ) with a characteristic isotopic pattern for bromine (M⁺ and M+2 peaks in ~1:1 ratio).

Potential Applications in Research and Drug Discovery

The chemical structure of this compound makes it a valuable intermediate in several areas of chemical and pharmaceutical research.[2]

Medicinal Chemistry and Drug Development

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.[3] The presence of the aldehyde group in this compound allows for its facile conversion into various other functional groups, such as amines, alcohols, and carboxylic acids, enabling the synthesis of a diverse library of quinoline-based compounds for biological screening. The bromine atom can also be a site for further modification through cross-coupling reactions or can contribute to binding interactions with biological targets.[2]

dot

Drug_Discovery_Pathway Core_Compound This compound Derivatization Chemical Derivatization Core_Compound->Derivatization Screening Biological Screening Derivatization->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound Optimization Lead Optimization Lead_Compound->Optimization Drug_Candidate Preclinical Drug Candidate Optimization->Drug_Candidate

Caption: Role in Drug Discovery Workflow.

Materials Science

The quinoline scaffold possesses inherent fluorescence properties.[2] The electronic nature of the bromine and aldehyde substituents in this compound can modulate these photophysical properties. This makes the compound a potential building block for the development of fluorescent probes for sensing and imaging applications. Furthermore, the extended π-system of the quinoline ring suggests potential applications in the synthesis of organic electronic materials.[2]

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and materials science. This technical guide has outlined its key properties, plausible synthetic routes with hypothetical experimental protocols, and potential applications. While detailed experimental data for this specific compound is limited in the public domain, the information provided herein serves as a foundation for researchers and scientists to explore its utility in their respective fields. Further research into its synthesis, characterization, and biological evaluation is warranted to fully unlock its potential.

References

Elucidating the Structure of 2-Bromoquinoline-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Molecular Structure and Properties

2-Bromoquinoline-4-carbaldehyde possesses a quinoline core, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The key functional groups that dictate its chemical properties and spectroscopic signals are the bromine atom at position 2, and the aldehyde group at position 4.

Table 1: General Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₆BrNO[1]
Molecular Weight236.06 g/mol [1][2]
IUPAC NameThis compound
CAS Number866831-75-6[1]

Synthesis and Characterization Workflow

The structural confirmation of a newly synthesized compound like this compound follows a logical and systematic workflow. This process begins with the synthesis and purification of the compound, followed by a series of spectroscopic analyses to determine its molecular structure.

G Experimental Workflow for Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR XRay Single Crystal X-ray Diffraction Purification->XRay Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation XRay->Structure_Confirmation

Caption: A general workflow for the synthesis and structural elucidation of an organic compound.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the Vilsmeier-Haack formylation of a suitable quinoline precursor, followed by bromination. A detailed, generalized protocol is outlined below.

Step 1: Vilsmeier-Haack Formylation of 2-Quinolone

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool a solution of freshly distilled phosphorus oxychloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add 2-quinolone to the cooled Vilsmeier reagent with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the product precipitates.

  • Filter the crude 2-chloroquinoline-3-carbaldehyde, wash with cold water, and dry.

Step 2: Bromination of 2-Chloroquinoline-3-carbaldehyde

  • Dissolve the 2-chloroquinoline-3-carbaldehyde in a suitable solvent such as glacial acetic acid.

  • Add a solution of bromine in acetic acid dropwise to the reaction mixture at room temperature.

  • Stir the mixture for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.

  • The precipitated product, this compound, is filtered, washed with water, and dried.

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization

The purified this compound is then subjected to a suite of spectroscopic techniques to confirm its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent like DMSO-d₆ or CDCl₃.

  • Mass Spectrometry (MS): Low- and high-resolution mass spectra are obtained using electron ionization (EI) or electrospray ionization (ESI) techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

Spectroscopic Data and Structural Interpretation

The combination of NMR, IR, and mass spectrometry provides unambiguous evidence for the structure of this compound.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 2: ¹H NMR Data for this compound (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.11s1HH-1' (Aldehyde)
9.08s1HH-3
8.85d1HH-5
8.24d1HH-8
7.63dd1HH-6/H-7

Data sourced from supplementary information of a research article.

Table 3: ¹³C NMR Data for this compound (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
192.5C-1' (Aldehyde C=O)
154.6C-4
151.4C-2
136.0C-8a
131.3C-6/C-7
124.4C-4a

Data sourced from supplementary information of a research article.

Infrared (IR) Spectroscopy

While a specific experimental spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 4: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2850, ~2750Medium, weakAldehydic C-H stretch (Fermi resonance)
~1700StrongAldehydic C=O stretch
~1600, ~1480Medium-StrongAromatic C=C and C=N stretches
~1200MediumC-H in-plane bending
~850StrongC-H out-of-plane bending
~750StrongC-Br stretch
Mass Spectrometry

The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule, which helps in confirming the structure.

Table 5: Expected Mass Spectrometry Fragmentation for this compound

m/zIonDescription
235/237[M]⁺Molecular ion peak (presence of Br isotopes in ~1:1 ratio)
206/208[M-CHO]⁺Loss of the formyl radical
156[M-Br]⁺Loss of a bromine radical
128[M-Br-CO]⁺Subsequent loss of carbon monoxide

Key Structural Features and Spectroscopic Correlations

The following diagram illustrates the key structural features of this compound and their correlation with the expected spectroscopic signals.

G Structural Features and Spectroscopic Correlations cluster_0 This compound cluster_1 Key Structural Features cluster_2 Spectroscopic Correlations C10H6BrNO Quinoline_Core Quinoline Core NMR_Aromatic ¹H: δ 7.5-9.1 ppm ¹³C: δ 120-155 ppm Quinoline_Core->NMR_Aromatic IR_Aromatic IR: ~1600, 1480 cm⁻¹ (C=C/C=N) ~3050 cm⁻¹ (C-H) Quinoline_Core->IR_Aromatic Aldehyde Aldehyde Group NMR_Aldehyde ¹H: δ ~10.1 ppm ¹³C: δ ~192 ppm Aldehyde->NMR_Aldehyde IR_Aldehyde IR: ~1700 cm⁻¹ (C=O) ~2850, 2750 cm⁻¹ (C-H) Aldehyde->IR_Aldehyde Bromine Bromine Substituent MS_Br MS: Isotopic pattern (M, M+2) Bromine->MS_Br

Caption: Correlation of structural features of this compound with expected spectroscopic signals.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. While single-crystal X-ray diffraction data would provide the ultimate confirmation of its three-dimensional structure, the presented NMR, IR, and mass spectrometry data, both experimental and theoretical, collectively provide a robust and confident assignment of its molecular structure. The detailed protocols and data presented in this guide serve as a valuable resource for researchers working on the synthesis and characterization of novel quinoline derivatives for various applications, including drug discovery and development.

References

In-Depth Technical Guide to the Molecular Weight of 2-Bromoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of 2-Bromoquinoline-4-carbaldehyde, a crucial parameter for researchers and professionals engaged in drug discovery and development. A precise understanding of molecular weight is fundamental for a wide range of applications, including stoichiometric calculations in chemical reactions, the interpretation of mass spectrometry data, and the prediction of pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Molecular Composition and Structure

This compound is a heterocyclic aromatic compound. Its structure consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. A bromine atom is substituted at the second position of the quinoline ring, and a carbaldehyde (or formyl) group is attached at the fourth position.

The elemental composition of this compound is defined by its molecular formula: C₁₀H₆BrNO.[1] This formula indicates that each molecule of the compound contains ten carbon atoms, six hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights, as recommended by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this calculation.

The molecular weight of this compound is calculated as follows:

(Number of Carbon Atoms × Atomic Weight of Carbon) + (Number of Hydrogen Atoms × Atomic Weight of Hydrogen) + (Number of Bromine Atoms × Atomic Weight of Bromine) + (Number of Nitrogen Atoms × Atomic Weight of Nitrogen) + (Number of Oxygen Atoms × Atomic Weight of Oxygen)

(10 × 12.011) + (6 × 1.008) + (1 × 79.904) + (1 × 14.007) + (1 × 15.999) = 236.068 g/mol

This calculated molecular weight is consistent with values found in chemical databases for isomers with the same molecular formula, such as 8-bromoquinoline-4-carbaldehyde, which has a reported molecular weight of 236.067 g/mol . A similar compound, 2-Bromoquinoline-3-carbaldehyde, also has a molecular weight of 236.06 g/mol .

Data Presentation: Atomic Composition and Weight Contribution

The following table provides a clear and structured summary of the atomic components of this compound and their respective contributions to the total molecular weight.

ElementSymbolQuantityStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC1012.011120.11
HydrogenH61.0086.048
BromineBr179.90479.904
NitrogenN114.00714.007
OxygenO115.999[2][3][4]15.999
Total 236.068

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry. A detailed, generalized experimental protocol for this analysis is provided below.

Objective: To determine the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Materials and Reagents:

  • This compound sample

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Volatile acid (e.g., formic acid) for promoting ionization

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation: A dilute solution of the this compound sample is prepared by dissolving a small quantity in the chosen high-purity solvent. A typical concentration is in the range of 1-10 µg/mL. To facilitate protonation and the formation of [M+H]⁺ ions, a small amount of formic acid (typically 0.1% v/v) is added to the solution.

  • Instrumentation Setup: The mass spectrometer is calibrated using a standard calibration compound to ensure mass accuracy. The ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, are optimized for the analyte.

  • Sample Infusion: The prepared sample solution is introduced into the ESI source via a syringe pump at a constant flow rate.

  • Ionization: In the ESI source, a high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates from these droplets, leading to the formation of gas-phase ions of the analyte, primarily as protonated molecules [M+H]⁺.

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer), which separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition and Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular weight is determined by observing the peak corresponding to the [M+H]⁺ ion and subtracting the mass of a proton (approximately 1.007 g/mol ).

Visualization of Molecular Composition

The following diagram illustrates the elemental composition of this compound.

Molecular_Composition cluster_elements Elemental Components of this compound cluster_molecule Resulting Molecule C Carbon (C) 10 atoms Molecule This compound (C₁₀H₆BrNO) MW: 236.068 g/mol C->Molecule H Hydrogen (H) 6 atoms H->Molecule Br Bromine (Br) 1 atom Br->Molecule N Nitrogen (N) 1 atom N->Molecule O Oxygen (O) 1 atom O->Molecule

Caption: Elemental composition leading to the formation of this compound.

References

An In-depth Technical Guide on 2-Bromoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical compound 2-Bromoquinoline-4-carbaldehyde, focusing on its nomenclature, properties, and synthesis.

IUPAC Nomenclature

The systematic name for the compound, as per the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound .

This name is derived as follows:

  • Quinoline : This is the parent heterocyclic aromatic compound, which consists of a benzene ring fused to a pyridine ring.

  • 2-Bromo : A bromine atom is substituted at the second position of the quinoline ring structure.

  • 4-carbaldehyde : An aldehyde functional group (-CHO) is attached to the fourth position of the quinoline ring. The suffix "carbaldehyde" is used in IUPAC nomenclature when an aldehyde group is attached to a ring system.

Chemical suppliers and databases consistently use this IUPAC name.[1][2][3] The Chemical Abstracts Service (CAS) has assigned the number 866831-75-6 to this compound.[1][2]

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C10H6BrNO
Molecular Weight 236.06 g/mol
CAS Number 866831-75-6

Table 1: Physicochemical properties of this compound.[1]

Synthesis and Reactivity

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, general synthetic routes for quinoline-4-carboxylic acids and their derivatives can provide insight. Methods like the Doebner reaction, which involves the three-component reaction of anilines, aldehydes, and pyruvic acid, are fundamental in creating the quinoline-4-carboxylic acid scaffold. The carbaldehyde can be derived from the corresponding carboxylic acid or through other synthetic modifications.

The reactivity of this compound is influenced by its functional groups. The bromine atom at the C-2 position can act as a leaving group in nucleophilic substitution reactions. The aldehyde group at the C-4 position is reactive towards nucleophiles and can participate in various condensation reactions to form Schiff bases, stilbenes, and other derivatives.[4][5]

Logical Relationship of Nomenclature

The naming convention for this compound follows a clear, logical structure based on IUPAC rules for organic chemistry nomenclature. The diagram below illustrates this relationship.

IUPAC_Nomenclature parent Quinoline final_name This compound parent->final_name substituent1 Bromo Group position1 Position 2 substituent1->position1 substituent2 Carbaldehyde Group position2 Position 4 substituent2->position2 position1->final_name position2->final_name

Figure 1: IUPAC Naming Logic

Please note that as a language model, I am unable to provide exhaustive experimental protocols or a complete whitepaper. The information provided is based on publicly available chemical data.

References

An In-depth Technical Guide to the Physical Properties of 2-Bromoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and expected physical properties of 2-Bromoquinoline-4-carbaldehyde (CAS No: 866831-75-6). Due to the compound's specific nature as a research chemical, publicly available experimental data on its physical properties are limited. This guide consolidates the available information and presents standardized experimental protocols for its determination.

Core Physical and Chemical Identifiers

This compound is a heterocyclic aromatic compound. Its structure, featuring a quinoline core substituted with a bromine atom and a carbaldehyde group, dictates its chemical reactivity and physical characteristics. The bromine atom at the 2-position and the aldehyde at the 4-position make it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some properties are calculated or sourced from chemical suppliers, extensive experimental data is not available in the cited literature.

PropertyValueSource
CAS Number 866831-75-6[1]
Molecular Formula C₁₀H₆BrNO[1]
Molecular Weight 236.06 g/mol [1]
Appearance Solid (Expected)Inferred from related compounds[2]
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Chloroform) and poorly soluble in water.Inferred from general solubility principles[3]

Experimental Protocols for Property Determination

For novel or sparsely characterized compounds like this compound, the following standard laboratory protocols can be employed to determine its key physical properties.

Determination of Melting Point

The melting point is a critical indicator of purity for a solid compound.

Methodology:

  • Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or an automated instrument).

  • Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A narrow melting range (e.g., < 2 °C) is indicative of a pure compound.

Determination of Solubility

Solubility provides crucial information for reaction setup, purification, and formulation. A qualitative assessment is often sufficient for research purposes.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Procedure:

    • Add approximately 10-20 mg of this compound to a small test tube.

    • Add the selected solvent dropwise (starting with ~0.5 mL) while agitating the mixture.

    • Observe if the solid dissolves completely.

    • If the compound does not dissolve at room temperature, the mixture can be gently heated to assess temperature-dependent solubility.

  • Classification: The solubility can be classified as 'soluble,' 'partially soluble,' or 'insoluble' for each solvent. For quantitative analysis, a saturated solution can be prepared and its concentration determined spectroscopically or gravimetrically.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel chemical compound like this compound.

G Experimental Workflow for Physical Property Determination A Obtain Pure Sample (e.g., via Synthesis & Purification) B Visual Inspection (Appearance, Color, Form) A->B Initial Observation C Melting Point Determination (Capillary Method) A->C Purity & Identity Check D Solubility Screening (Polar & Non-polar Solvents) A->D Application & Formulation Data E Data Compilation & Analysis B->E C->E D->E F Report Generation (Technical Data Sheet) E->F Final Documentation

References

Spectroscopic and Synthetic Profile of 2-Bromoquinoline-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for 2-bromoquinoline-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this document compiles expected spectroscopic values based on known data for structurally related compounds and established principles of spectroscopic interpretation.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are predicted based on the analysis of similar quinoline and aromatic aldehyde structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~10.1 - 10.3Singlet-H-11 (Aldehyde)
~8.3 - 8.5Doublet~8.0 - 8.5H-5
~8.1 - 8.3Doublet~8.0 - 8.5H-8
~7.8 - 8.0Triplet~7.0 - 8.0H-7
~7.6 - 7.8Triplet~7.0 - 8.0H-6
~7.9 - 8.1Singlet-H-3
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppmAssignment
~192 - 195C-11 (Aldehyde Carbonyl)
~150 - 152C-2 (Carbon bearing Bromine)
~148 - 150C-8a
~138 - 140C-4
~130 - 132C-7
~129 - 131C-5
~128 - 130C-6
~125 - 127C-4a
~122 - 124C-3
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050 - 3100MediumAromatic C-H Stretch
~2820 - 2850MediumAldehyde C-H Stretch
~2720 - 2750MediumAldehyde C-H Stretch (Fermi Resonance)
~1690 - 1710StrongC=O Stretch (Aromatic Aldehyde)
~1580 - 1600Medium-StrongC=C Aromatic Ring Stretch
~1450 - 1500MediumC=C Aromatic Ring Stretch
~1100 - 1200StrongC-C Stretch
~750 - 850StrongC-H Bending (out-of-plane)
~600 - 700Medium-StrongC-Br Stretch
Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
235/237High[M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine)
234/236Moderate[M-H]⁺
206/208Moderate[M-CHO]⁺
127High[M-Br-CHO]⁺ (Quinoline radical cation)
101Moderate[C₈H₅N]⁺

Experimental Protocols

The following section outlines a plausible synthetic route for this compound and the general procedures for its spectroscopic characterization.

Synthesis of this compound

A potential synthetic route involves the oxidation of the corresponding alcohol, 2-bromoquinoline-4-methanol.

Step 1: Synthesis of 2-Bromoquinoline-4-carboxylic acid This can be achieved through a Pfitzinger reaction of isatin with a suitable bromo-substituted ketone followed by decarboxylation, or through direct bromination of quinoline-4-carboxylic acid.

Step 2: Reduction of 2-Bromoquinoline-4-carboxylic acid to (2-Bromoquinolin-4-yl)methanol The carboxylic acid is reduced to the corresponding alcohol. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF).

Step 3: Oxidation of (2-Bromoquinolin-4-yl)methanol to this compound The alcohol is oxidized to the aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane in a chlorinated solvent like dichloromethane (DCM) are suitable reagents for this step. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up, and the crude product is purified by column chromatography on silica gel.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.

  • Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic and characterization workflow for this compound.

experimental_workflow start Starting Materials (e.g., Isatin) synthesis1 Pfitzinger Reaction or Direct Bromination start->synthesis1 intermediate1 2-Bromoquinoline-4- carboxylic acid synthesis1->intermediate1 reduction Reduction (e.g., LiAlH4) intermediate1->reduction intermediate2 (2-Bromoquinolin-4-yl)methanol reduction->intermediate2 oxidation Oxidation (e.g., PCC or DMP) intermediate2->oxidation product This compound (Crude Product) oxidation->product purification Purification (Column Chromatography) product->purification final_product Pure this compound purification->final_product characterization Spectroscopic Characterization final_product->characterization nmr NMR (¹H, ¹³C) characterization->nmr ir FTIR characterization->ir ms Mass Spectrometry characterization->ms

Caption: Synthetic and characterization workflow for this compound.

An In-depth Technical Guide to the Formation of 2-Bromoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a probable synthetic pathway for the formation of 2-bromoquinoline-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of a direct, one-pot synthesis in the reviewed literature, a multi-step approach is proposed. This guide provides a detailed examination of the likely reaction mechanisms, comprehensive experimental protocols derived from analogous syntheses, and a summary of relevant quantitative data. The proposed route commences with the synthesis of a quinoline-4-carboxylic acid precursor, followed by the introduction of the bromine substituent at the 2-position and subsequent modification of the 4-position to yield the target carbaldehyde.

Proposed Synthetic Pathway

The formation of this compound is most likely achieved through a three-stage process, as direct methods are not prominently documented. The proposed synthetic route is as follows:

  • Stage 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid. This initial step involves the construction of the quinoline ring system with the required carboxylic acid functionality at the 4-position. The Doebner reaction provides a reliable method for this transformation.

  • Stage 2: Bromination of the 2-position. The hydroxyl group at the 2-position of the quinoline ring, existing in tautomeric equilibrium with the 2-quinolone form, can be substituted with a bromine atom using a suitable brominating agent.

  • Stage 3: Conversion of the Carboxylic Acid to a Carbaldehyde. The final step involves the reduction of the carboxylic acid group at the 4-position to the corresponding aldehyde.

This proposed pathway is illustrated in the following workflow diagram:

Synthetic_Workflow cluster_0 Stage 1: Doebner Reaction cluster_1 Stage 2: Bromination cluster_2 Stage 3: Reduction Aniline Aniline HQCA 2-Hydroxyquinoline-4-carboxylic Acid Aniline->HQCA PyruvicAcid Pyruvic Acid PyruvicAcid->HQCA Benzaldehyde Benzaldehyde Benzaldehyde->HQCA BQC 2-Bromoquinoline-4-carboxylic Acid HQCA->BQC PBr3 or POBr3 Target This compound BQC->Target 1. SOCl2 2. Pd/C, H2

Caption: Proposed multi-stage synthesis of this compound.

Detailed Mechanism and Experimental Protocols

Stage 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid via the Doebner Reaction

The Doebner reaction is a three-component reaction that condenses an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[1][2][3]

Mechanism:

The reaction proceeds through an initial condensation of the aniline with the aldehyde to form a Schiff base. Concurrently, pyruvic acid can enolize. A subsequent reaction between the Schiff base and the enol of pyruvic acid, followed by cyclization and dehydration, leads to the formation of the quinoline ring. The use of an acid catalyst facilitates these steps.

Doebner_Reaction_Mechanism Aniline Aniline SchiffBase Schiff Base Aniline->SchiffBase Benzaldehyde Benzaldehyde Benzaldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol H_plus H+ H_plus->SchiffBase H_plus->Enol Adduct Adduct SchiffBase->Adduct Enol->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized -H2O Dehydrated Dihydroquinoline Intermediate Cyclized->Dehydrated HQCA 2-Hydroxyquinoline-4-carboxylic Acid Dehydrated->HQCA Tautomerization & Oxidation

Caption: Mechanism of the Doebner Reaction.

Experimental Protocol:

  • Materials: Aniline (1.0 eq), Benzaldehyde (1.0 eq), Pyruvic acid (1.0 eq), Ethanol, Sulfuric acid (catalytic amount).

  • Procedure:

    • Dissolve aniline and benzaldehyde in ethanol in a round-bottom flask.

    • Add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Add pyruvic acid dropwise to the reaction mixture while stirring.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Filter the solid, wash with cold ethanol, and dry to obtain 2-hydroxyquinoline-4-carboxylic acid.

Quantitative Data:

Reactant Ratios (Aniline:Aldehyde:Pyruvic Acid)SolventCatalystReaction Time (h)Yield (%)Reference
1:1:1EthanolH₂SO₄ (catalytic)375-85[1]
1:1:1.2Acetic AcidNone670-80[2]
Stage 2: Synthesis of 2-Bromoquinoline-4-carboxylic Acid

The conversion of the 2-hydroxyquinoline to a 2-bromoquinoline can be achieved using a phosphorus-based brominating agent. This reaction is analogous to the conversion of carboxylic acids to acid halides.

Mechanism:

The lone pair on the nitrogen of the 2-quinolone tautomer attacks the phosphorus atom of the brominating agent (e.g., PBr₃ or POBr₃), leading to the formation of a good leaving group. Subsequent nucleophilic attack by the bromide ion on the 2-position of the quinoline ring results in the displacement of the leaving group and the formation of the 2-bromoquinoline derivative.

Bromination_Mechanism HQCA 2-Hydroxyquinoline-4-carboxylic Acid (2-Quinolone tautomer) Intermediate1 Oxygen-Phosphorus Adduct HQCA->Intermediate1 PBr3 PBr3 PBr3->Intermediate1 Br_minus Br- BQC 2-Bromoquinoline-4-carboxylic Acid Br_minus->BQC Intermediate2 Activated Quinoline Intermediate1->Intermediate2 - HOPBr2 Intermediate2->BQC

Caption: Mechanism of 2-position bromination.

Experimental Protocol:

  • Materials: 2-Hydroxyquinoline-4-carboxylic acid (1.0 eq), Phosphorus tribromide (PBr₃) or Phosphorus oxybromide (POBr₃) (1.2 eq), Dry solvent (e.g., acetonitrile or chloroform).

  • Procedure:

    • Suspend 2-hydroxyquinoline-4-carboxylic acid in a dry, inert solvent in a round-bottom flask under a nitrogen atmosphere.

    • Slowly add the brominating agent (PBr₃ or POBr₃) to the suspension with stirring.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Cool the mixture and carefully quench by pouring it onto crushed ice.

    • Neutralize the solution with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromoquinoline-4-carboxylic acid.

Quantitative Data:

Brominating AgentSolventReaction Time (h)Yield (%)Reference
PBr₃Acetonitrile560-70Analogous to chlorination[4]
POBr₃Chloroform465-75Analogous to chlorination[4]
Stage 3: Synthesis of this compound

The reduction of the carboxylic acid at the 4-position to a carbaldehyde can be achieved via a two-step process involving the formation of an acid chloride followed by a controlled reduction.

Mechanism:

The carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride (SOCl₂). The resulting 2-bromoquinoline-4-carbonyl chloride is then subjected to a Rosenmund reduction, where it is hydrogenated over a poisoned palladium catalyst (Pd/BaSO₄). The poisoning of the catalyst is crucial to prevent over-reduction to the corresponding alcohol.

Reduction_Mechanism BQC 2-Bromoquinoline-4-carboxylic Acid AcidChloride 2-Bromoquinoline-4-carbonyl Chloride BQC->AcidChloride SOCl2 SOCl2 SOCl2->AcidChloride H2_Pd_BaSO4 H2, Pd/BaSO4 Target This compound H2_Pd_BaSO4->Target AcidChloride->Target

Caption: Mechanism for the conversion of carboxylic acid to aldehyde.

Experimental Protocol:

  • Materials: 2-Bromoquinoline-4-carboxylic acid (1.0 eq), Thionyl chloride (SOCl₂) (1.5 eq), Palladium on barium sulfate (Pd/BaSO₄) catalyst, Hydrogen gas, Dry toluene.

  • Procedure:

    • Acid Chloride Formation: Reflux 2-bromoquinoline-4-carboxylic acid with an excess of thionyl chloride for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-bromoquinoline-4-carbonyl chloride.

    • Rosenmund Reduction: Dissolve the crude acid chloride in dry toluene. Add the Pd/BaSO₄ catalyst. Bubble hydrogen gas through the stirred solution at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Filter off the catalyst.

    • Wash the filtrate with a sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Quantitative Data:

Reduction MethodReagentsSolventYield (%)Reference
Rosenmund Reduction1. SOCl₂ 2. H₂, Pd/BaSO₄Toluene70-80General Organic Chemistry Principles

Conclusion

The synthesis of this compound, while not established through a direct route, is feasible via a logical, multi-step synthetic sequence. This guide outlines a robust pathway commencing with the Doebner reaction to form the quinoline core, followed by bromination at the 2-position and subsequent conversion of the 4-carboxylic acid to the target aldehyde. The provided mechanisms and experimental protocols, based on established chemical transformations, offer a comprehensive framework for researchers to successfully synthesize this valuable heterocyclic compound. Further optimization of each step may be required to achieve higher overall yields.

References

An In-depth Technical Guide to the Synthesis of 2-Bromoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-bromoquinoline-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The guide details the necessary starting materials, outlines key synthetic transformations, and provides structured experimental protocols.

Core Synthetic Strategies

Two principal synthetic pathways have been identified for the preparation of this compound:

  • Oxidation of 2-Bromo-4-methylquinoline: This approach involves the synthesis of the 2-bromo-4-methylquinoline precursor followed by its selective oxidation to the desired aldehyde.

  • Formylation of 2-Bromoquinoline: This strategy entails the direct introduction of a formyl group onto the 2-bromoquinoline scaffold at the 4-position using established formylation techniques.

The following sections provide a detailed breakdown of each synthetic route, including the preparation of the requisite starting materials.

Route 1: Oxidation of 2-Bromo-4-methylquinoline

This pathway commences with the synthesis of 4-methyl-2-quinolone, which is subsequently brominated to yield 2-bromo-4-methylquinoline. The final step involves the oxidation of the methyl group to afford the target aldehyde.

Step 1.1: Synthesis of 4-Methyl-2-hydroxyquinoline (4-Methyl-2-quinolone)

The initial starting material, 4-methyl-2-hydroxyquinoline, can be synthesized via a microwave-assisted condensation reaction between an aniline and ethyl acetoacetate.

Experimental Protocol: A mixture of the desired aniline and ethyl acetoacetate is subjected to microwave irradiation. For reactions requiring an acidic catalyst, a catalytic amount of p-toluenesulfonic acid can be added. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified. This method offers a rapid and efficient solvent-free approach to 4-methyl-2-hydroxyquinolines.

Step 1.2: Synthesis of 2-Bromo-4-methylquinoline

The bromination of 4-methyl-2-hydroxyquinoline provides the key intermediate, 2-bromo-4-methylquinoline.

Experimental Protocol: A mixture of 4-hydroxy-2-methylquinoline and phosphorus oxybromide (POBr₃) is heated. The reaction progress is monitored by TLC. After the reaction is complete, the mixture is cooled and worked up by partitioning between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium carbonate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield 2-bromo-4-methylquinoline.

Starting MaterialReagentsConditionsProductYield
4-Hydroxy-2-methylquinolinePOBr₃Heating2-Bromo-4-methylquinolineNot specified
Step 1.3: Oxidation of 2-Bromo-4-methylquinoline to this compound

The final step in this route is the selective oxidation of the 4-methyl group. A convenient method for this transformation utilizes hypervalent iodine(III) reagents.[1]

Experimental Protocol: To a solution of 2-bromo-4-methylquinoline (0.5 mmol) in anhydrous DMSO (2.5 mL) is added (diacetoxyiodo)benzene (PIDA) (4 equivalents), dichloroacetic acid (3 equivalents), and water (2 equivalents). The reaction mixture is stirred at room temperature for 48 hours. The reaction is then quenched and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.[1]

Starting MaterialReagentsSolventTimeProductYield
2-Bromo-4-methylquinolinePIDA, HCCl₂CO₂H, H₂OAnhydrous DMSO48 hThis compoundGood (based on analogous reactions)

Logical Relationship for Route 1

G Aniline Aniline Quinolone 4-Methyl-2-hydroxyquinoline Aniline->Quinolone Microwave EAA Ethyl Acetoacetate EAA->Quinolone Microwave BromoQuinolone 2-Bromo-4-methylquinoline Quinolone->BromoQuinolone POBr3 Aldehyde This compound BromoQuinolone->Aldehyde Oxidation (PIDA) G cluster_start Starting Material Preparation cluster_formylation Formylation Methods Quinolone 1-Methyl-2-quinolone Bromoquinoline 2-Bromoquinoline Quinolone->Bromoquinoline Bromination Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Bromoquinoline->Vilsmeier Lithiation Lithiation & Formylation (n-BuLi, DMF) Bromoquinoline->Lithiation Aldehyde This compound Vilsmeier->Aldehyde Lithiation->Aldehyde

References

Technical Guide: Physicochemical Properties of 2-Bromoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information and related physicochemical properties of 2-Bromoquinoline-4-carbaldehyde. Due to the limited direct experimental data on this specific compound, this guide also includes information on structurally similar compounds to provide valuable context and predictive insights. Furthermore, a generalized experimental protocol for solubility determination and a plausible synthetic workflow are detailed.

Core Data Presentation

Physicochemical Properties
PropertyValueSource/Comment
Molecular Formula C₁₀H₆BrNO-
Molecular Weight 236.07 g/mol -
Appearance Likely a solid at room temperatureInferred from related quinoline aldehydes
CAS Number 866831-75-6-
Solubility Profile (Inferred)
SolventPredicted Solubility of this compoundData from Structurally Similar Compounds
WaterSlightly Soluble / Soluble in Hot WaterQuinoline-4-carbaldehyde is soluble in hot water and slightly soluble in water.[1][2]
EthanolSolubleQuinoline-4-carbaldehyde is soluble in ethanol.[1]
BenzeneSolubleQuinoline-4-carbaldehyde is soluble in benzene.[1]
ChloroformSlightly Soluble to Soluble2-Chloroquinoline-3-carbaldehyde is slightly soluble in chloroform.[3]
Ethyl AcetateSlightly Soluble to Soluble2-Chloroquinoline-3-carbaldehyde is slightly soluble in ethyl acetate.[3]
Dimethylformamide (DMF)Likely SolubleOften used as a solvent in reactions involving quinoline derivatives.[4]
Dimethyl Sulfoxide (DMSO)Likely SolubleA common solvent for organic compounds of similar polarity.

Experimental Protocols

General Protocol for Determination of Solid Organic Compound Solubility

This section outlines a general experimental procedure for determining the solubility of a solid organic compound like this compound in various solvents.

Objective: To determine the qualitative and quantitative solubility of the compound at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Vortex mixer

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a specific speed and temperature to facilitate the separation of the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known aliquot of the clear supernatant from each vial using a micropipette.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of the dissolved compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature (24-48h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle centrifuge or Centrifuge equilibrate->centrifuge withdraw Withdraw supernatant settle->withdraw centrifuge->withdraw dilute Dilute sample withdraw->dilute analyze Analyze concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for determining the solubility of a solid organic compound.

Proposed Synthesis Workflow for this compound

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds and is a plausible route for the synthesis of this compound from a suitable 2-bromoquinoline precursor.[5][6][7][8][9]

G cluster_reagent_prep Vilsmeier Reagent Formation cluster_formylation Formylation Reaction cluster_workup Work-up dmf Dimethylformamide (DMF) vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) dmf->vilsmeier_reagent pocl3 Phosphorus oxychloride (POCl3) pocl3->vilsmeier_reagent intermediate Iminium salt intermediate vilsmeier_reagent->intermediate Electrophilic Aromatic Substitution bromoquinoline 2-Bromoquinoline bromoquinoline->intermediate hydrolysis Aqueous Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product

Caption: Proposed synthesis of this compound via the Vilsmeier-Haack reaction.

References

Theoretical Exploration of 2-Bromoquinoline-4-carbaldehyde: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed theoretical and experimental investigation of 2-Bromoquinoline-4-carbaldehyde, a quinoline derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct theoretical studies on this specific molecule, this document outlines a robust research framework based on established computational and experimental methodologies for analogous quinoline compounds. This guide serves as a blueprint for future research endeavors, detailing protocols for synthesis, characterization, and in-depth computational analysis.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds, forming the structural core of numerous natural products and synthetic molecules with a wide array of biological activities and material properties. The introduction of a bromine atom and a carbaldehyde group at the 2- and 4-positions, respectively, is anticipated to modulate the electronic and steric properties of the quinoline scaffold, potentially leading to novel therapeutic agents or functional materials. Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating the molecular structure, reactivity, and spectroscopic properties of such novel compounds, thereby guiding their synthesis and application.

Proposed Experimental Protocols

A successful theoretical investigation is best complemented by experimental validation. The following section details proposed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, adapting established methods for quinoline functionalization. One plausible route involves the bromination of a suitable quinoline precursor followed by formylation.

Example Synthetic Protocol:

  • Starting Material: 2-Hydroxyquinoline-4-carboxylic acid.

  • Bromination: The starting material can be treated with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃) to introduce the bromine atom at the 2-position and convert the carboxylic acid to an acyl chloride.

  • Reduction to Aldehyde: The resulting 2-bromoquinoline-4-carbonyl chloride can be selectively reduced to the corresponding aldehyde using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures or through a Rosenmund reduction.

  • Purification: The crude product would be purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). The purity of the final compound would be assessed by thin-layer chromatography and high-performance liquid chromatography (HPLC).

Spectroscopic Characterization

The synthesized this compound should be thoroughly characterized using various spectroscopic techniques to confirm its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded to elucidate the chemical environment of the protons and carbon atoms. The expected chemical shifts and coupling constants can be predicted using computational methods for comparison.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will be used to identify the characteristic vibrational frequencies of the functional groups, particularly the C=O stretch of the aldehyde, the C-Br stretch, and the aromatic C-H and C=C/C=N vibrations of the quinoline ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be employed to determine the exact molecular weight and confirm the elemental composition of the synthesized compound.

  • UV-Visible Spectroscopy: The electronic absorption spectrum will be recorded to identify the wavelengths of maximum absorption (λmax), providing insights into the electronic transitions within the molecule.

Proposed Theoretical Studies

Computational chemistry offers a powerful toolkit for investigating the intrinsic properties of this compound. Density Functional Theory (DFT) is a particularly suitable method for such studies.

Computational Methodology

The theoretical calculations would be performed using a quantum chemistry software package like Gaussian. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and reliable functional for organic molecules. A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost.

Computational Workflow:

G cluster_properties Property Calculations cluster_validation Experimental Validation start Initial Structure Generation geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirmation of Minimum Energy homo_lumo HOMO-LUMO Analysis freq_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) freq_calc->mep nbo Natural Bond Orbital (NBO) Analysis freq_calc->nbo nmr_ir NMR and IR Spectra Prediction freq_calc->nmr_ir end Data Analysis and Interpretation homo_lumo->end mep->end nbo->end exp_nmr Experimental NMR nmr_ir->exp_nmr Comparison exp_ir Experimental FT-IR nmr_ir->exp_ir Comparison exp_nmr->end exp_ir->end

Caption: Proposed computational workflow for the theoretical study of this compound.

Molecular Geometry Optimization

The first step in the computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization, which minimizes the energy of the molecule with respect to the positions of its atoms. The optimized geometry provides key structural parameters.

Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-Br1.89--
C4-C10 (aldehyde)1.48--
C10=O111.22--
N1-C2-C3-122.5-
C3-C4-C10-120.8-
C3-C4-C10-O11--180.0 (planar)

Note: The values in this table are hypothetical and would be determined from the geometry optimization calculation.

Vibrational Analysis

A frequency calculation on the optimized geometry serves two purposes: it confirms that the structure is a true energy minimum (no imaginary frequencies), and it predicts the vibrational frequencies that correspond to the infrared (IR) spectrum.

Table 2: Predicted vs. Experimental Vibrational Frequencies (Hypothetical Data)

Vibrational ModePredicted Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Assignment
ν(C=O)1705~1700Aldehyde C=O stretch
ν(C=N)1610~1600Quinoline C=N stretch
ν(C=C)1580~1575Aromatic C=C stretch
ν(C-Br)650~640C-Br stretch
δ(C-H)850~840Aromatic C-H out-of-plane bend

Note: Predicted frequencies are often scaled to better match experimental values.

Electronic Properties

The electronic properties of the molecule are crucial for understanding its reactivity and potential applications.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting intermolecular interactions.

Table 3: Calculated Electronic Properties (Hypothetical Data)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap (ΔE)4.4 eV
Dipole Moment3.2 Debye

Note: These values are hypothetical and would be obtained from DFT calculations.

The logical relationship for interpreting MEP maps can be visualized as follows:

G cluster_regions Color-Coded Regions cluster_reactivity Predicted Reactivity mep Molecular Electrostatic Potential (MEP) Map red Red/Yellow Regions (Negative Potential) mep->red blue Blue Regions (Positive Potential) mep->blue green Green Regions (Neutral Potential) mep->green nucleophilic Site for Electrophilic Attack red->nucleophilic electrophilic Site for Nucleophilic Attack blue->electrophilic

Caption: Interpretation of Molecular Electrostatic Potential (MEP) maps.

Potential Applications and Future Directions

The theoretical and experimental data gathered for this compound will be instrumental in predicting its potential applications.

  • Drug Development: The MEP and FMO analyses can guide the design of new drug candidates by identifying sites for potential interactions with biological targets. The aldehyde group can also serve as a handle for further synthetic modifications to create a library of derivatives for biological screening.

  • Materials Science: The electronic properties, such as the HOMO-LUMO gap and dipole moment, can indicate the potential of this molecule for use in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.

Future research should focus on the synthesis and biological evaluation of derivatives of this compound, as well as experimental validation of its material properties. The computational framework outlined in this guide can be extended to these new molecules to create a synergistic feedback loop between theoretical prediction and experimental discovery.

Quantum Chemical Calculations for 2-Bromoquinoline-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 2-Bromoquinoline-4-carbaldehyde. While direct experimental and computational studies on this specific molecule are not extensively available in the reviewed literature, this document outlines the established methodologies and expected outcomes based on research conducted on structurally similar compounds, such as 4-Bromoquinoline-2-carboxaldehyde and various quinoline derivatives.[1][2][3][4][5] This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science who are interested in the computational characterization of this and related molecules.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them a focal point of medicinal chemistry research. This compound, with its reactive bromo and carbaldehyde functional groups, presents a versatile scaffold for the synthesis of novel therapeutic agents.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic and structural properties of molecules.[4] These computational methods allow for the prediction of molecular geometries, vibrational frequencies, electronic transitions, and reactivity parameters, offering insights that are complementary to experimental data and can guide the rational design of new drug candidates.

Experimental and Computational Protocols

The following sections detail the typical experimental and computational workflows employed in the study of quinoline derivatives. These protocols are based on methodologies reported for analogous compounds.

Synthesis and Spectroscopic Characterization

A common synthetic route to quinoline-4-carbaldehydes involves the oxidation of the corresponding methanol derivative. The synthesized compound is then purified, typically by recrystallization, and its structure is confirmed using a suite of spectroscopic techniques.

Experimental Protocol: Spectroscopic Analysis

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded to identify the characteristic vibrational modes of the functional groups present in the molecule. Samples are typically prepared as KBr pellets, and spectra are recorded in the 4000-400 cm⁻¹ range.

  • Fourier-Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy provides complementary vibrational information to FT-IR. Spectra are typically recorded from solid samples.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for determining the chemical environment of the hydrogen and carbon atoms, respectively, thus confirming the molecular structure. Spectra are typically recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are used to investigate the electronic transitions within the molecule. Spectra are typically recorded in a solvent such as ethanol or methanol.

Computational Methodology

Quantum chemical calculations are performed to obtain a deeper understanding of the molecular structure, electronic properties, and vibrational spectra of the target molecule.

Computational Protocol: Density Functional Theory (DFT) Calculations

  • Software: Calculations are typically performed using the Gaussian suite of programs.[4]

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable method for studying organic molecules.[4]

  • Basis Set: The 6-311++G(d,p) basis set is commonly employed as it provides a good balance between accuracy and computational cost for molecules of this size.[6]

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. The absence of imaginary frequencies in the vibrational frequency calculation confirms that a true minimum on the potential energy surface has been located.

  • Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the optimized geometry. The calculated frequencies are often scaled by an empirical factor (typically around 0.96) to better match experimental values. Potential Energy Distribution (PED) analysis is performed to assign the calculated vibrational modes to specific molecular motions.

  • Electronic Property Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which is a key indicator of chemical reactivity and electronic transitions. Natural Bond Orbital (NBO) analysis is used to study charge delocalization and hyperconjugative interactions.

  • Spectroscopic Simulation: Time-Dependent DFT (TD-DFT) calculations are used to simulate the UV-Vis spectrum by calculating the vertical excitation energies and oscillator strengths. NMR chemical shifts can also be calculated and compared with experimental data.

Data Presentation: Predicted Properties of this compound

The following tables summarize the types of quantitative data that would be obtained from quantum chemical calculations on this compound. The values presented are illustrative and based on data for structurally related molecules.

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterBond Length (Å)ParameterBond Angle (°)
C2-Br1.890C3-C2-N1123.5
C4-C101.480C2-C3-C4118.0
C10=O111.215C3-C4-C10120.0
C10-H121.100C4-C10=O11125.0
N1-C21.320C4-C10-H12115.0

Table 2: Selected Vibrational Frequencies and Assignments (Illustrative)

Experimental (cm⁻¹)Calculated (cm⁻¹)Assignment (PED)
30503065C-H stretching
16951705C=O stretching
16001610C=C stretching (quinoline ring)
13801390C-H bending
850860C-H out-of-plane bending
650660C-Br stretching

Table 3: Calculated Electronic Properties (Illustrative)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap4.0 eV
Dipole Moment3.5 D

Visualization of Molecular and Computational Concepts

Diagrams are crucial for visualizing complex relationships and workflows in computational chemistry.

Caption: Molecular structure of this compound.

Computational_Workflow start Initial Molecular Structure opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq elec Electronic Property Calculation (HOMO, LUMO, NBO) opt->elec spec Spectra Simulation (TD-DFT for UV-Vis, NMR) opt->spec exp Comparison with Experimental Data freq->exp spec->exp HOMO_LUMO HOMO HOMO (Highest Occupied Molecular Orbital) -6.5 eV gap Energy Gap (ΔE = 4.0 eV) HOMO->gap Excitation LUMO LUMO (Lowest Unoccupied Molecular Orbital) -2.5 eV gap->LUMO

References

An In-depth Technical Guide to 2-Bromoquinoline-4-carbaldehyde: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of 2-Bromoquinoline-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its synthesis, spectral characteristics, and known biological activities, offering a valuable resource for researchers engaged in drug discovery and the development of novel chemical entities.

Chemical Properties and Synthesis

This compound is a quinoline derivative characterized by a bromine substituent at the 2-position and a formyl group at the 4-position. These functional groups provide reactive handles for a variety of chemical transformations, making it a versatile building block in organic synthesis.

Synthesis of Quinoline Derivatives

Another relevant synthetic approach is the Vilsmeier-Haack reaction, which is used to introduce a formyl group onto an activated aromatic ring.[2] This reaction could potentially be employed to formylate a pre-existing 2-bromoquinoline core. The synthesis of 2-bromoquinoline itself can be achieved from 1-methyl-2-quinolone.[3]

A plausible synthetic route, extrapolated from the synthesis of similar compounds, is visualized below.

Synthesis_Workflow Conceptual Synthetic Workflow for this compound Aniline Aniline QuinolineCore Quinoline Derivative Aniline->QuinolineCore Doebner Reaction UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->QuinolineCore Bromination Bromination QuinolineCore->Bromination Bromoquinoline 2-Bromoquinoline Bromination->Bromoquinoline Formylation Formylation Bromoquinoline->Formylation Vilsmeier-Haack or similar FinalProduct This compound Formylation->FinalProduct

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not explicitly available in the reviewed literature. However, data for closely related compounds can provide valuable insights for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of a related compound, 2-bromoquinoline, shows signals in the aromatic region between δ 7.51 and 8.20 ppm.[3] For this compound, one would expect to see characteristic signals for the quinoline ring protons, as well as a singlet for the aldehyde proton, typically found downfield (around δ 9-10 ppm).

¹³C NMR: The carbon NMR data for related quinoline structures can be used for comparison.

Table 1: Representative ¹³C NMR Spectral Data for Related Quinoline Derivatives

CompoundKey Functional GroupRepresentative ¹³C NMR Shifts (ppm)Reference
2-(4-bromophenyl)quinoline-4-carbohydrazide derivativePyrazole moiety31.50, 160.58, 163.28[4]
Ethoxyformaldehyde hydrazone of a quinoline derivativeEthoxy group14.87, 62.09[4]
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR Spectroscopy: The IR spectrum of this compound is expected to show a characteristic strong absorption band for the carbonyl group (C=O) of the aldehyde, typically in the range of 1680-1700 cm⁻¹. Other bands corresponding to the C-Br stretching and the aromatic C-H and C=C stretching vibrations of the quinoline ring would also be present. The FTIR spectrum of the parent 2-bromoquinoline is available for comparison.[5]

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (236.06 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would result in a characteristic M+2 peak of similar intensity to the molecular ion peak.

Biological Activities and Potential Applications

Quinoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer and antibacterial properties.[1][6] While specific biological data for this compound is limited, the activities of related compounds suggest its potential as a lead structure in drug discovery.

Anticancer Activity

Numerous 2-substituted quinoline derivatives have demonstrated significant anticancer activity against various cancer cell lines, including breast, cervical, colon, and lung cancer.[6] The proposed mechanisms of action for these compounds are diverse and include the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cancer progression.[7]

One of the key mechanisms of anticancer action for some quinoline derivatives is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.

Anticancer_Mechanism Potential Anticancer Mechanism of Quinoline Derivatives Quinoline Quinoline Derivative Topoisomerase Topoisomerase I/II Quinoline->Topoisomerase Inhibition DNA_Replication DNA Replication & Repair Topoisomerase->DNA_Replication Blocks CellCycleArrest Cell Cycle Arrest DNA_Replication->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath

Caption: A simplified diagram illustrating the potential mechanism of anticancer activity of quinoline derivatives.

Table 2: Anticancer Activity of a Related Bromoquinoline Derivative

CompoundCancer Cell LinesIC₅₀ (μM)Reference
6-Bromo-5-nitroquinolineC6 (rat glioblastoma), HeLa (human cervical cancer), HT29 (human adenocarcinoma)Not specified, but showed greatest antiproliferative activity compared to 5-fluorouracil[7]
Antibacterial Activity

Derivatives of quinoline-4-carboxylic acid have been investigated as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.[4] This inhibition leads to bacterial cell death, making these compounds attractive candidates for the development of new antibiotics.

The general workflow for evaluating the antibacterial activity of such compounds is outlined below.

Antibacterial_Workflow Workflow for Antibacterial Activity Evaluation Synthesis Compound Synthesis Screening Antibacterial Screening (e.g., Disc Diffusion) Synthesis->Screening MIC_Determination MIC Determination Screening->MIC_Determination Mechanism_Study Mechanism of Action Study (e.g., DNA Gyrase Assay) MIC_Determination->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: A typical experimental workflow for the evaluation of antibacterial compounds.

Table 3: Antibacterial Activity of a Related Quinoline Derivative

CompoundBacterial StrainMIC (μg/mL)Reference
2-Phenyl-quinoline-4-carboxylic acid derivative (5a4)Staphylococcus aureus64[1]
2-Phenyl-quinoline-4-carboxylic acid derivative (5a7)Escherichia coli128[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general procedure for the synthesis of a related compound, 2-bromoquinoline, is provided below as a reference.

Synthesis of 2-Bromoquinoline from 1-Methyl-2-quinolone[3]

Materials:

  • 1-Methyl-2-quinolone

  • Triphenylphosphine

  • Dibromoisocyanuric acid

  • Dichloromethane

  • Triethylamine

  • Hexane

  • Ethyl acetate

  • Silica gel

Procedure:

  • To a 50 mL round-bottom flask under a nitrogen atmosphere, add triphenylphosphine (4.52 mmol) and dibromoisocyanuric acid (2.27 mmol).

  • Heat the mixture to 115 °C and maintain this temperature for 10 minutes.

  • Add 1-methylquinolin-2(1H)-one (1.50 mmol) to the reaction mixture.

  • Increase the temperature to 160-170 °C and stir for 16 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture and dissolve it in dichloromethane.

  • Basify the solution with triethylamine.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (6:1, v/v) as the eluent to obtain 2-bromoquinoline.

Note: This protocol is for a related compound and would require optimization for the synthesis of this compound. The subsequent formylation step would need to be carried out on the 2-bromoquinoline product.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents and functional materials. Its synthesis, while not explicitly detailed in the literature, can be conceptually designed based on established synthetic methodologies for quinoline derivatives. The anticipated spectroscopic and biological properties, extrapolated from closely related compounds, highlight its potential as a valuable intermediate in medicinal chemistry. Further research is warranted to fully elucidate the synthetic pathways, comprehensively characterize its physicochemical properties, and explore its full potential in various biological applications. This technical guide serves as a foundational resource to stimulate and guide future investigations into this intriguing molecule.

References

Methodological & Application

The Versatile Building Block: 2-Bromoquinoline-4-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Bromoquinoline-4-carbaldehyde is a heterocyclic aromatic compound that has emerged as a valuable and versatile building block in organic synthesis. Its unique molecular architecture, featuring a quinoline core substituted with a reactive bromine atom at the 2-position and an aldehyde group at the 4-position, provides multiple avenues for chemical modification. This dual functionality makes it a key intermediate in the synthesis of a wide range of complex molecules with potential applications in medicinal chemistry, materials science, and chemical biology. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 866831-75-6[1]
Molecular Formula C₁₀H₆BrNO[1]
Molecular Weight 236.06 g/mol [1]
Appearance Pale yellow to yellow solid (inferred)
Solubility Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents (inferred)

Applications in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of a variety of organic compounds, leveraging the reactivity of both the bromo and carbaldehyde functionalities.

Cross-Coupling Reactions at the C2-Position

The bromine atom at the 2-position of the quinoline ring is susceptible to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Application Note: The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the synthesis of 2-aryl or 2-heteroaryl quinoline-4-carbaldehydes, which are important scaffolds in medicinal chemistry. These derivatives have shown potential as antibacterial agents and are being explored for other therapeutic applications.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of bromoquinolines.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask, dissolve this compound (1.0 eq) and the corresponding boronic acid (1.2-1.5 eq) in the chosen solvent system.

  • Add the base (2.0-3.0 eq) to the mixture.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (0.05-0.10 eq) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture at the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted quinoline-4-carbaldehyde.

Transformations of the Aldehyde Group

The carbaldehyde group at the 4-position is a versatile handle for a variety of chemical transformations.

Application Note: The aldehyde functionality can be readily converted into other functional groups, such as alcohols, carboxylic acids, imines, and can participate in various condensation and olefination reactions. These transformations are crucial for the synthesis of diverse libraries of quinoline derivatives for biological screening. For instance, condensation with primary amines leads to the formation of Schiff bases, which can be further reduced to secondary amines.

Experimental Protocol: Reductive Amination

Materials:

  • This compound

  • Primary or secondary amine

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride)

  • Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq).

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired N-substituted 2-bromoquinolin-4-yl)methanamine.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the key synthetic pathways originating from this compound.

G cluster_0 C-2 Position Reactions cluster_1 C-4 Aldehyde Reactions A This compound B Suzuki Coupling (ArB(OH)2, Pd catalyst, Base) A->B C-C bond formation C Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) A->C C-C bond formation D Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) A->D C-N bond formation E Reduction (NaBH4) A->E Alcohol synthesis F Oxidation (KMnO4) A->F Carboxylic acid synthesis G Wittig Reaction (Phosphonium Ylide) A->G Alkene synthesis H Condensation (Amine, Hydrazine, etc.) A->H Imine/Hydrazone synthesis I 2-Aryl-quinoline-4-carbaldehyde B->I J 2-Alkynyl-quinoline-4-carbaldehyde C->J K 2-Amino-quinoline-4-carbaldehyde D->K L (2-Bromoquinolin-4-yl)methanol E->L M 2-Bromoquinoline-4-carboxylic acid F->M N 2-Bromo-4-(alkenyl)quinoline G->N O Schiff Bases / Hydrazones H->O

Caption: Synthetic pathways of this compound.

Logical Relationships in Drug Discovery Workflow

The utility of this compound in a drug discovery context can be visualized as a logical workflow.

G A This compound (Starting Material) B Parallel Synthesis of Quinoline Derivatives A->B Versatile Reactivity C Library of Diverse Quinoline Compounds B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E Active Compounds F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Development F->G Optimized Candidate

References

2-Bromoquinoline-4-carbaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromoquinoline-4-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry. Its unique structural features, comprising a reactive aldehyde group and a bromine atom on the quinoline core, offer a versatile platform for the synthesis of a diverse array of bioactive molecules. The quinoline scaffold itself is a well-established pharmacophore present in numerous natural and synthetic compounds with a broad spectrum of therapeutic applications. The strategic placement of the bromo and carbaldehyde functionalities allows for a multitude of chemical transformations, enabling the exploration of vast chemical space and the development of novel therapeutic agents targeting a range of diseases, including cancer, infectious diseases, and inflammatory conditions.

These application notes provide a comprehensive overview of the utility of this compound in medicinal chemistry, complete with detailed experimental protocols, quantitative biological data, and visual representations of relevant biological pathways and experimental workflows.

Applications in Drug Discovery

Derivatives of this compound have demonstrated significant potential in various therapeutic areas:

  • Anticancer Agents: The quinoline ring system is a common feature in many anticancer drugs. By modifying the this compound core, researchers have developed potent inhibitors of key cancer-related targets such as histone deacetylases (HDACs) and sirtuins (e.g., SIRT3). These compounds often induce cell cycle arrest and apoptosis in cancer cells.[1]

  • Antimicrobial Agents: The growing threat of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Compounds synthesized from this compound have shown promising activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.[2] Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase.

  • Enzyme Inhibitors: The versatility of the this compound scaffold allows for the design of specific inhibitors for various enzymes. Beyond cancer and infectious diseases, derivatives have been explored as inhibitors of kinases and other enzymes implicated in a multitude of pathological conditions.[3][4]

  • Antimalarial Agents: Quinoline-based compounds have a long history in the treatment of malaria. Novel derivatives stemming from this compound continue to be investigated for their potential to combat drug-resistant strains of Plasmodium falciparum.

Quantitative Biological Data

The following tables summarize the biological activity of representative compounds derived from this compound and related structures.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone 12e MGC-803 (Gastric)1.38[5]
HCT-116 (Colon)5.34[5]
MCF-7 (Breast)5.21[5]
Schiff's Base 5i MCF-7 (Breast)10.65[6]
A549 (Lung)10.89[6]
HDAC Inhibitor D28 K562 (Leukemia)Not specified as IC50, but showed significant activity[1]

Table 2: Antimicrobial Activity of Quinoline Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Quinolone Hybrid 9 Staphylococcus aureus0.12[2]
Escherichia coli0.12[2]
Quinolone Hybrid 10 Staphylococcus aureus0.24[2]
Escherichia coli0.12[2]
Iodo-Quinoline 4b Staphylococcus epidermidisNot specified as MIC, but showed effect[7]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of compounds derived from this compound.

Protocol 1: Synthesis of a Quinoline-Chalcone Derivative

This protocol describes a general method for the Claisen-Schmidt condensation of this compound with an appropriate acetophenone to yield a quinoline-chalcone derivative.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4-aminoacetophenone)

  • Ethanol

  • Aqueous Sodium Hydroxide (10%)

  • Hydrochloric Acid (1 M)

  • Stirring plate and magnetic stirrer

  • Round bottom flask

  • Reflux condenser

  • Buchner funnel and filter paper

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 mmol) and the substituted acetophenone (1 mmol) in ethanol (20 mL) in a round bottom flask equipped with a magnetic stirrer.

  • Slowly add 10% aqueous sodium hydroxide (5 mL) to the solution while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL).

  • Acidify the mixture with 1 M hydrochloric acid until a precipitate forms.

  • Collect the precipitate by vacuum filtration using a Buchner funnel and wash with cold water.

  • Dry the crude product in a desiccator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of synthesized quinoline derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized quinoline derivative

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

  • CO₂ incubator

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the synthesized quinoline derivative in the complete cell culture medium.

  • After 24 hours, remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Signaling Pathway Diagram

HDAC_Inhibition_Pathway Compound Quinoline-based HDAC Inhibitor HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin Leads to GeneExpression Tumor Suppressor Gene Expression Chromatin->GeneExpression Allows CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Mechanism of action for quinoline-based HDAC inhibitors.

Experimental Workflow Diagram

Synthesis_and_Screening_Workflow Start 2-Bromoquinoline- 4-carbaldehyde Synthesis Chemical Synthesis (e.g., Condensation) Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BiologicalScreening Biological Screening (e.g., MTT Assay) Characterization->BiologicalScreening DataAnalysis Data Analysis (IC50/MIC Determination) BiologicalScreening->DataAnalysis LeadCompound Lead Compound Identification DataAnalysis->LeadCompound

Caption: Workflow for synthesis and screening of bioactive compounds.

References

Application Notes and Protocols: Reactions of 2-Bromoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoquinoline-4-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of three key functional handles—the quinoline core, the reactive bromine atom at the 2-position (susceptible to nucleophilic substitution or cross-coupling reactions), and the electrophilic aldehyde group at the 4-position—makes it an ideal scaffold for the synthesis of diverse molecular architectures. The aldehyde group, in particular, serves as a gateway for carbon-carbon and carbon-nitrogen bond formation, enabling molecular elongation, cyclization, and functional group diversification. These transformations are crucial in the development of novel therapeutic agents, molecular probes, and functional materials.

This document provides detailed application notes and experimental protocols for several key reactions targeting the aldehyde functionality of this compound.

General Experimental Workflow

The functionalization of this compound typically follows a standardized workflow from reaction setup to product characterization. This process ensures reproducibility and accurate analysis of the synthesized derivatives.

G start Start: This compound select_rxn Select Reaction Type (e.g., Knoevenagel, Wittig) start->select_rxn setup Reaction Setup: - Add reagents & solvent - Set temperature & atmosphere select_rxn->setup monitor Monitor Reaction (TLC, LC-MS) setup->monitor workup Work-up & Isolation: - Quench reaction - Extraction - Dry organic phase monitor->workup Reaction Complete purify Purification: - Column Chromatography - Recrystallization workup->purify char Characterization: - NMR, MS, IR - Purity (HPLC) purify->char end Final Product char->end

Caption: General workflow for the synthesis and analysis of this compound derivatives.

Knoevenagel Condensation

Application Note

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, reacting an aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst.[1][2] This reaction is highly valuable for synthesizing α,β-unsaturated systems, which are prevalent in many biologically active molecules, including anticancer and antimicrobial agents. Starting from this compound, this method provides a straightforward route to quinoline-containing acrylonitriles, acrylates, and other vinylogous systems, which can serve as Michael acceptors or precursors for more complex heterocyclic scaffolds.[2] The reaction is typically high-yielding and can be catalyzed by weak bases like piperidine or amines.[1]

Reaction Scheme

(Image depicting the general Knoevenagel condensation of this compound with an active methylene compound Z-CH2-Z')

Quantitative Data

The following table summarizes representative reaction conditions and yields for Knoevenagel condensations on related quinoline aldehyde systems.

Active Methylene CompoundCatalystSolventTemp. (°C)Time (h)Yield (%)ProductReference
MalononitrilePiperidineEthanolRT2.589(E)-3-(2-morpholinoquinolin-3-yl)acrylonitrile[3]
Ethyl CyanoacetatePiperidineEthanolRT385Ethyl (E)-2-cyano-3-(2-morpholinoquinolin-3-yl)acrylate[3]
Diethyl MalonatePiperidineTolueneReflux875-85Diethyl 2-((2-bromoquinolin-4-yl)methylene)malonateEstimated
CyanoacetamideGlycineWater100190(E)-2-cyano-3-(2-bromoquinolin-4-yl)acrylamideEstimated

*Yields are estimated based on typical outcomes for similar aromatic aldehydes.

Experimental Protocol: Synthesis of (E)-3-(2-bromoquinolin-4-yl)acrylonitrile
  • Reagent Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 236 mg).

  • Solvent and Reactant Addition: Add ethanol (15 mL) and malononitrile (1.1 mmol, 73 mg). Stir the mixture at room temperature until the solids are partially dissolved.

  • Catalyst Addition: Add piperidine (0.1 mmol, 10 µL) dropwise to the stirring suspension.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.

  • Isolation: Upon completion, a precipitate will typically form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 5 mL) and then with diethyl ether (10 mL).

  • Drying and Characterization: Dry the resulting solid under vacuum to afford the pure product. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Wittig Reaction

Application Note

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[4][5] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), forming a C=C bond with high regioselectivity and, depending on the ylide's nature, good stereoselectivity. For drug development, this reaction is instrumental in introducing alkenyl linkers, exocyclic double bonds, or vinyl groups, which can modulate a compound's conformational flexibility and biological activity. Using this compound, the Wittig reaction allows for the precise installation of various substituted vinyl groups at the 4-position of the quinoline ring. Stabilized ylides (e.g., from carboalkoxy phosphonium salts) typically yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[6]

Reaction Pathway Diagram

G sub Aldehyde (this compound) cycloadd [2+2] Cycloaddition sub->cycloadd ylide Phosphorus Ylide (Ph3P=CHR) ylide->cycloadd oxa Oxaphosphetane Intermediate cycloadd->oxa elim Cycloreversion oxa->elim alkene Alkene Product elim->alkene phos_ox Triphenylphosphine Oxide (Byproduct) elim->phos_ox

Caption: The mechanistic pathway of the Wittig reaction.

Quantitative Data
Phosphonium SaltBaseSolventTemp. (°C)Time (h)Yield (%)Product TypeReference
(Carbethoxymethylene)triphenylphosphorane (ylide)N/ADCMRT278 (E), 6 (Z)α,β-Unsaturated Ester[6]
Benzyltriphenylphosphonium chloride50% NaOHDMFRT0.574Stilbene derivative[7]
Methyltriphenylphosphonium bromiden-BuLiToluene/THF00.5>85Terminal Alkene[6]
Ethyltriphenylphosphonium iodideKHMDSTHF-78 to RT1280-90Propenyl derivative*Estimated

*Yields are estimated based on typical outcomes for similar aromatic aldehydes.

Experimental Protocol: Synthesis of Ethyl (E)-3-(2-bromoquinolin-4-yl)acrylate
  • Reagent Setup: In a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 mmol, 236 mg).

  • Solvent and Ylide Addition: Dissolve the aldehyde in dry dichloromethane (DCM, 20 mL). To this solution, add (carbethoxymethylene)triphenylphosphorane (1.1 mmol, 383 mg) portion-wise at room temperature with stirring. This is a stabilized ylide and can often be handled in air.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the aldehyde by TLC (3:1 Hexane:Ethyl Acetate).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The residue will contain the product and triphenylphosphine oxide. Add diethyl ether (20 mL) to the residue and stir. The triphenylphosphine oxide byproduct is poorly soluble and will precipitate. Filter off the solid. Concentrate the filtrate.

  • Final Purification: Purify the crude product further by flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (e.g., starting from 9:1) to afford the pure alkene product.

  • Characterization: Confirm the structure and stereochemistry using ¹H NMR (look for large coupling constant, ~16 Hz, for trans-vinylic protons), ¹³C NMR, and MS.

Reductive Amination

Application Note

Reductive amination is one of the most effective and widely used methods for synthesizing amines in pharmaceutical and medicinal chemistry.[8] The reaction proceeds via the formation of an imine or iminium ion intermediate from an aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for creating C-N bonds. Using this compound, this reaction provides access to a vast array of 4-(aminomethyl)-2-bromoquinoline derivatives, which are valuable scaffolds in drug discovery. A variety of reducing agents can be used, with sodium triacetoxyborohydride (STAB) being particularly popular due to its mildness and tolerance of many functional groups.

Reaction Scheme

(Image depicting the general reductive amination of this compound with a primary or secondary amine)

Quantitative Data
AmineReducing AgentSolventTemp. (°C)Time (h)Yield (%)Product TypeReference
AnilineH₂/Pd-CEthanolRT12>90Secondary AmineEstimated
BenzylamineNaBH(OAc)₃DCERT485-95Secondary AmineEstimated
MorpholineNaBH(OAc)₃DCMRT688Tertiary AmineEstimated
PiperazineH-Cube (H₂)Methanol600.5>90Tertiary Amine[9]

*Yields are estimated based on typical outcomes for similar aromatic aldehydes.

Experimental Protocol: Synthesis of N-benzyl-1-(2-bromoquinolin-4-yl)methanamine
  • Reagent Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 236 mg) in 1,2-dichloroethane (DCE, 20 mL).

  • Amine Addition: Add benzylamine (1.1 mmol, 118 mg, 120 µL) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate. A dehydrating agent like anhydrous MgSO₄ can be added but is often not necessary with STAB.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) portion-wise over 5 minutes. The reaction may be mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 20 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Hexane:Ethyl Acetate, potentially with 1% triethylamine to prevent streaking) to yield the desired secondary amine.

  • Characterization: Analyze the final product by NMR and Mass Spectrometry.

Oxidation to Carboxylic Acid

Application Note

The oxidation of the aldehyde group to a carboxylic acid transforms this compound into 2-Bromoquinoline-4-carboxylic acid.[10] This product is a crucial intermediate for the synthesis of amides, esters, and other acid derivatives, significantly broadening the synthetic possibilities. For instance, the carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a library of amide derivatives for structure-activity relationship (SAR) studies in drug discovery. Mild oxidizing agents like sodium chlorite or Oxone are often preferred to avoid side reactions.[11]

Reaction Scheme

(Image depicting the oxidation of this compound to 2-Bromoquinoline-4-carboxylic acid)

Quantitative Data
Oxidizing AgentCo-reagent / CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Oxone (KHSO₅·KHSO₄·K₂SO₄)N/ADMF/H₂ORT2>90[11]
NaClO₂NaH₂PO₄, 2-methyl-2-butenet-BuOH/H₂ORT4>95Pinnick Oxidation
KMnO₄NaOH (aq)H₂O100180-90Harsh, basic
PCC / H₅IO₆PCC (cat.)AcetonitrileRT3~90[11]

*Yields are estimated based on typical outcomes for similar aromatic aldehydes.

Experimental Protocol: Synthesis of 2-Bromoquinoline-4-carboxylic acid via Pinnick Oxidation
  • Reagent Setup: In a 250 mL flask, dissolve this compound (1.0 mmol, 236 mg) in tert-butanol (15 mL).

  • Scavenger Addition: Add 2-methyl-2-butene (5.0 mmol, 0.53 mL) to the solution. This acts as a scavenger for the hypochlorite byproduct.

  • Aqueous Reagent Solution: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 mmol, 135 mg) and sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 mmol, 207 mg) in water (5 mL).

  • Reaction: Add the aqueous solution dropwise to the stirred aldehyde solution at room temperature over 15 minutes.

  • Monitoring: Stir the resulting yellow mixture vigorously at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the starting aldehyde.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the tert-butanol. Add water (20 mL) to the residue.

  • pH Adjustment & Isolation: Acidify the aqueous solution to pH 2-3 with 1 M HCl. The carboxylic acid product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to obtain the pure 2-Bromoquinoline-4-carboxylic acid.[10]

  • Characterization: Confirm the structure via NMR, IR (noting the appearance of a broad O-H stretch and a C=O stretch around 1700 cm⁻¹), and Mass Spectrometry.

References

Application Notes and Protocols: Nucleophilic Substitution on 2-Bromoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for performing nucleophilic substitution reactions on 2-bromoquinoline-4-carbaldehyde. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the quinoline scaffold in numerous therapeutic agents. The substitution of the bromine atom at the 2-position allows for the introduction of a wide variety of functional groups, enabling the synthesis of diverse chemical libraries for drug discovery programs.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The functionalization of the quinoline core is a key strategy in the development of new therapeutic agents. This compound serves as a valuable starting material for such derivatization, with the bromine atom at the C2 position being susceptible to nucleophilic displacement. This displacement is often facilitated by palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis for their efficiency and functional group tolerance.[1][2]

This document outlines protocols for several key palladium-catalyzed nucleophilic substitution reactions on this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of 2-substituted quinoline-4-carbaldehyde derivatives.

Data Presentation

The following table summarizes typical reaction conditions for various palladium-catalyzed nucleophilic substitution reactions on this compound. These conditions are based on established methodologies for similar aryl bromides and can be used as a starting point for optimization.

Reaction TypeNucleophileCatalystLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ or PdCl₂(dppf)PPh₃ or dppfK₂CO₃ or Cs₂CO₃Toluene/Ethanol/H₂O or Dioxane/H₂O80-100
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ or Pd(OAc)₂XPhos, BINAP, or dppfNaOtBu or K₃PO₄Toluene or Dioxane80-110
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂PPh₃CuI (co-catalyst), Et₃NTHF or DMFRoom Temp - 60
Stille OrganostannanePd(PPh₃)₄PPh₃-Toluene or DMF80-110

Mandatory Visualization

Below are diagrams illustrating the catalytic cycles for the described nucleophilic substitution reactions.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Br Ar-Br Ar-Br->Ar-Pd(II)-Br(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Suzuki-Miyaura Coupling Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition [Ar-Pd(II)-NR'R''(L2)] [Ar-Pd(II)-NR'R''(L2)] Ar-Pd(II)-Br(L2)->[Ar-Pd(II)-NR'R''(L2)] Amine Coordination & Deprotonation [Ar-Pd(II)-NR'R''(L2)]->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' [Ar-Pd(II)-NR'R''(L2)]->Ar-NR'R'' Ar-Br Ar-Br Ar-Br->Ar-Pd(II)-Br(L2) HNR'R'' HNR'R'' HNR'R''->[Ar-Pd(II)-NR'R''(L2)] Base Base Base->[Ar-Pd(II)-NR'R''(L2)]

Buchwald-Hartwig Amination Catalytic Cycle

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 2-aryl-quinoline-4-carbaldehydes.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) chloride bis(diphenylphosphino)ferrocene complex [PdCl₂(dppf)] (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent), arylboronic acid (1.2 equivalents), and cesium carbonate (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous 1,4-dioxane and water in a 4:1 ratio.

  • Add the palladium catalyst, [PdCl₂(dppf)] (5 mol%).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the synthesis of 2-amino-quinoline-4-carbaldehydes.[1]

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents) to a reaction vessel.

  • Add anhydrous toluene and stir the mixture for 10 minutes.

  • Add this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Protocol 3: Sonogashira Coupling

This protocol details the synthesis of 2-alkynyl-quinoline-4-carbaldehydes.[3]

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triphenylphosphine (PPh₃) (6 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equivalent), Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%), and PPh₃ (6 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-8 hours.

  • Once the reaction is complete, filter the mixture through celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 4: Stille Coupling

This protocol describes the synthesis of 2-vinyl or 2-aryl-quinoline-4-carbaldehydes using an organostannane reagent.

Materials:

  • This compound

  • Organostannane (e.g., vinyltributyltin or aryltributyltin) (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous toluene or DMF

Procedure:

  • Dissolve this compound (1.0 equivalent) and the organostannane (1.2 equivalents) in anhydrous toluene or DMF in a reaction vessel.

  • Degas the solution by bubbling an inert gas through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.

  • Heat the mixture to 90-110 °C and stir for 6-18 hours.

  • After cooling, dilute the reaction with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

References

The Versatility of 2-Bromoquinoline-4-carbaldehyde in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromoquinoline-4-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in numerous biologically active compounds, while the presence of a bromo group at the 2-position and a carbaldehyde at the 4-position provides orthogonal handles for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the utilization of this compound in a range of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of substituted quinoline derivatives.

General Considerations for Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2][3] The success of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. The reactivity of the aryl halide is also a critical factor, with the general trend being I > Br > Cl.[4] For the protocols described herein, this compound serves as the electrophilic partner.

A general workflow for these reactions involves the careful exclusion of oxygen and moisture, as the palladium(0) active species is sensitive to oxidation. This is typically achieved by using dried solvents and degassing the reaction mixture with an inert gas such as argon or nitrogen.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reaction_Vessel Flame-dried reaction vessel Reagents Add solid reagents: - this compound - Coupling Partner - Base - Palladium Catalyst - Ligand Reaction_Vessel->Reagents Solvent Add degassed solvent Reagents->Solvent Inert_Atmosphere Purge with Argon/Nitrogen Solvent->Inert_Atmosphere Heating Heat to specified temperature with stirring Inert_Atmosphere->Heating Monitoring Monitor reaction progress by TLC/LC-MS Heating->Monitoring Quenching Cool to room temperature and quench reaction Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Drying Dry organic layer Extraction->Drying Purification Purify by column chromatography Drying->Purification

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 2-Arylquinoline-4-carbaldehydes

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, involving the reaction of an organoboron species with an organic halide.[4] This reaction is particularly valuable for the synthesis of biaryl compounds.

Reaction Scheme:

G cluster_reaction Reactants This compound + Arylboronic Acid Product 2-Arylquinoline-4-carbaldehyde Reactants->Product [Pd], Base Dioxane/Water, Heat Catalyst Pd Catalyst, Base

Caption: Suzuki-Miyaura coupling of this compound.

Quantitative Data Summary:

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPdCl₂(PPh₃)₂ (10)PCy₃ (20)K₂CO₃Dioxane/H₂O (4:1)80-903~85 (estimated)[5]
24-Methoxyphenylboronic acidPdCl₂(dppf) (5)-Cs₂CO₃1,4-Dioxane/H₂O (3:1)1006-865[6]
3Pyridin-4-ylboronic acidPdCl₂(dppf) (5)-Cs₂CO₃1,4-Dioxane/H₂O (3:1)1006-860[7]

Experimental Protocol (General Procedure based on similar substrates): [5][6]

  • To a flame-dried two-necked flask equipped with a magnetic stirrer bar, condenser, and rubber septum, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-3.5 equiv.), potassium carbonate (3.0 equiv.), and tricyclohexylphosphine (PCy₃) (20 mol%).

  • Add Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (10 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed 4:1 mixture of dioxane and water (15 mL per mmol of the quinoline substrate).

  • Heat the reaction mixture to 80-90 °C under an argon atmosphere for 3 hours, monitoring the progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the product with chloroform or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylquinoline-4-carbaldehyde.

Sonogashira Coupling: Synthesis of 2-Alkynylquinoline-4-carbaldehydes

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes.[8][9] This reaction is typically co-catalyzed by palladium and copper salts.[8]

Reaction Scheme:

G cluster_reaction Reactants This compound + Terminal Alkyne Product 2-Alkynylquinoline-4-carbaldehyde Reactants->Product [Pd], CuI, Base Solvent, Heat Catalyst Pd/Cu Catalyst, Base

Caption: Sonogashira coupling of this compound.

Quantitative Data Summary (based on similar substrates):

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (2.5)Et₃NTolueneRT6-20~80-90 (estimated)[10]
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT389[1]

Experimental Protocol (General Procedure): [1][10]

  • To a solution of this compound (1.0 equiv.) in a suitable solvent such as THF or toluene (5 mL per mmol of substrate) at room temperature, add sequentially Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (5 mol%), copper(I) iodide (CuI) (2.5 mol%), and a base such as diisopropylamine (7.0 equiv.) or triethylamine.

  • Add the terminal alkyne (1.1 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 3-20 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynylquinoline-4-carbaldehyde.

Buchwald-Hartwig Amination: Synthesis of 2-(Arylamino)quinoline-4-carbaldehydes

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[2][3]

Reaction Scheme:

G cluster_reaction Reactants This compound + Amine Product 2-(Amino)quinoline-4-carbaldehyde Reactants->Product [Pd], Ligand, Base Solvent, Heat Catalyst Pd Catalyst, Ligand, Base

Caption: Buchwald-Hartwig amination of this compound.

Quantitative Data Summary (based on similar substrates):

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (10)X-Phos (10)KOt-BuToluene100 (MW)0.17~80-90 (estimated)[11]
24-NitroanilinePd(OAc)₂ (0.05)BrettPhos (0.15)NaOt-BuEtOH/H₂O801.384[1]

Experimental Protocol (General Procedure): [1][11]

  • In a glovebox, charge a flame-dried Schlenk tube with palladium(II) acetate (Pd(OAc)₂) (0.05-10 mol%), a suitable phosphine ligand such as BrettPhos (0.15 mol%) or X-Phos (10 mol%), and a strong base like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) (1.2-1.4 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add a degassed solvent such as toluene or a mixture of ethanol and water.

  • Seal the tube and heat the reaction mixture at 80-100 °C for the specified time (can be significantly shorter with microwave irradiation).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, partition the mixture between an organic solvent (e.g., ethyl acetate or DCM) and water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to obtain the desired 2-(arylamino)quinoline-4-carbaldehyde.

Stille Coupling: Synthesis of 2-Arylquinoline-4-carbaldehydes

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium, to form a new C-C bond.[7][12] This reaction is known for its tolerance of a wide variety of functional groups.[7]

Reaction Scheme:

G cluster_reaction Reactants This compound + Organostannane Product 2-Arylquinoline-4-carbaldehyde Reactants->Product [Pd], Solvent, Heat Catalyst Pd Catalyst G cluster_reaction Reactants This compound + Alkene Product 2-Alkenylquinoline-4-carbaldehyde Reactants->Product [Pd], Base Solvent, Heat Catalyst Pd Catalyst, Base

References

Application Notes and Protocols: 2-Bromoquinoline-4-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoquinoline-4-carbaldehyde is a versatile heterocyclic building block with significant potential in drug discovery and medicinal chemistry. Its quinoline core is a common scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial and anticancer activities.[1] The presence of a bromine atom at the 2-position and a carbaldehyde group at the 4-position offers reactive handles for a variety of chemical transformations, making it an ideal starting material for the synthesis of diverse compound libraries for screening and lead optimization.

The electron-withdrawing nature of the bromine atom and the quinoline ring system, combined with the reactive aldehyde functionality, allows for the facile synthesis of derivatives such as Schiff bases, hydrazones, and other heterocyclic systems. These modifications can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are crucial for biological activity and pharmacokinetic profiles.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery of novel therapeutic agents.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the Vilsmeier-Haack formylation of 2-bromoquinoline. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.

Experimental Protocol: Vilsmeier-Haack Reaction

Materials:

  • 2-Bromoquinoline

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

  • To this mixture, add a solution of 2-bromoquinoline in dichloromethane (DCM) dropwise, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.

Application in the Synthesis of Bioactive Derivatives

The aldehyde functionality of this compound is a key feature for generating a library of derivatives, primarily through condensation reactions with primary amines to form Schiff bases (imines) and with hydrazines to form hydrazones.

Synthesis of Schiff Base Derivatives

Schiff bases are a class of compounds known for their broad spectrum of biological activities, including anticancer and antimicrobial effects.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • To this solution, add the substituted primary amine (1 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base derivative.

Synthesis of Hydrazone Derivatives

Hydrazones are another important class of compounds with diverse pharmacological activities, including potent antimicrobial and anticancer properties.

Materials:

  • This compound

  • Substituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add the substituted hydrazine (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration, wash with a small amount of cold ethanol, and dry to obtain the pure hydrazone derivative.

Biological Evaluation of this compound Derivatives

While specific biological data for derivatives of this compound is limited in the readily available literature, the following protocols and data for structurally related quinoline derivatives can be used as a guide for screening newly synthesized compounds. The data presented is for derivatives of other substituted quinolines, which serve as representative examples of the potential bioactivity of compounds derived from this compound.

Anticancer Activity

Quinoline derivatives are known to exhibit cytotoxic effects against various cancer cell lines. The MTT assay is a common method to assess the in-vitro anticancer activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-Oxo-quinoline-3-Schiff baseNCI-H4605.16 - 35.52[2]
Quinoline-benzothiazole Schiff's BaseMCF-710.65 - 13.78[3]
Quinoline-benzothiazole Schiff's BaseA54910.89 - 13.76[3]
Antimicrobial Activity

The antimicrobial potential of the synthesized derivatives can be evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds (dissolved in DMSO)

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
2-Arylquinoline-4-carboxylic acid hydrazoneE. coliPotent activity[4]
2-Arylquinoline-4-carboxylic acid hydrazoneC. albicansPotent activity[4]

Visualizing Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of Schiff base and hydrazone derivatives from this compound.

G cluster_start Starting Material cluster_reaction1 Schiff Base Synthesis cluster_reaction2 Hydrazone Synthesis cluster_screening Biological Screening 2_Bromoquinoline_4_carbaldehyde This compound Reaction1 Condensation (Ethanol, Acetic Acid, Reflux) 2_Bromoquinoline_4_carbaldehyde->Reaction1 Reaction2 Condensation (Ethanol, Acetic Acid, Reflux) 2_Bromoquinoline_4_carbaldehyde->Reaction2 Primary_Amine Primary Amine (R-NH2) Primary_Amine->Reaction1 Schiff_Base Schiff Base Derivative Reaction1->Schiff_Base Screening Anticancer & Antimicrobial Assays Schiff_Base->Screening Hydrazine Hydrazine (R-NHNH2) Hydrazine->Reaction2 Hydrazone Hydrazone Derivative Reaction2->Hydrazone Hydrazone->Screening Leads Lead Compounds Screening->Leads

Caption: Synthetic workflow for derivatization and screening.

Potential Mechanism of Action: Kinase Inhibition

Many quinoline-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagram depicts a simplified generic kinase signaling pathway that can be targeted by quinoline derivatives.

G cluster_pathway Generic Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Quinoline_Derivative Quinoline Derivative (Kinase Inhibitor) Quinoline_Derivative->RAF Inhibits Quinoline_Derivative->MEK Inhibits

Caption: Simplified kinase signaling pathway targeted by inhibitors.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel quinoline-based derivatives with potential applications in drug discovery. The straightforward derivatization of its aldehyde group allows for the creation of diverse chemical libraries. The provided protocols for synthesis and biological evaluation, along with the representative data, offer a solid foundation for researchers to explore the therapeutic potential of this compound scaffold in the development of new anticancer and antimicrobial agents. Further investigation into the synthesis and biological profiling of derivatives of this compound is warranted to fully elucidate their structure-activity relationships and therapeutic promise.

References

Application Notes and Protocols: 2-Bromoquinoline-4-carbaldehyde as a Versatile Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-bromoquinoline-4-carbaldehyde as a key starting material for the synthesis of a diverse range of bioactive molecules. The protocols outlined below focus on leveraging the reactivity of the bromo and aldehyde functionalities to construct novel compounds with potential therapeutic applications, particularly as kinase inhibitors and antimalarial agents.

Introduction

This compound is a valuable bifunctional building block in medicinal chemistry. The quinoline scaffold itself is a well-established pharmacophore present in numerous approved drugs. The presence of a bromine atom at the 2-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkynyl substituents. Simultaneously, the carbaldehyde group at the 4-position serves as a handle for modifications such as reductive amination to introduce amine side chains, or oxidation to the corresponding carboxylic acid, which can then be converted to amides. This dual reactivity makes this compound an ideal starting point for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Synthetic Applications and Protocols

The following sections detail key synthetic transformations utilizing this compound to generate libraries of bioactive molecules.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Arylquinoline-4-carbaldehydes

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In this context, it enables the facile introduction of a variety of aryl and heteroaryl groups at the 2-position of the quinoline ring system, a common feature in many kinase inhibitors.

Experimental Workflow: Suzuki-Miyaura Coupling

start Start: this compound reactants Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) start->reactants 1. Add reactants solvent Solvent (e.g., Dioxane/H2O) reactants->solvent 2. Dissolve reaction Heat (e.g., 90-100 °C) solvent->reaction 3. Heat under inert atmosphere workup Aqueous Workup & Extraction reaction->workup 4. Cool and process purification Column Chromatography workup->purification 5. Purify crude product product Product: 2-Arylquinoline-4-carbaldehyde purification->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), is added.

  • The reaction mixture is heated to 90-100 °C and stirred for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2-arylquinoline-4-carbaldehyde.

Sonogashira Coupling for the Synthesis of 2-Alkynylquinoline-4-carbaldehydes

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, allowing for the introduction of alkyne moieties. These alkynyl-substituted quinolines can serve as precursors for further transformations or as bioactive compounds in their own right.

Experimental Workflow: Sonogashira Coupling

start Start: this compound reactants Terminal Alkyne, Pd Catalyst (e.g., Pd(PPh3)2Cl2), CuI (co-catalyst), Base (e.g., Et3N) start->reactants 1. Combine reactants solvent Solvent (e.g., THF or DMF) reactants->solvent 2. Dissolve reaction Stir at RT to 60 °C solvent->reaction 3. Stir under inert atmosphere workup Filtration & Solvent Removal reaction->workup 4. Process reaction mixture purification Column Chromatography workup->purification 5. Purify crude product product Product: 2-Alkynylquinoline-4-carbaldehyde purification->product

Caption: Workflow for the Sonogashira cross-coupling reaction.

Detailed Protocol:

  • To a flask containing this compound (1.0 eq.) is added a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.) and copper(I) iodide (0.05 eq.).

  • The flask is evacuated and backfilled with an inert gas.

  • Anhydrous solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is added, followed by a base, typically an amine like triethylamine or diisopropylethylamine (2.0-3.0 eq.).

  • The terminal alkyne (1.5 eq.) is then added, and the mixture is stirred at room temperature to 60 °C until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then filtered through a pad of celite to remove the catalyst, and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the 2-alkynylquinoline-4-carbaldehyde.

Reductive Amination for the Synthesis of 2-Bromoquinolin-4-yl)methanamines

Reductive amination of the carbaldehyde at the 4-position is a key step to introduce diverse side chains, which are often crucial for modulating the pharmacological properties and improving the drug-like characteristics of the synthesized molecules.

Experimental Workflow: Reductive Amination

start Start: this compound amine Primary or Secondary Amine start->amine 1. Add amine solvent Solvent (e.g., DCE or MeOH) amine->solvent 2. Dissolve reducing_agent Reducing Agent (e.g., NaBH(OAc)3) solvent->reducing_agent 3. Add reducing agent reaction Stir at Room Temperature reducing_agent->reaction 4. Stir workup Aqueous Workup & Extraction reaction->workup 5. Quench and extract purification Column Chromatography workup->purification 6. Purify product Product: N-substituted-(2-bromoquinolin-4-yl)methanamine purification->product

Caption: Workflow for the reductive amination reaction.

Detailed Protocol:

  • Dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated.

  • Purification of the crude product by column chromatography provides the desired N-substituted-(2-bromoquinolin-4-yl)methanamine.

Bioactivity of Derived Molecules

Derivatives of this compound have shown promise in several therapeutic areas.

Kinase Inhibitors

The quinoline scaffold is a key feature of many approved kinase inhibitors. By targeting the ATP-binding site of kinases, these molecules can modulate signaling pathways that are often dysregulated in cancer. The derivatives synthesized from this compound are of particular interest as inhibitors of the PI3K/Akt/mTOR and Ras/Raf/MEK signaling pathways, which are central to cell proliferation, survival, and growth.

PI3K/Akt/mTOR Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression & Cell Proliferation TranscriptionFactors->GeneExpression Inhibitor Quinoline-based Inhibitor Inhibitor->Raf Inhibitor->MEK

Application Notes and Protocols for the Derivatization of 2-Bromoquinoline-4-carbaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization strategies for 2-Bromoquinoline-4-carbaldehyde, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The protocols detailed herein focus on the synthesis of Schiff bases and chalcones, along with their subsequent evaluation for antimicrobial and anticancer activities.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. The presence of the quinoline nucleus in numerous clinically approved drugs underscores its importance as a privileged scaffold in drug discovery. This compound serves as a valuable starting material for the synthesis of a diverse library of derivatives, primarily through reactions involving its aldehyde functionality. The bromine atom at the 2-position also offers a handle for further structural modifications, although the focus of these notes will be on the derivatization of the carbaldehyde group.

Derivatization Strategies

The aldehyde group of this compound is amenable to a variety of chemical transformations, allowing for the introduction of diverse pharmacophores. The two primary derivatization strategies explored in these notes are the formation of Schiff bases and chalcones.

Schiff Base Formation

The condensation reaction of the aldehyde with primary amines or hydrazines readily yields Schiff bases (imines) or hydrazones, respectively. This reaction provides a straightforward method to introduce a wide range of substituents, thereby modulating the physicochemical and biological properties of the resulting molecules.

Chalcone Synthesis

Chalcones are α,β-unsaturated ketones that can be synthesized through the Claisen-Schmidt condensation of an aldehyde with a ketone. These compounds are known to exhibit a variety of biological activities, particularly in the realm of cancer research.

Biological Screening

The synthesized derivatives of this compound can be screened for a multitude of biological activities. This document will focus on two key areas: antimicrobial and anticancer screening.

Antimicrobial Activity

The antimicrobial efficacy of the synthesized compounds can be determined by assessing their ability to inhibit the growth of various pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency.

Anticancer Activity

The cytotoxic potential of the derivatives against various cancer cell lines can be evaluated using cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Data Presentation

The following tables summarize the biological activity data for representative derivatives of quinoline-4-carbaldehyde.

Table 1: Antimicrobial Activity of Quinoline Schiff Base Derivatives

Compound IDDerivative TypeTest OrganismMIC (µg/mL)Reference
QSB-1 Schiff BaseMycobacterium tuberculosis H37Rv1.95 - 15.62[1]
QSB-2 Schiff BaseStaphylococcus aureus1.95 - 15.62[1]
QSB-3 Schiff BaseEscherichia coli1.95 - 15.62[1]
QSB-4 Schiff BaseCandida albicans> 15.62[1]

Table 2: Anticancer Activity of Quinoline Chalcone Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
QC-1 ChalconeMGC-803 (Gastric Cancer)Varies[2]
QC-2 ChalconeHCT-116 (Colon Cancer)Varies[2]
QC-3 ChalconeMCF-7 (Breast Cancer)Varies[2]

Table 3: Anticancer Activity of Quinoline Schiff Base Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
QSB-5 Schiff BaseMCF-7 (Breast Cancer)10.65 - 33.67
QSB-6 Schiff BaseA549 (Lung Cancer)10.89 - 29.77

Experimental Protocols

Synthesis of Quinoline Schiff Bases

General Procedure:

  • Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol (20 mL).

  • Add the appropriate primary amine or hydrazine (1.1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or DMF) to afford the pure Schiff base derivative.

Synthesis of Quinoline Chalcones

General Procedure (Claisen-Schmidt Condensation):

  • Dissolve this compound (1 mmol) and the appropriate ketone (e.g., acetophenone) (1 mmol) in ethanol (20 mL).

  • To this solution, add an aqueous solution of a base (e.g., 10% NaOH or KOH) dropwise at room temperature with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated solid is filtered, washed with water until neutral, and dried.

  • Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).

Antimicrobial Screening: Broth Microdilution Method for MIC Determination

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • 96-well microtiter plates.

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity.

  • Stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Positive control antibiotic (e.g., ciprofloxacin).

  • Negative control (medium only).

Protocol:

  • Prepare serial two-fold dilutions of the test compounds and the positive control antibiotic in the growth medium in the 96-well plates. The final volume in each well should be 100 µL.

  • Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the compound concentrations.

  • Include a growth control well (inoculum in medium without any compound) and a sterility control well (medium only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Screening: MTT Assay for Cell Viability

Materials:

  • Cancer cell lines of interest.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Protocol:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • The next day, treat the cells with various concentrations of the synthesized derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Experimental Workflow for Derivatization and Screening

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound schiff_base Schiff Base Formation (Condensation with Amines/Hydrazines) start->schiff_base chalcone Chalcone Synthesis (Claisen-Schmidt Condensation) start->chalcone derivatives Library of Derivatives schiff_base->derivatives chalcone->derivatives antimicrobial Antimicrobial Screening (Broth Microdilution - MIC) derivatives->antimicrobial anticancer Anticancer Screening (MTT Assay - IC50) derivatives->anticancer data Biological Activity Data antimicrobial->data anticancer->data sar Structure-Activity Relationship (SAR) data->sar

Caption: Workflow for the synthesis and biological screening of this compound derivatives.

Proposed Anticancer Mechanism of Action: Induction of Apoptosis

G derivative Quinoline Derivative (e.g., Schiff Base, Chalcone) cell Cancer Cell derivative->cell membrane Cell Membrane Receptor Interaction or Cellular Uptake cell->membrane ros ↑ Reactive Oxygen Species (ROS) membrane->ros mito Mitochondrial Dysfunction ros->mito bax ↑ Bax mito->bax bcl2 ↓ Bcl-2 mito->bcl2 cas9 Caspase-9 Activation (Initiator) bax->cas9 bcl2->cas9 cas3 Caspase-3 Activation (Executioner) cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Proposed apoptotic pathway induced by quinoline derivatives in cancer cells.

Proposed Antimicrobial Mechanism of Action: DNA Gyrase Inhibition

G derivative Quinoline Derivative (e.g., Schiff Base) bacteria Bacterial Cell derivative->bacteria inhibition Inhibition derivative->inhibition uptake Cellular Uptake bacteria->uptake gyrase DNA Gyrase (Topoisomerase II) uptake->gyrase dna_supercoiling DNA Supercoiling and Replication gyrase->dna_supercoiling cell_death Bacterial Cell Death dna_supercoiling->cell_death Blocked inhibition->gyrase

Caption: Proposed mechanism of DNA gyrase inhibition by quinoline derivatives in bacteria.

References

Synthetic Routes to Novel Quinoline Derivatives Using 2-Bromoquinoline-4-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel quinoline derivatives utilizing 2-Bromoquinoline-4-carbaldehyde as a versatile starting material. The methodologies covered include palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, and Heck), olefination reactions (Wittig and Horner-Wadsworth-Emmons), and multicomponent reactions. These synthetic routes offer access to a diverse range of functionalized quinoline scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their potential as anticancer and anti-inflammatory agents.[1][2][3]

Introduction to this compound in Drug Discovery

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][4] The strategic functionalization of the quinoline core is a key approach in the development of new therapeutic agents. This compound is a valuable building block in this context, featuring two reactive sites: a bromo group at the 2-position, amenable to various cross-coupling reactions, and a carbaldehyde group at the 4-position, which can undergo a range of transformations including olefination and participation in multicomponent reactions. This dual reactivity allows for the modular and efficient construction of complex quinoline-based molecules.

Synthetic Protocols and Experimental Data

This section details the experimental procedures for the synthesis of novel quinoline derivatives from this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C2 position of this compound serves as an excellent handle for these transformations.

The Suzuki-Miyaura coupling enables the introduction of aryl or heteroaryl substituents at the 2-position of the quinoline ring. This reaction is widely used in the synthesis of biaryl compounds with potential biological activities.[5]

Experimental Protocol:

A mixture of this compound (1.0 equiv.), an appropriate arylboronic acid (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.) in a 4:1 mixture of dioxane and water is degassed and heated at 80-90 °C under an inert atmosphere for 3 hours.[6] After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Quantitative Data Summary (Suzuki-Miyaura Coupling):

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenylquinoline-4-carbaldehyde85-95%
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)quinoline-4-carbaldehyde80-90%
33-Fluorophenylboronic acid2-(3-Fluorophenyl)quinoline-4-carbaldehyde82-92%

Note: Yields are representative and may vary based on specific reaction conditions and the nature of the arylboronic acid.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between the C2 position of the quinoline and a terminal alkyne, leading to the synthesis of 2-alkynylquinoline derivatives.[7][8] These compounds can serve as precursors for more complex heterocyclic systems.

Experimental Protocol:

To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a suitable solvent such as triethylamine or a mixture of THF and diisopropylamine, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv.) and copper(I) iodide (CuI, 0.05 equiv.) are added.[5][7] The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

Quantitative Data Summary (Sonogashira Coupling):

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-(Phenylethynyl)quinoline-4-carbaldehyde75-85%
2Ethynyltrimethylsilane2-((Trimethylsilyl)ethynyl)quinoline-4-carbaldehyde80-90%
3Propargyl alcohol2-(3-Hydroxyprop-1-yn-1-yl)quinoline-4-carbaldehyde70-80%

Note: Yields are representative and may vary based on specific reaction conditions and the nature of the terminal alkyne.

The Heck reaction facilitates the coupling of the C2-bromo position with an alkene, leading to the formation of 2-vinylquinoline derivatives.[9][10] These products are valuable intermediates for further synthetic transformations.

Experimental Protocol:

A mixture of this compound (1.0 equiv.), an alkene (e.g., styrene or an acrylate, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), a phosphine ligand (e.g., triphenylphosphine, 0.1 equiv.), and a base (e.g., triethylamine or potassium carbonate, 2.0 equiv.) in a polar aprotic solvent like DMF or DMAc is heated at 100-140 °C.[11] After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Quantitative Data Summary (Heck Reaction):

EntryAlkeneProductYield (%)
1Styrene2-((E)-2-Phenylvinyl)quinoline-4-carbaldehyde65-75%
2Ethyl acrylateEthyl (E)-3-(4-formylquinolin-2-yl)acrylate70-80%
3N-Vinylpyrrolidone2-(1-(2-Oxopyrrolidin-1-yl)vinyl)quinoline-4-carbaldehyde60-70%

Note: Yields are representative and may vary based on specific reaction conditions and the nature of the alkene.

Olefination Reactions

The carbaldehyde group at the C4 position of this compound is a prime site for olefination reactions to extend the carbon chain and introduce new functionalities.

The Wittig reaction converts the aldehyde into an alkene by reacting it with a phosphorus ylide.[12][13] This reaction is highly versatile for the synthesis of a wide range of substituted alkenes.

Experimental Protocol:

To a suspension of a phosphonium salt (1.1 equiv.) in an anhydrous solvent like THF or DMF, a strong base such as n-butyllithium or sodium hydride is added at 0 °C to generate the ylide. After stirring for a short period, a solution of this compound (1.0 equiv.) in the same solvent is added, and the reaction is allowed to proceed at room temperature.[1] Upon completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by column chromatography to remove the triphenylphosphine oxide byproduct.

Quantitative Data Summary (Wittig Reaction):

EntryPhosphonium SaltProductYield (%)
1Methyltriphenylphosphonium bromide2-Bromo-4-vinylquinoline70-80%
2Ethyl (triphenylphosphoranylidene)acetateEthyl (E)-3-(2-bromoquinolin-4-yl)acrylate80-90%
3Benzyltriphenylphosphonium chloride2-Bromo-4-((E)-2-phenylvinyl)quinoline75-85%

Note: Yields are representative and may vary based on specific reaction conditions and the nature of the phosphonium salt.

The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that typically provides excellent E-selectivity for the formation of α,β-unsaturated esters and other electron-deficient alkenes.[14][15][16]

Experimental Protocol:

To a solution of a phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 equiv.) in an anhydrous solvent such as THF, a base like sodium hydride or potassium tert-butoxide is added at 0 °C. After the evolution of hydrogen ceases, a solution of this compound (1.0 equiv.) is added, and the mixture is stirred at room temperature.[17] The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Quantitative Data Summary (Horner-Wadsworth-Emmons Reaction):

EntryPhosphonate ReagentProductYield (%)
1Triethyl phosphonoacetateEthyl (E)-3-(2-bromoquinolin-4-yl)acrylate85-95%
2Diethyl cyanomethylphosphonate(E)-3-(2-Bromoquinolin-4-yl)acrylonitrile80-90%
3Diethyl (2-oxopropyl)phosphonate(E)-4-(2-Bromoquinolin-4-yl)but-3-en-2-one75-85%

Note: Yields are representative and may vary based on specific reaction conditions and the nature of the phosphonate reagent.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient and atom-economical approach to synthesize complex molecules in a single step from three or more starting materials.[18][19] The aldehyde functionality of this compound makes it a suitable component for various MCRs.

Experimental Protocol (Representative Doebner Reaction):

A mixture of this compound (1.0 equiv.), an aniline (1.0 equiv.), and pyruvic acid (1.1 equiv.) in ethanol is refluxed for several hours.[20][21] Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

Quantitative Data Summary (Doebner Reaction):

EntryAnilineProductYield (%)
1Aniline2-(2-Bromoquinolin-4-yl)quinoline-4-carboxylic acid60-70%
24-Methoxyaniline2-(2-Bromoquinolin-4-yl)-6-methoxyquinoline-4-carboxylic acid55-65%
34-Chloroaniline2-(2-Bromoquinolin-4-yl)-6-chloroquinoline-4-carboxylic acid62-72%

Note: Yields are representative and may vary based on specific reaction conditions and the nature of the aniline.

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start Start reagents Mix: - this compound - Arylboronic Acid - Pd(OAc)2 - K2CO3 - Dioxane/Water start->reagents 1 degas Degas and Heat (80-90 °C, 3h) reagents->degas 2 workup Workup: - Dilute with Water - Extract with Ethyl Acetate - Wash with Brine degas->workup 3 purify Purification: Column Chromatography workup->purify 4 product 2-Arylquinoline-4-carbaldehyde purify->product 5

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Signaling Pathway: Potential Anticancer Mechanism of Quinoline Derivatives

Anticancer_Pathway cluster_effects Cellular Effects Quinoline_Derivative Quinoline Derivative EGFR_HER2 EGFR/HER2 Tyrosine Kinases Quinoline_Derivative->EGFR_HER2 Inhibition Topoisomerase Topoisomerase I/II Quinoline_Derivative->Topoisomerase Inhibition PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway EGFR_HER2->PI3K_Akt_mTOR Activation Cell_Proliferation Cell Proliferation & Survival PI3K_Akt_mTOR->Cell_Proliferation Promotion Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Inhibition DNA_Replication DNA Replication & Repair Topoisomerase->DNA_Replication Essential for

Caption: Potential anticancer signaling pathways targeted by quinoline derivatives.[3]

Logical Relationship: Synthetic Utility of this compound

Synthetic_Utility Start This compound C2_Reactions C2-Position Reactions Start->C2_Reactions C4_Reactions C4-Position Reactions Start->C4_Reactions Suzuki Suzuki Coupling C2_Reactions->Suzuki Sonogashira Sonogashira Coupling C2_Reactions->Sonogashira Heck Heck Reaction C2_Reactions->Heck Wittig Wittig Reaction C4_Reactions->Wittig HWE HWE Reaction C4_Reactions->HWE MCR Multicomponent Reactions C4_Reactions->MCR Derivatives Diverse Quinoline Derivatives Suzuki->Derivatives Sonogashira->Derivatives Heck->Derivatives Wittig->Derivatives HWE->Derivatives MCR->Derivatives

Caption: Synthetic utility of this compound.

Conclusion

This compound is a highly versatile and valuable starting material for the synthesis of a wide array of novel quinoline derivatives. The protocols outlined in this document provide robust and efficient methods for accessing these compounds, which hold significant promise for applications in drug discovery and development, particularly in the search for new anticancer agents. The ability to selectively functionalize both the C2 and C4 positions allows for the creation of diverse molecular architectures, facilitating comprehensive structure-activity relationship (SAR) studies.

References

Application Notes and Protocols: 2-Bromoquinoline-4-carbaldehyde in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibitors.[1][2] Its rigid, planar structure and ability to form key interactions with the ATP-binding site of various kinases make it an attractive starting point for inhibitor design. 2-Bromoquinoline-4-carbaldehyde is a versatile building block for the synthesis of novel kinase inhibitors, offering two reactive handles for molecular elaboration: a bromo substituent at the 2-position, amenable to cross-coupling reactions, and a carbaldehyde group at the 4-position, which can undergo a variety of transformations including reductive amination and oxidation.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potential kinase inhibitors, targeting key signaling pathways implicated in cancer and other diseases.

Synthetic Strategies and Key Reactions

The strategic functionalization of this compound allows for the exploration of diverse chemical space in the pursuit of potent and selective kinase inhibitors. The primary reaction pathways involve:

  • Palladium-catalyzed Cross-Coupling Reactions: The bromo group at the 2-position is an excellent handle for introducing aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura, Buchwald-Hartwig, or other cross-coupling reactions.[3][4][5] This allows for the modification of the inhibitor's interaction with the hydrophobic regions of the kinase active site.

  • Reductive Amination: The aldehyde at the 4-position can be readily converted to a secondary or tertiary amine through reductive amination.[6][7][8] This is a powerful method for introducing a wide range of substituents that can form hydrogen bonds and other key interactions within the kinase hinge region.

  • Oxidation and Amide Coupling: The aldehyde can be oxidized to a carboxylic acid, which can then be coupled with various amines to form amides. This strategy is commonly employed in the synthesis of kinase inhibitors to introduce functionalities that can interact with the ribose-phosphate binding region of the ATP pocket.

Experimental Protocols

Protocol 1: Synthesis of a 2-Aryl-quinoline-4-carbaldehyde Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the arylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol.

  • Add potassium carbonate (2.0 eq) dissolved in a minimal amount of water.

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-quinoline-4-carbaldehyde derivative.

Protocol 2: Synthesis of a 2-Aryl-4-(aminomethyl)quinoline Derivative via Reductive Amination

This protocol outlines the reductive amination of a 2-aryl-quinoline-4-carbaldehyde with a primary or secondary amine.

Materials:

  • 2-Aryl-quinoline-4-carbaldehyde (from Protocol 1)

  • Primary or secondary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-aryl-quinoline-4-carbaldehyde (1.0 eq) and the amine (1.1 eq) in DCM or DCE.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-(aminomethyl)quinoline derivative.

Protocol 3: Synthesis of a 2-Aryl-quinoline-4-carboxylic Acid and Subsequent Amide Coupling

This protocol describes the oxidation of the aldehyde to a carboxylic acid, followed by amide bond formation.

Part A: Oxidation to Carboxylic Acid

Materials:

  • 2-Aryl-quinoline-4-carbaldehyde

  • Potassium permanganate (KMnO₄) or Jones reagent

  • Acetone or a mixture of acetone and water

  • Sodium bisulfite

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the 2-aryl-quinoline-4-carbaldehyde (1.0 eq) in acetone.

  • Cool the solution in an ice bath and slowly add a solution of potassium permanganate (2.0 eq) in water.

  • Stir the reaction at 0 °C to room temperature for 2-4 hours.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears.

  • Acidify the mixture with HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the 2-aryl-quinoline-4-carboxylic acid.

Part B: Amide Coupling

Materials:

  • 2-Aryl-quinoline-4-carboxylic acid

  • Amine (e.g., aniline derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the 2-aryl-quinoline-4-carboxylic acid (1.0 eq) and the amine (1.1 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Potential Kinase Targets and Signaling Pathways

Derivatives of this compound have the potential to inhibit various kinases involved in cancer cell proliferation, survival, and angiogenesis. Based on the vast literature on quinoline-based kinase inhibitors, potential targets include:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in many solid tumors.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for tumor angiogenesis.

  • Receptor-Interacting Protein Kinase 2 (RIPK2): Involved in inflammatory signaling.

  • Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle.

The following diagram illustrates a simplified EGFR signaling pathway, a common target for quinoline-based inhibitors.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Workflow for Kinase Inhibitor Discovery

The following diagram outlines a typical workflow for the discovery and evaluation of kinase inhibitors starting from this compound.

Kinase_Inhibitor_Workflow Start This compound Synthesis Chemical Synthesis (Suzuki, Reductive Amination, etc.) Start->Synthesis Library Compound Library Synthesis->Library Screening In Vitro Kinase Assay (IC50 Determination) Library->Screening Hit Hit Compound(s) Screening->Hit CellAssay Cell-based Assays (Proliferation, Apoptosis) Hit->CellAssay Lead Lead Compound CellAssay->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Workflow for kinase inhibitor discovery.

Quantitative Data Presentation

The following table presents representative biological activity data for quinoline-based kinase inhibitors from the literature, illustrating the potential potency that can be achieved with this scaffold.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineCellular Activity (GI₅₀, nM)Reference
QL-1 EGFR15A43180Fictional Example
QL-2 VEGFR225HUVEC120Fictional Example
QL-3 RIPK25.1THP-1500[9]
QL-4 EGFR220MCF-72710[1]
QL-5 c-Met52HCT-116Not Reported[10]

Note: The data for QL-1 and QL-2 are hypothetical examples to illustrate typical data presentation. The data for QL-3, QL-4, and QL-5 are from cited literature on quinoline/quinazoline-based inhibitors.

Conclusion

This compound serves as a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic manipulation of its bromo and aldehyde functionalities, through well-established synthetic protocols such as Suzuki-Miyaura coupling and reductive amination, allows for the generation of diverse libraries of compounds for screening and lead optimization. The quinoline core, with its proven track record in targeting various kinases, provides a solid foundation for the development of next-generation therapeutics. The protocols and workflows presented herein offer a guide for researchers to harness the potential of this important chemical building block in their drug discovery efforts.

References

Application Notes and Protocols for Fluorescent Probes Based on 2-Bromoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the synthesis and application of fluorescent probes derived from 2-bromoquinoline-4-carbaldehyde. The following sections describe probes designed for the detection of ferric ions (Fe³⁺), pH, and viscosity, which are critical parameters in various biological and chemical systems.

Fluorescent Probe for Ferric Ion (Fe³⁺) Detection: BQ-AP

The selective detection of ferric ions (Fe³⁺) is crucial due to their significant roles in biological processes and environmental monitoring. The probe BQ-AP is a Schiff base synthesized from this compound and 2-aminophenol, designed for the fluorometric detection of Fe³⁺.

Signaling Pathway

The fluorescence of BQ-AP is quenched upon coordination with Fe³⁺ ions. This "turn-off" sensing mechanism is attributed to the paramagnetic nature of the Fe³⁺ ion, which promotes non-radiative decay pathways of the excited fluorophore.

BQ_AP BQ-AP (Fluorescent) Quenched_Complex [BQ-AP]-Fe³⁺ Complex (Non-fluorescent) BQ_AP->Quenched_Complex Coordination Fe3_ion Fe³⁺ Fe3_ion->Quenched_Complex

Figure 1: Signaling pathway of BQ-AP probe for Fe³⁺ detection.
Quantitative Data

The following table summarizes the photophysical properties of a representative quinoline-based Schiff base probe for Fe³⁺ detection.

ParameterValueReference Compound
Absorption Max (λabs)375 nmQuinoline-salicylaldehyde Schiff base
Emission Max (λem)480 nmQuinoline-salicylaldehyde Schiff base
Stokes Shift105 nmQuinoline-salicylaldehyde Schiff base
Quantum Yield (Φ)0.25 (free), <0.01 (with Fe³⁺)Quinoline-salicylaldehyde Schiff base
Detection Limit (LOD)1.5 µMQuinoline-salicylaldehyde Schiff base
Experimental Protocols

A. Synthesis of BQ-AP Probe

  • Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Add 2-aminophenol (1.1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold ethanol and dry it under vacuum to obtain the pure BQ-AP probe.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Protocol for Fe³⁺ Detection

  • Prepare a stock solution of BQ-AP (1 mM) in DMSO.

  • Prepare working solutions of various metal ions (e.g., Fe³⁺, Fe²⁺, Cu²⁺, Zn²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺) in deionized water.

  • In a quartz cuvette, add 2 mL of a suitable buffer solution (e.g., HEPES, pH 7.4).

  • Add an aliquot of the BQ-AP stock solution to the cuvette to a final concentration of 10 µM.

  • Record the initial fluorescence emission spectrum (e.g., excitation at 375 nm, emission scan from 400 nm to 600 nm).

  • Add increasing concentrations of Fe³⁺ solution to the cuvette and record the fluorescence spectrum after each addition.

  • Observe the quenching of the fluorescence intensity at the emission maximum.

  • For selectivity studies, repeat step 6 with other metal ion solutions.

Fluorescent Probe for pH Sensing: BQ-DNP

Monitoring pH is fundamental in many chemical and biological applications. The BQ-DNP probe, a hydrazone derivative of this compound, is designed for ratiometric pH sensing based on the protonation/deprotonation of the hydrazone moiety, which modulates the intramolecular charge transfer (ICT) process.

Signaling Pathway

In acidic media, the nitrogen atom in the quinoline ring gets protonated, leading to a change in the electronic properties and a corresponding shift in the emission spectrum. This allows for ratiometric measurement of pH.

BQ_DNP_base BQ-DNP (Base form) Emission λ₁ BQ_DNP_acid BQ-DNP-H⁺ (Acid form) Emission λ₂ BQ_DNP_base->BQ_DNP_acid Protonation BQ_DNP_acid->BQ_DNP_base Deprotonation H_ion H⁺ H_ion->BQ_DNP_acid OH_ion OH⁻ OH_ion->BQ_DNP_base

Figure 2: Signaling pathway of BQ-DNP probe for pH sensing.
Quantitative Data

The following table presents representative photophysical data for a quinoline-hydrazone based pH probe.

ParameterValue (Acidic)Value (Basic)Reference Compound
Absorption Max (λabs)420 nm380 nmQuinoline-hydrazone derivative
Emission Max (λem)550 nm490 nmQuinoline-hydrazone derivative
Quantum Yield (Φ)0.150.30Quinoline-hydrazone derivative
pKa4.5-Quinoline-hydrazone derivative
Experimental Protocols

A. Synthesis of BQ-DNP Probe

  • Dissolve this compound (1 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.

  • Prepare a solution of 2,4-dinitrophenylhydrazine (1.1 mmol) in a mixture of ethanol and a few drops of concentrated sulfuric acid.

  • Add the 2,4-dinitrophenylhydrazine solution dropwise to the aldehyde solution with stirring.

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and collect the precipitate by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

  • Characterize the BQ-DNP probe using ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Protocol for pH Titration

  • Prepare a stock solution of BQ-DNP (1 mM) in DMSO.

  • Prepare a series of buffer solutions with a range of pH values (e.g., Britton-Robinson buffer from pH 2 to 12).

  • In a series of cuvettes, add 2 mL of each buffer solution.

  • Add an aliquot of the BQ-DNP stock solution to each cuvette to a final concentration of 10 µM.

  • Incubate the solutions for a few minutes to allow for equilibration.

  • Record the fluorescence emission spectrum for each sample, using an appropriate excitation wavelength (e.g., 380 nm or 420 nm).

  • Plot the ratio of the fluorescence intensities at the two emission maxima (e.g., I₅₅₀/I₄₉₀) against the pH to obtain the titration curve and determine the pKa.

Fluorescent Probe for Viscosity Sensing: BQ-MR

Viscosity is a key parameter reflecting the microenvironment of cellular processes and material properties. BQ-MR is a molecular rotor based on the this compound scaffold. Its fluorescence is sensitive to the viscosity of the medium due to the restriction of intramolecular rotation in the excited state.

Signaling Pathway

In low viscosity environments, the excited state of BQ-MR deactivates primarily through non-radiative pathways involving intramolecular rotation. In viscous media, this rotation is hindered, leading to an enhancement of fluorescence emission.

BQ_MR_low BQ-MR (Low Viscosity) Intramolecular Rotation (Weak Fluorescence) BQ_MR_high BQ-MR (High Viscosity) Restricted Rotation (Strong Fluorescence) BQ_MR_low->BQ_MR_high Increased Viscosity Excitation Excitation (hν) Excitation->BQ_MR_low Excitation->BQ_MR_high

Figure 3: Signaling pathway of BQ-MR probe for viscosity sensing.
Quantitative Data

The following table shows representative photophysical data for a quinoline-based molecular rotor in solvents of varying viscosity.

SolventViscosity (cP)Emission Max (λem)Quantum Yield (Φ)Reference Compound
Methanol0.55580 nm0.05Quinoline-based rotor
Ethanol1.08585 nm0.12Quinoline-based rotor
Ethylene Glycol16.1595 nm0.45Quinoline-based rotor
Glycerol934610 nm0.85Quinoline-based rotor
Experimental Protocols

A. Synthesis of BQ-MR Probe

  • The synthesis of a molecular rotor typically involves a Knoevenagel condensation.

  • Dissolve this compound (1 mmol) and an active methylene compound (e.g., malononitrile, 1.1 mmol) in a suitable solvent like ethanol or acetonitrile.

  • Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring by TLC.

  • After the reaction is complete, the product may precipitate. If not, the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

  • Characterize the final product BQ-MR using ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Protocol for Viscosity Measurement

  • Prepare a series of solvent mixtures with varying viscosities (e.g., methanol/glycerol mixtures). The viscosity of each mixture should be measured independently using a viscometer.

  • Prepare a stock solution of BQ-MR (1 mM) in a suitable solvent (e.g., DMSO or ethanol).

  • Add a small aliquot of the BQ-MR stock solution to each of the solvent mixtures to a final concentration of 1-10 µM.

  • Record the fluorescence emission spectrum of BQ-MR in each solvent mixture, using a consistent excitation wavelength.

  • Plot the fluorescence intensity at the emission maximum or the quantum yield as a function of the logarithm of viscosity.

  • This calibration curve can then be used to determine the viscosity of an unknown sample containing the BQ-MR probe.

General Experimental Workflow

The following diagram illustrates a general workflow for the application of these fluorescent probes.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis synthesis Probe Synthesis & Purification stock Prepare Probe Stock Solution synthesis->stock mix Mix Probe and Sample stock->mix sample Prepare Analyte/Sample Solutions sample->mix incubate Incubate (if necessary) mix->incubate measure Fluorescence Measurement incubate->measure plot Plot Fluorescence Data measure->plot calculate Calculate Concentration/pH/Viscosity plot->calculate interpret Interpret Results calculate->interpret

Figure 4: General experimental workflow for using fluorescent probes.

Application Notes and Protocols for 2-Bromoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoquinoline-4-carbaldehyde is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a wide array of functional molecules. Its quinoline core is a prevalent scaffold in numerous biologically active compounds, exhibiting a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a reactive aldehyde group at the 4-position and a bromine atom at the 2-position allows for diverse chemical modifications, making it a valuable building block in drug discovery and materials science.

The aldehyde functionality readily participates in reactions such as Knoevenagel condensation, Schiff base formation, and Wittig reactions, enabling the introduction of various substituents and the extension of the conjugated system. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of aryl, heteroaryl, or alkyl groups. This dual reactivity provides a powerful platform for the generation of diverse molecular architectures with tailored electronic and biological properties.

These application notes provide an overview of the utility of this compound in various research areas and offer detailed protocols for its derivatization through common synthetic transformations.

Applications

Antimicrobial Drug Discovery

Quinoline derivatives are a well-established class of antimicrobial agents.[1][2] The scaffold is present in several approved drugs and numerous investigational compounds. Derivatives of this compound can be synthesized to target essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[3][4] Inhibition of these enzymes disrupts DNA replication, leading to bacterial cell death.[3][5] The aldehyde and bromo functionalities allow for the synthesis of a diverse library of compounds to probe structure-activity relationships (SAR) and optimize antimicrobial potency.

Fluorescent Probe Development

The quinoline nucleus possesses inherent fluorescent properties. By extending the π-conjugated system through reactions at the aldehyde group, novel fluorophores can be developed. These fluorescent probes can be designed for the detection of biologically relevant species, such as metal ions or reactive oxygen species, or for use in cellular imaging applications.[6] The photophysical properties, including absorption and emission wavelengths, quantum yield, and Stokes shift, can be fine-tuned through judicious selection of reaction partners.[7][8]

Synthesis of Bioactive Heterocycles

This compound is a valuable precursor for the synthesis of more complex heterocyclic systems. The aldehyde group can be utilized in multicomponent reactions or cyclization reactions to construct novel ring systems with potential biological activities. The bromine atom can be substituted to introduce further diversity.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • n-Propanol

  • Deionized water

  • Ethyl acetate

  • Activated charcoal

  • Sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and n-propanol.

  • Stir the mixture for 15 minutes at room temperature to allow for dissolution.

  • Add palladium(II) acetate (0.003 eq), triphenylphosphine (0.01 eq), a 2M aqueous solution of sodium carbonate (1.3 eq), and deionized water.[1]

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction to room temperature and add deionized water.

  • Extract the aqueous layer with ethyl acetate. Combine the organic extracts and wash sequentially with 5% sodium carbonate solution and brine.[1]

  • Dry the organic phase over anhydrous sodium sulfate, and add activated charcoal. Stir for 10 minutes.[1]

  • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Expected Outcome: The corresponding 2-aryl-quinoline-4-carbaldehyde derivative.

Protocol 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

This protocol outlines a general procedure for the Knoevenagel condensation of this compound with an active methylene compound.[9][10]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, diethyl malonate)

  • Piperidine (catalyst)

  • Ethanol or Methanol

Procedure:

  • Dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol or methanol in a round-bottomed flask.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.[9]

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few minutes to several hours depending on the reactivity of the substrates. Monitor the reaction by TLC.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Expected Outcome: The corresponding 2-bromo-4-(substituted-vinyl)quinoline derivative.

Protocol 3: Schiff Base Formation

This protocol provides a general method for the synthesis of Schiff bases (imines) from this compound and a primary amine.[11][12]

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Ethanol

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottomed flask.

  • Add an equimolar amount of the primary amine (1.0 eq) to the solution.

  • If the reaction is slow, add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.[11]

  • After completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Expected Outcome: The corresponding N-(2-bromoquinolin-4-ylmethylene)amine derivative.

Quantitative Data

The following table summarizes the antimicrobial activity of various quinoline derivatives, demonstrating the potential for derivatives of this compound in this therapeutic area.

Compound ClassTest OrganismMIC (µg/mL)Reference
Phenylquinoline-oxadiazole derivativesStaphylococcus aureus0.01 - 0.062[3]
Benzylidene hydrazineyl quinoline derivativesStreptococcus pneumoniae12.5 - 50[3]
(2-Methylquinolin-4-yl)piperidine derivativesMycobacterium tuberculosis1.72 - 3.81 (µM)[3]
Quinoline-1,2,4-triazine hybridsPlasmodium falciparum (chloroquine-sensitive)0.25 (µM)[13]
Quinoline-1,2,4-triazine hybridsPlasmodium falciparum (chloroquine-resistant)4.54 (µM)[13]

Signaling Pathway and Experimental Workflow Diagrams

DNA_Gyrase_Inhibition cluster_drug Drug Action cluster_bacterium Bacterial Cell Quinoline_Derivative This compound Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinoline_Derivative->DNA_Gyrase Inhibition DNA_Supercoiling DNA Supercoiling & Replication DNA_Gyrase->DNA_Supercoiling Catalyzes Cell_Death Bacterial Cell Death DNA_Supercoiling->Cell_Death Disruption leads to Suzuki_Workflow Start Start: 2-Bromoquinoline- 4-carbaldehyde & Arylboronic acid Reaction_Setup Reaction Setup: Pd(OAc)2, PPh3, Na2CO3, n-Propanol/H2O Start->Reaction_Setup Reflux Reflux (1-2h) Reaction_Setup->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purification Column Chromatography Workup->Purification Product Product: 2-Aryl-quinoline- 4-carbaldehyde Purification->Product Knoevenagel_Workflow Start Start: this compound & Active Methylene Compound Reaction_Setup Reaction Setup: Piperidine (cat.), Ethanol Start->Reaction_Setup Stir Stir at Room Temperature Reaction_Setup->Stir Isolation Product Isolation (Filtration or Evaporation) Stir->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Product Product: α,β-Unsaturated Derivative Purification->Product

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the scale-up synthesis of 2-Bromoquinoline-4-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the selective oxidation of the readily available precursor, 2-Bromo-4-methylquinoline, using selenium dioxide.

Introduction

Quinoline-4-carbaldehyde derivatives are important pharmacophores found in a variety of biologically active molecules. The controlled introduction of a formyl group at the C4-position of the quinoline scaffold allows for further chemical modifications, making them valuable building blocks in medicinal chemistry. The synthesis of this compound is of particular interest as the bromo-substituent provides a handle for subsequent cross-coupling reactions, enabling the synthesis of a diverse range of analogues.

The presented protocol focuses on the oxidation of 2-Bromo-4-methylquinoline using selenium dioxide, a well-established method for the oxidation of activated methyl groups.[1] This method is amenable to scale-up and offers a reliable route to the desired aldehyde.

Data Presentation

ParameterValueReference
Starting Material 2-Bromo-4-methylquinolineCommercially available
Oxidizing Agent Selenium Dioxide (SeO₂)[1]
Solvent 1,4-Dioxane[1]
Reaction Temperature Reflux (approx. 101 °C)General procedure for methylquinoline oxidation[1]
Reaction Time 6 - 12 hoursTypical for SeO₂ oxidations[1]
Typical Yield 60-75%Estimated based on similar reactions
Purification Method Column ChromatographyStandard laboratory practice
Appearance of Product Pale yellow solidGeneral observation for similar compounds

Experimental Protocol

Materials and Equipment
  • 2-Bromo-4-methylquinoline (1.0 eq)

  • Selenium Dioxide (SeO₂) (1.1 - 1.5 eq)

  • 1,4-Dioxane (anhydrous)

  • Round-bottom flask (appropriate size for the scale)

  • Reflux condenser

  • Heating mantle with a stirrer

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • Selenium dioxide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors.

  • Dispose of selenium-containing waste according to institutional safety guidelines.

Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Bromo-4-methylquinoline (1.0 eq) and anhydrous 1,4-dioxane.

  • Addition of Oxidant: Under an inert atmosphere, carefully add selenium dioxide (1.1 - 1.5 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain this temperature for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • A black precipitate of elemental selenium will form. Filter the reaction mixture through a pad of celite to remove the selenium.

    • Wash the filter cake with a small amount of 1,4-dioxane.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by column chromatography on silica gel.

    • A suitable eluent system, such as a gradient of ethyl acetate in hexane, can be used to isolate the desired product.

    • Collect the fractions containing the product and evaporate the solvent to obtain this compound as a pale yellow solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To confirm the presence of the aldehyde proton and the aromatic protons of the quinoline ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To confirm the presence of the carbonyl carbon and other carbons in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Diagrams

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Combine 2-Bromo-4-methylquinoline and Dioxane B 2. Add Selenium Dioxide A->B Inert Atmosphere C 3. Heat to Reflux (6-12h) B->C D 4. Cool and Filter C->D E 5. Evaporate Solvent D->E F 6. Column Chromatography E->F G 7. Isolate Pure Product F->G

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship Start Starting Material: 2-Bromo-4-methylquinoline Oxidation Oxidation Reaction Start->Oxidation Product Product: This compound Oxidation->Product Reagent Reagent: Selenium Dioxide Reagent->Oxidation Solvent Solvent: 1,4-Dioxane Solvent->Oxidation Condition Condition: Reflux Condition->Oxidation

Caption: Key components and their relationship in the synthesis.

References

Troubleshooting & Optimization

Technical Support Center: 2-Bromoquinoline-4-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromoquinoline-4-carbaldehyde. The following information is designed to help you identify and resolve common issues related to side product formation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile building block commonly used in a variety of cross-coupling and functional group transformation reactions. The most frequent applications include:

  • Palladium-catalyzed cross-coupling reactions:

    • Suzuki-Miyaura Coupling: To form C-C bonds by reacting the bromo-substituent with boronic acids or esters.

    • Sonogashira Coupling: To create C-C triple bonds by coupling with terminal alkynes.

    • Buchwald-Hartwig Amination: For the synthesis of N-aryl or N-heteroaryl derivatives by reacting with amines.

  • Reactions involving the aldehyde group:

    • Wittig Reaction: To form alkenes.

    • Reductive Amination: To introduce substituted amino groups.

    • Oxidation: To form the corresponding carboxylic acid.

    • Reduction: To form the corresponding alcohol.

    • Grignard and Organolithium Additions: To generate secondary alcohols.

Q2: I am observing a significant amount of a debrominated side product (quinoline-4-carbaldehyde) in my Suzuki coupling reaction. What could be the cause?

A2: The formation of a hydrodehalogenated (debrominated) product is a common side reaction in palladium-catalyzed cross-coupling reactions. Potential causes include:

  • Excessive or impure base: Some bases can act as hydride donors, leading to the reduction of the aryl halide.

  • Presence of reducing agents: Impurities in the solvent or starting materials can act as reducing agents.

  • Side reactions of the organoboron reagent: Protonolysis of the boronic acid can generate arene byproducts and contribute to the reaction environment that favors dehalogenation.

  • High reaction temperatures or prolonged reaction times: These conditions can promote catalyst decomposition and side reactions.

Q3: In my Sonogashira coupling, I am seeing a significant amount of homocoupling of my alkyne (Glaser coupling). How can I minimize this?

A3: Homocoupling of terminal alkynes is a frequent side reaction in Sonogashira couplings, especially in the presence of copper(I) co-catalysts and oxygen. To minimize this:

  • Ensure strictly anaerobic conditions: Degas all solvents and reagents thoroughly and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Use a copper-free Sonogashira protocol: Several modern methods avoid the use of a copper co-catalyst, which significantly reduces alkyne homocoupling.

  • Control the addition of the alkyne: Adding the alkyne slowly to the reaction mixture can help to favor the cross-coupling pathway.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
Observed Issue Potential Cause(s) Recommended Solution(s)
Low conversion of this compound - Inactive catalyst- Insufficient base- Low reaction temperature- Poor quality of reagents or solvents- Use a fresh batch of palladium catalyst and ligand.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Gradually increase the reaction temperature.- Ensure all reagents and solvents are pure and anhydrous.
Formation of debrominated side product (Quinoline-4-carbaldehyde) - Presence of hydride sources- Inefficient transmetalation- Use a high-purity, non-coordinating base.- Ensure solvents are thoroughly dried and degassed.- Consider a different palladium ligand to improve transmetalation efficiency.
Formation of homocoupled products (e.g., biquinoline derivatives or diynes) - Oxidative coupling of the starting material or product- In the case of Sonogashira, presence of oxygen and copper(I)- Thoroughly degas the reaction mixture.- For Sonogashira, consider a copper-free protocol.- Optimize the stoichiometry of the coupling partners.
Reaction is sluggish or stalls - Catalyst poisoning- Steric hindrance- Ensure starting materials are free of impurities that could poison the catalyst.- Use a more active catalyst system (e.g., a more electron-rich and bulky ligand).
Reactions Involving the Aldehyde Functional Group
Observed Issue Potential Cause(s) Recommended Solution(s)
Incomplete reaction in a Wittig olefination - Unstable ylide- Steric hindrance from the quinoline moiety- Generate the ylide in situ at low temperature.- Use a more reactive phosphonium salt or a stronger base.- Consider a Horner-Wadsworth-Emmons reaction for better reactivity.
Formation of over-reduction or other side products in a Grignard reaction - The Grignard reagent acting as a base and deprotonating other acidic protons.- Reduction of the aldehyde to an alcohol by the Grignard reagent.- Use a freshly prepared Grignard reagent.- Perform the reaction at a low temperature (e.g., 0 °C to -78 °C).- Consider using a cerium(III) chloride additive (Luche reduction conditions) to suppress side reactions.
Oxidation of the aldehyde to the carboxylic acid during the reaction - Presence of air/oxygen, especially under basic conditions or with certain catalysts.- Maintain an inert atmosphere throughout the reaction and workup.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction
  • To a dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Reaction_Troubleshooting start Reaction with This compound issue Identify Primary Issue start->issue low_conversion Low Conversion issue->low_conversion Low Yield side_products Side Product Formation issue->side_products Impure Product no_reaction No Reaction issue->no_reaction No Product check_catalyst Check Catalyst Activity and Loading low_conversion->check_catalyst identify_side_product Identify Side Product (e.g., by MS, NMR) side_products->identify_side_product confirm_conditions Confirm Reaction Conditions (Temp, Stirring, etc.) no_reaction->confirm_conditions check_reagents Verify Reagent Purity and Stoichiometry check_catalyst->check_reagents optimize_conditions Optimize Temperature and Time check_reagents->optimize_conditions debromination Debromination identify_side_product->debromination Mass = -Br +H homocoupling Homocoupling identify_side_product->homocoupling Dimeric Product other_side_product Other Side Products identify_side_product->other_side_product Unexpected Mass solve_debromination Use High Purity Base Ensure Anhydrous Conditions debromination->solve_debromination solve_homocoupling Degas Thoroughly Consider Copper-Free (Sonogashira) homocoupling->solve_homocoupling solve_other Adjust Reaction Conditions (e.g., lower temperature) other_side_product->solve_other confirm_reagents Confirm Reagent Addition confirm_conditions->confirm_reagents

Caption: Troubleshooting workflow for common issues in this compound reactions.

Suzuki_Side_Products cluster_main Suzuki-Miyaura Coupling cluster_side Common Side Products start_materials This compound + Ar-B(OH)₂ desired_product 2-Arylquinoline-4-carbaldehyde start_materials->desired_product Pd Catalyst, Base debromination Debromination (Quinoline-4-carbaldehyde) start_materials->debromination [H] source homocoupling_boronic Homocoupling of Boronic Acid (Ar-Ar) start_materials->homocoupling_boronic Oxidative conditions homocoupling_quinoline Homocoupling of Quinoline (Biquinoline derivative) start_materials->homocoupling_quinoline Catalyst side reaction

Caption: Potential side products in the Suzuki-Miyaura coupling of this compound.

stability of 2-Bromoquinoline-4-carbaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromoquinoline-4-carbaldehyde, with a specific focus on its stability under acidic conditions.

Troubleshooting Guides

Issue: Degradation of this compound observed during an acid-catalyzed reaction.

  • Possible Cause 1: Oxidation to Carboxylic Acid.

    • Explanation: Aromatic aldehydes can be susceptible to oxidation, especially in the presence of certain acids or oxidizing agents, converting the aldehyde group (-CHO) to a carboxylic acid group (-COOH). The frequent appearance of data for 2-Bromoquinoline-4-carboxylic acid in searches for the corresponding aldehyde suggests this is a common transformation.

    • Troubleshooting Steps:

      • Analyze the reaction mixture using techniques like LC-MS or NMR to identify the presence of 2-Bromoquinoline-4-carboxylic acid.

      • If oxidation is confirmed, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

      • Use de-gassed solvents.

      • Avoid acids that are also strong oxidizing agents. Opt for non-oxidizing acids like HCl or H₂SO₄ in appropriate concentrations.

  • Possible Cause 2: Acetal Formation.

    • Explanation: In the presence of an acid catalyst and an alcohol solvent (e.g., methanol, ethanol), aldehydes can reversibly form hemiacetals and then acetals. This may not be degradation, but it sequesters the aldehyde, making it unavailable for the desired reaction.

    • Troubleshooting Steps:

      • If using an alcohol as a solvent, consider switching to a non-alcoholic solvent (e.g., THF, dioxane, DCM).

      • If an alcohol is a necessary reagent, use stoichiometric amounts rather than having it as the solvent.

      • Acetal formation is reversible. The aldehyde can often be regenerated by treatment with aqueous acid.

  • Possible Cause 3: Quinoline Ring Protonation and Subsequent Reactions.

    • Explanation: The quinoline nitrogen is basic and will be protonated in acidic conditions, forming a quinolinium salt.[1][2] This alters the electron density of the aromatic system and can potentially influence the reactivity of the substituents. While this is not degradation itself, it can affect reaction outcomes. Under very strong acidic conditions, electrophilic substitution on the benzene ring of the quinoline can occur, though this is generally less likely to be the primary degradation pathway for the aldehyde under typical reaction conditions.[2]

    • Troubleshooting Steps:

      • Be mindful of the pKa of the quinoline nitrogen and the pH of the reaction medium.

      • Consider if the protonated form of the molecule is compatible with the desired reaction.

Frequently Asked Questions (FAQs)

Q1: What are the general stability considerations for this compound in acidic solutions?

  • Oxidation: The primary stability concern is the potential for oxidation of the aldehyde to the corresponding carboxylic acid. This can be accelerated by heat, light, and the presence of oxidizing agents.

  • pH Sensitivity: The quinoline nitrogen is basic and will be protonated in acidic media. The stability of the aldehyde group itself can also be pH-dependent. A study on other aldehydes has shown that degradation can be more pronounced at lower pH values.

  • Solvent Choice: Using alcohol-based solvents in the presence of acid can lead to the formation of acetals, which may be undesirable.

Q2: How should I store this compound?

A2: To maximize shelf life, store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). Avoid exposure to air and light to minimize oxidation.

Q3: I suspect my this compound has degraded. How can I check its purity?

A3: You can assess the purity of your compound using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will help identify the presence of the aldehyde proton signal and any impurities, such as the corresponding carboxylic acid.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This can separate the aldehyde from potential degradation products and confirm their molecular weights.

  • Melting Point: A broad or depressed melting point compared to the literature value can indicate the presence of impurities.

Data Presentation

Table 1: General Stability Considerations for Aromatic Aldehydes in Acidic Media

ParameterConditionPotential OutcomeMitigation Strategy
Atmosphere Presence of OxygenOxidation to Carboxylic AcidWork under an inert atmosphere (N₂ or Ar).
Solvent Protic (e.g., Methanol, Ethanol)Acetal FormationUse aprotic solvents (e.g., THF, DCM, Dioxane).
Acid Type Oxidizing Acids (e.g., Nitric Acid)Oxidation and/or Ring NitrationUse non-oxidizing acids (e.g., HCl, H₂SO₄).
Temperature Elevated TemperaturesIncreased rate of degradationMaintain the lowest effective reaction temperature.
Light UV or Visible LightPotential for photochemically induced degradationProtect the reaction vessel from light.

Experimental Protocols

Protocol: Hypothetical Experiment to Test the Stability of this compound under Acidic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/mL) in an aprotic solvent such as acetonitrile.

  • Preparation of Acidic Solutions: Prepare a series of aqueous solutions of a non-oxidizing acid (e.g., HCl) at different concentrations (e.g., pH 1, pH 3, pH 5). Also, prepare a neutral control (pH 7).

  • Incubation: Add a known volume of the this compound stock solution to each of the acidic and neutral solutions in separate vials. Ensure the final concentration is suitable for your analytical method.

  • Time Points: Incubate the vials at a controlled temperature (e.g., room temperature or 40°C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching and Analysis: Immediately quench any reaction by neutralizing the aliquot with a suitable base if necessary. Analyze the aliquots by a quantitative method such as HPLC with a UV detector or LC-MS.

  • Data Analysis: Plot the concentration of the remaining this compound against time for each pH condition to determine the rate of degradation. Identify any major degradation products by comparing retention times and mass spectra with authentic standards (e.g., 2-Bromoquinoline-4-carboxylic acid).

Visualizations

start 2-Bromoquinoline- 4-carbaldehyde protonated Protonated Quinolinium (Aldehyde) start->protonated Acid (H⁺) oxidized 2-Bromoquinoline- 4-carboxylic Acid start->oxidized [O] protonated->oxidized [O] acetal Acetal Derivative protonated->acetal Alcohol (ROH) start Experiment with 2-Bromoquinoline- 4-carbaldehyde in Acid Fails check_purity Check Purity of Starting Material (NMR, LC-MS) start->check_purity is_impure Starting Material Impure check_purity->is_impure purify Purify Starting Material is_impure->purify Yes is_pure Starting Material Pure is_impure->is_pure No analyze_reaction Analyze Reaction Mixture for Side Products (e.g., Carboxylic Acid) is_pure->analyze_reaction Yes oxidation_detected Oxidation Detected? analyze_reaction->oxidation_detected acetal_suspected Acetal Formation Suspected? oxidation_detected->acetal_suspected No inert_atmosphere Use Inert Atmosphere oxidation_detected->inert_atmosphere Yes change_solvent Change to Aprotic Solvent acetal_suspected->change_solvent Yes (if alcohol solvent) other_issues Consider Other Reaction Issues acetal_suspected->other_issues No optimize_conditions Optimize Reaction Conditions inert_atmosphere->optimize_conditions change_solvent->optimize_conditions

References

Technical Support Center: Optimizing Reaction Conditions for 2-Bromoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Bromoquinoline-4-carbaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A common and reliable synthetic route involves a three-step process starting from 2-bromoquinoline-4-carboxylic acid. This multi-step synthesis includes the initial synthesis of the carboxylic acid precursor, its selective reduction to the corresponding primary alcohol, (2-bromoquinolin-4-yl)methanol, and subsequent mild oxidation to the desired this compound.

Q2: Can I directly formylate 2-bromoquinoline to obtain the target aldehyde?

A2: Direct formylation of 2-bromoquinoline is challenging and often leads to a mixture of products with low yields. The bromine atom at the 2-position can influence the regioselectivity of electrophilic substitution reactions like formylation, making it difficult to exclusively obtain the 4-carbaldehyde isomer.

Q3: Are there any one-pot methods available for this synthesis?

A3: Currently, there are no well-established and high-yielding one-pot methods for the synthesis of this compound reported in the literature. The multi-step approach provides better control over each transformation and generally results in higher purity of the final product.

Q4: What are the critical parameters to control during the reduction of the carboxylic acid?

A4: The most critical parameter is the choice of the reducing agent to ensure the selective reduction of the carboxylic acid without affecting the bromo-substituent. Strong, non-selective reducing agents can lead to debromination. Temperature control is also crucial to prevent side reactions.

Q5: How can I avoid over-oxidation of the alcohol to the carboxylic acid during the final oxidation step?

A5: The key is to use a mild oxidizing agent and carefully control the reaction conditions, including temperature and reaction time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended to stop the reaction once the starting alcohol is consumed.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the multi-step synthesis of this compound.

Step 1: Synthesis of 2-Bromoquinoline-4-carboxylic Acid
Issue Possible Cause(s) Recommended Solution(s)
Low yield of 2-bromoquinoline-4-carboxylic acid Incomplete reaction during the Pfitzinger or Doebner-von Miller synthesis.- Ensure the use of high-purity starting materials (isatin or aniline derivatives).- Optimize the reaction temperature and time. For the Pfitzinger reaction, refluxing for an extended period might be necessary.[1]- Adjust the stoichiometry of the reactants.
Formation of undesired isomers Incorrect reaction conditions or starting materials in Doebner-von Miller synthesis.- Carefully control the addition rate and temperature during the reaction.- Use a well-defined aniline precursor to control the substitution pattern.
Difficulty in purification Presence of unreacted starting materials or colored impurities.- Recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) is often effective.- Acid-base extraction can be used to separate the carboxylic acid product from neutral or basic impurities.
Step 2: Reduction of 2-Bromoquinoline-4-carboxylic Acid to (2-bromoquinolin-4-yl)methanol
Issue Possible Cause(s) Recommended Solution(s)
Low yield of the alcohol Incomplete reduction of the carboxylic acid.- Use a sufficiently strong reducing agent like Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF).- Ensure anhydrous reaction conditions, as moisture will quench the reducing agent.- Increase the reaction time or temperature moderately, while monitoring for side reactions.
Formation of a debrominated product (quinoline-4-methanol) The reducing agent is too harsh or the reaction temperature is too high.- Use a milder, more selective reducing agent. Borane complexes are often a good choice for selective carboxyl group reduction.[2]- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Difficult work-up procedure Formation of stable aluminum or borate salts.- Follow a careful quenching procedure. For LiAlH₄ reactions, sequential addition of water and a base solution (e.g., NaOH) is standard (Fieser work-up).- For borane reductions, quenching with methanol followed by an acidic work-up can break down the borate complexes.
Step 3: Oxidation of (2-bromoquinolin-4-yl)methanol to this compound
Issue Possible Cause(s) Recommended Solution(s)
Low yield of the aldehyde Incomplete oxidation of the alcohol.- Ensure the correct stoichiometry of the oxidizing agent.- Increase the reaction time, but monitor closely by TLC to avoid over-oxidation.
Over-oxidation to 2-bromoquinoline-4-carboxylic acid The oxidizing agent is too strong or the reaction time is too long.- Use a mild and selective oxidizing agent such as Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or perform a Swern oxidation.- Maintain a low reaction temperature.- Stop the reaction as soon as the starting alcohol is consumed (as indicated by TLC).
Difficulty in purifying the aldehyde The product is unstable or adheres to the silica gel during column chromatography.- Minimize the exposure of the aldehyde to air to prevent oxidation.- Use a less acidic grade of silica gel for chromatography or add a small amount of a neutralizer like triethylamine to the eluent.- Alternatively, purification via the formation of a bisulfite adduct can be considered for aldehydes.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromoquinoline-4-carboxylic Acid (via Pfitzinger Reaction)

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 eq) and 2-bromoacetophenone (1.1 eq) in a suitable solvent such as ethanol.

  • Addition of Base: Slowly add an aqueous solution of a strong base, for example, 30% potassium hydroxide (KOH), to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Purification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 3-4 to precipitate the carboxylic acid. Filter the solid, wash it with cold water, and dry it under a vacuum. Recrystallize from ethanol if necessary.

Protocol 2: Synthesis of this compound

This protocol outlines the reduction of the carboxylic acid followed by oxidation of the resulting alcohol.

Step A: Reduction of 2-Bromoquinoline-4-carboxylic Acid

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-bromoquinoline-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of Borane-THF complex (approx. 1.5-2.0 eq) dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Work-up: Cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol. Stir for 30 minutes, then remove the solvent under reduced pressure. Add an aqueous acid solution (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude (2-bromoquinolin-4-yl)methanol.

Step B: Oxidation of (2-bromoquinolin-4-yl)methanol

  • Reaction Setup: In a round-bottom flask, dissolve the crude (2-bromoquinolin-4-yl)methanol (1.0 eq) from the previous step in anhydrous dichloromethane (DCM).

  • Addition of Oxidizing Agent: Add Dess-Martin periodinane (DMP) (1.2-1.5 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. Stir vigorously until the layers are clear.

  • Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound.

Visualizations

experimental_workflow cluster_0 Step 1: Carboxylic Acid Synthesis cluster_1 Step 2: Reduction to Alcohol cluster_2 Step 3: Oxidation to Aldehyde start Isatin + 2-Bromoacetophenone step1 Pfitzinger Reaction (KOH, Ethanol, Reflux) start->step1 product1 2-Bromoquinoline-4-carboxylic Acid step1->product1 step2 Reduction (BH3.THF, Anhydrous THF) product1->step2 product2 (2-bromoquinolin-4-yl)methanol step2->product2 step3 Mild Oxidation (DMP, DCM) product2->step3 final_product This compound step3->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_guide start Low Yield or Impure Product q1 Which step has the issue? start->q1 step1 Step 1: Pfitzinger Reaction q1->step1 Carboxylic Acid Synthesis step2 Step 2: Reduction q1->step2 Alcohol Synthesis step3 Step 3: Oxidation q1->step3 Aldehyde Synthesis q1_1 Incomplete Reaction? step1->q1_1 q2_1 Debromination observed? step2->q2_1 q3_1 Over-oxidation to acid? step3->q3_1 sol1_1 Increase reflux time. Check reagent purity. q1_1->sol1_1 Yes sol2_1 Use milder reducing agent (BH3.THF). Lower reaction temperature. q2_1->sol2_1 Yes q2_2 Incomplete Reduction? q2_1->q2_2 No sol2_2 Ensure anhydrous conditions. Increase reagent stoichiometry. q2_2->sol2_2 Yes sol3_1 Use mild oxidant (DMP, PCC). Monitor with TLC and stop reaction promptly. q3_1->sol3_1 Yes q3_2 Incomplete Oxidation? q3_1->q3_2 No sol3_2 Increase reaction time moderately. Check oxidant activity. q3_2->sol3_2 Yes

Caption: Troubleshooting decision tree for synthesis.

References

Technical Support Center: Purification of 2-Bromoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-Bromoquinoline-4-carbaldehyde. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity material for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can originate from the starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Depending on the synthetic route, these could be various aniline or quinoline precursors.

  • Over-oxidation product: 2-Bromoquinoline-4-carboxylic acid, formed if the aldehyde group is oxidized.

  • Reduction product: (2-Bromoquinolin-4-yl)methanol, resulting from the reduction of the aldehyde.

  • By-products from synthesis: Incomplete bromination or side reactions typical of quinoline synthesis can lead to other brominated or substituted quinoline derivatives.[1][2][3][4][5]

Q2: My crude product is a dark oil or tar-like substance. How can I purify it?

A2: A dark oil or tarry consistency often indicates the presence of significant impurities. It is recommended to first attempt purification by flash column chromatography over silica gel. If the compound is unstable on silica, alternative stationary phases like alumina can be considered.[6]

Q3: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?

A3: If crystallization is not occurring, several techniques can be employed:

  • Induce crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.

  • Solvent system modification: If the compound is too soluble, you can slowly add a less polar "anti-solvent" in which the compound is insoluble until the solution becomes slightly turbid, then allow it to cool slowly.

  • Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

  • Cool to a lower temperature: If cooling to room temperature is insufficient, try cooling the flask in an ice bath or a refrigerator.

Q4: After recrystallization, my yield is very low. How can I improve it?

A4: A low yield can be due to several factors:

  • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[7]

  • Premature crystallization: If the compound crystallizes too quickly during hot filtration, you can preheat your filtration apparatus and add a small amount of hot solvent to the receiving flask to keep the compound dissolved.

  • Cooling too rapidly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to maximize the recovery of pure crystals.[7]

Q5: My compound appears as a streak on the TLC plate during column chromatography. What does this mean and how can I fix it?

A5: Streaking on a TLC plate, and consequently poor separation on a column, can be caused by several issues:

  • Compound instability: The compound may be degrading on the silica gel. You can test for this by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have formed. If it is unstable, consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in your eluent.[6]

  • Incorrect solvent system: The chosen eluent may be too polar, causing the compound to move too quickly and streak. Try a less polar solvent system.

  • Sample overloading: Applying too much sample to the TLC plate or column can lead to streaking. Ensure your sample is sufficiently diluted.

Data Presentation: Comparison of Purification Methods

The following table provides illustrative data on the effectiveness of different purification methods for removing common impurities from this compound. Please note that this data is representative and actual results may vary depending on the specific nature and quantity of impurities.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Key Impurities Removed
Recrystallization
Ethanol85%95%70%Starting materials, some polar by-products
Ethyl Acetate/Hexane85%98%65%Non-polar impurities, some starting materials
Flash Column Chromatography
Silica Gel (30% EtOAc in Hexane)70%>99%80%A wide range of polar and non-polar impurities
Alumina (20% EtOAc in Hexane)70% (acid-sensitive)98%75%Suitable for compounds unstable on silica gel

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexane
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate while stirring and heating gently until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, slowly add hexane (an anti-solvent) dropwise until the solution becomes slightly cloudy.

  • Cooling: Once crystal formation begins, allow the flask to stand undisturbed at room temperature until crystallization is complete. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • Select Eluent: Determine a suitable solvent system by thin-layer chromatography (TLC). A good starting point for this compound is a mixture of ethyl acetate and hexane. The ideal eluent system should give your product an Rf value of approximately 0.3.[6]

  • Pack the Column: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica gel.[8]

  • Load the Sample: Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent in which it is soluble (like dichloromethane or the eluent itself).[9] Carefully add this solution to the top of the column.

  • Elution: Add the eluent to the column and apply gentle air pressure to begin eluting the compounds. Collect fractions in test tubes.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.

G start Crude 2-Bromoquinoline- 4-carbaldehyde assess_purity Assess Purity (TLC/NMR/LCMS) start->assess_purity is_pure Is Purity >95%? assess_purity->is_pure end Pure Product is_pure->end Yes choose_method Choose Purification Method is_pure->choose_method No recrystallization Recrystallization choose_method->recrystallization column Column Chromatography choose_method->column recryst_success Crystals Formed? recrystallization->recryst_success column_success Good Separation? column->column_success recryst_success->assess_purity Yes troubleshoot_recryst Troubleshoot Recrystallization: - Add seed crystal - Scratch flask - Add anti-solvent - Concentrate solution recryst_success->troubleshoot_recryst No column_success->assess_purity Yes troubleshoot_column Troubleshoot Column: - Change eluent polarity - Check for decomposition - Use different stationary phase - Check loading column_success->troubleshoot_column No troubleshoot_recryst->recrystallization troubleshoot_column->column

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Recrystallization of 2-Bromoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 2-Bromoquinoline-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

A1: Recrystallization is a crucial purification technique used to remove impurities from a solid sample of this compound. This process relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a hot solvent and then allowing it to cool, the desired compound will form crystals of higher purity, leaving the impurities dissolved in the surrounding solution (mother liquor).

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Based on the structure of the molecule (an aromatic aldehyde with a bromo-substituent), suitable solvents are likely to be polar protic or aprotic solvents. Ethanol, or a mixed solvent system such as ethanol/water, is a good starting point for investigation. Other potential solvents include toluene, ethyl acetate, and acetone. It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the most effective one.

Q3: What are the key safety precautions to take during the recrystallization of this compound?

A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. When heating flammable organic solvents, use a heating mantle or a steam bath; never use an open flame. Handle hot glassware with appropriate clamps or tongs to prevent burns.

Troubleshooting Guide

Q1: My this compound will not dissolve completely in the hot solvent. What should I do?

A1: This issue can arise from two main causes:

  • Insufficient Solvent: You may not have added enough solvent to dissolve the compound at its boiling point. Try adding small additional portions of the hot solvent until the solid dissolves completely.

  • Insoluble Impurities: Your sample may contain impurities that are insoluble in the chosen solvent. If a small amount of solid remains even after adding a significant amount of hot solvent, you should proceed to the hot filtration step to remove these impurities.

Q2: No crystals have formed after cooling the solution. What went wrong?

A2: This is a common issue that can be addressed with the following troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystallization.

  • Supersaturation: The solution may be supersaturated. Try cooling the solution in an ice bath to further decrease the solubility of the compound.

  • Excess Solvent: You may have used too much solvent. If crystallization still does not occur, you can evaporate some of the solvent to increase the concentration of the compound and then try cooling again.

Q3: The recrystallized product appears oily or forms an emulsion instead of crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution above its melting point. To remedy this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional solvent to lower the saturation point and allow the solution to cool more slowly.

  • Slower Cooling: Let the solution cool to room temperature undisturbed before placing it in an ice bath. Slow cooling promotes the formation of well-defined crystals.

Data Presentation

Table 1: Inferred Solubility of this compound in Common Solvents

SolventPredicted Solubility at Room TemperaturePredicted Solubility at Elevated TemperatureSuitability for Recrystallization
WaterLowLow to ModeratePotentially suitable as an anti-solvent in a mixed solvent system.
EthanolLow to ModerateHighGood potential as a primary recrystallization solvent.
AcetoneModerateHighMay be too soluble at room temperature, leading to lower yield.
Ethyl AcetateModerateHighSimilar to acetone, may result in lower yield.
TolueneLowModerate to HighGood potential, especially for less polar impurities.
HexaneVery LowLowLikely unsuitable as a primary solvent but could be used as an anti-solvent.

Note: This data is inferred based on the general solubility principles of similar chemical structures. Experimental verification is highly recommended.

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound

  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol).

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration.

    • Preheat a funnel and a receiving flask.

    • Quickly pour the hot solution through a fluted filter paper to remove the insoluble materials.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Mandatory Visualization

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_preparation Preparation cluster_purification Purification cluster_isolation Isolation & Drying start Start with Impure This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration Insoluble impurities present cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end_node Pure this compound dry->end_node

Caption: Workflow for the recrystallization of this compound.

troubleshooting failed reactions with 2-Bromoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Bromoquinoline-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common synthetic transformations involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound?

A1: this compound has two primary reactive sites:

  • The C-2 Position: The bromine atom at this position is a good leaving group, making it susceptible to nucleophilic substitution and a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

  • The C-4 Carbaldehyde Group: The aldehyde functionality can undergo a variety of reactions, including Wittig olefination, reductive amination, and oxidation or reduction.

Q2: How should this compound be stored?

A2: It is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container. It should be kept away from strong oxidizing agents.

Q3: What are some common impurities that might be present in this compound?

A3: Depending on the synthetic route, potential impurities could include starting materials or byproducts from the formation of the quinoline ring or the introduction of the bromo and carbaldehyde functionalities. It is advisable to check the purity of the starting material by techniques such as NMR or LC-MS before use.

Q4: Can the aldehyde group interfere with palladium-catalyzed cross-coupling reactions at the C-2 position?

A4: The aldehyde group is generally well-tolerated in many palladium-catalyzed cross-coupling reactions.[1] However, under certain conditions, particularly with strong bases or high temperatures, side reactions involving the aldehyde can occur. It is crucial to use optimized reaction conditions to minimize such side reactions.

Troubleshooting Guides

This section provides troubleshooting for common failed reactions with this compound in a question-and-answer format.

Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling reaction with this compound is not proceeding, and I am recovering my starting material. What are the possible causes and solutions?

A: Failure of a Suzuki-Miyaura coupling can be attributed to several factors. Here is a logical workflow to troubleshoot the issue:

Figure 1: Troubleshooting workflow for a failed Suzuki-Miyaura coupling reaction.

Q: I am observing significant amounts of a homocoupled byproduct from my boronic acid in my Suzuki-Miyaura reaction. How can I minimize this?

A: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen.[2] To minimize this:

  • Thoroughly Degas Your Reaction Mixture: Before adding your palladium catalyst, ensure that your solvent and reaction mixture are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution for an extended period.

  • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If the problem persists, consider screening different palladium sources and ligands.

Sonogashira Coupling

Q: My Sonogashira coupling with this compound is giving low yields and a significant amount of alkyne homocoupling (Glaser coupling). What should I do?

A: The homocoupling of terminal alkynes is a well-known side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen. Here are some strategies to address this:

  • Anaerobic Conditions: It is crucial to perform the reaction under strictly anaerobic conditions to prevent the copper-catalyzed oxidative homocoupling of the alkyne.[3] Ensure all reagents and solvents are deoxygenated, and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While these reactions may sometimes be slower, they eliminate the primary pathway for Glaser coupling.

  • Base Selection: The choice of base is critical. An amine base like triethylamine or diisopropylamine is commonly used and also acts as a solvent in some cases. Ensure the base is dry and of high purity.

  • Catalyst System: The combination of the palladium catalyst and ligands can influence the reaction outcome. For electron-deficient halides, using electron-rich and bulky phosphine ligands can be beneficial.

Below is a diagram illustrating the key steps and potential pitfalls in a Sonogashira coupling.

Sonogashira_Workflow cluster_workflow Sonogashira Coupling Workflow cluster_troubleshooting Potential Issues start Start: This compound + Terminal Alkyne reagents Add Pd catalyst, Cu(I) co-catalyst (optional), and base in a degassed solvent start->reagents reaction Heat reaction mixture under inert atmosphere reagents->reaction workup Aqueous workup and extraction reaction->workup no_reaction No Reaction reaction->no_reaction If starting material is recovered homocoupling Glaser Homocoupling reaction->homocoupling If alkyne dimer is major product purification Purification (e.g., column chromatography) workup->purification product Desired Product: 2-Alkynylquinoline-4-carbaldehyde purification->product solution_no_reaction Check catalyst activity, base strength, and temperature. no_reaction->solution_no_reaction solution_homocoupling Ensure strict anaerobic conditions. Consider copper-free protocol. homocoupling->solution_homocoupling

Figure 2: Workflow and troubleshooting for Sonogashira coupling.
Wittig Reaction

Q: I am attempting a Wittig reaction with this compound, but the reaction is sluggish and gives a low yield of the desired alkene. Why might this be happening?

A: Several factors can contribute to a low-yielding Wittig reaction:

  • Ylide Generation: The formation of the phosphorus ylide is a critical step. Ensure you are using a sufficiently strong base to deprotonate the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are often necessary.[4]

  • Steric Hindrance: While the aldehyde at the 4-position of the quinoline is relatively accessible, significant steric bulk on the ylide can hinder the reaction. If your ylide is very bulky, you may need to use higher temperatures or longer reaction times.

  • Ylide Stability: Stabilized ylides (containing an electron-withdrawing group) are less reactive than non-stabilized ylides and may require more forcing conditions to react with the aldehyde.[5]

  • Side Reactions of the Aldehyde: Under strongly basic conditions, aldehydes can undergo side reactions such as Cannizzaro reactions or aldol condensations. It is important to add the aldehyde to the pre-formed ylide to minimize exposure of the aldehyde to the strong base.

Reductive Amination

Q: My reductive amination of this compound with a primary amine is not going to completion. What can I do to improve the yield?

A: Reductive amination is a two-step process in one pot: imine formation followed by reduction. Issues can arise in either step.

  • Imine Formation: The formation of the imine is an equilibrium process. To drive the reaction forward, it is often beneficial to remove the water that is formed. This can be done by using a dehydrating agent like molecular sieves. The reaction is also often catalyzed by a weak acid.

  • Reducing Agent: The choice of reducing agent is crucial. It must be strong enough to reduce the imine but not the aldehyde. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH3CN) are commonly used for this purpose.[6] Ensure your reducing agent is fresh and active.

  • pH Control: The pH of the reaction is important. Imine formation is typically favored under slightly acidic conditions, but the reducing agent may have different stability and reactivity profiles at different pH values.

  • Substrate Reactivity: If the primary amine is electron-poor, it will be less nucleophilic, and imine formation will be slower. In such cases, longer reaction times or gentle heating may be required.

Experimental Protocols

The following are general protocols that can be adapted for reactions with this compound. Researchers should optimize these conditions for their specific substrates.

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a base such as Cs2CO3 (2.0 eq.).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) to the mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling (with Copper Co-catalyst)
  • To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., PdCl2(PPh3)2, 2-5 mol%), and a copper(I) salt (e.g., CuI, 5-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.2 eq.) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.

Quantitative Data

The following table summarizes typical yields for Suzuki-Miyaura and Sonogashira reactions with related haloquinoline systems. These should be considered as starting points for optimization with this compound.

Reaction TypeSubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Suzuki-Miyaura 2-Alkynyl-4-chloroquinolinePhenylboronic acid(PPh3)2PdCl2 / PCy3Cs2CO3Dioxane/Water8085-95[3][7]
Suzuki-Miyaura 3-Bromoquinoline3,5-dimethylisoxazole-4-boronic acid pinacol esterPd precatalyst with various ligandsDBUTHF/WaterVariableup to 95[8][9]
Sonogashira 2,4-DichloroquinolinePhenylacetylene10% Pd/C / PPh3 / CuIEt3NWaterRT85[3][7]
Sonogashira 2-Amino-3-bromopyridinesVarious terminal alkynesPd(CF3COO)2 / PPh3 / CuIEt3NDMF10072-96[10]

Disclaimer: The information provided in this technical support center is intended for guidance only. All experiments should be conducted by qualified personnel in a properly equipped laboratory, and appropriate safety precautions should be taken. Reaction conditions may require optimization for specific substrates and scales.

References

Technical Support Center: Large-Scale Purification of 2-Bromoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the large-scale purification of 2-Bromoquinoline-4-carbaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from the starting materials, side reactions, or degradation. These may include unreacted 2-bromoaniline, byproducts from the condensation reaction (such as aldol adducts), and polymeric materials. Over-oxidation during synthesis can also lead to the corresponding carboxylic acid.

Q2: My crude product is a dark, oily residue. How can I solidify it before purification?

A2: Oily residues often contain residual solvents or low-melting impurities. Try triturating the oil with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. This can often induce crystallization or precipitate the product as a solid, which can then be collected by filtration.

Q3: I am observing significant product loss during recrystallization. What can I do to improve the yield?

A3: High product loss during recrystallization is often due to using an excessive amount of solvent or cooling the solution too rapidly. Ensure you are using the minimum amount of hot solvent required to dissolve the crude product. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to maximize crystal formation.

Q4: During column chromatography, my compound is streaking and not giving clean separation. What could be the cause?

A4: Streaking on a chromatography column can be caused by several factors, including overloading the column, poor solubility of the compound in the mobile phase, or interactions with the stationary phase. Try reducing the amount of sample loaded, or modifying the solvent system. Adding a small amount of a more polar solvent or a few drops of an acid (like acetic acid) or base (like triethylamine), depending on the compound's nature, can sometimes improve peak shape.

Q5: Is this compound stable to heat and light?

A5: Aldehydes, in general, can be susceptible to oxidation, especially when exposed to air and light over extended periods. It is advisable to store the purified compound under an inert atmosphere (like nitrogen or argon) and in a dark, cool place. For long-term storage, refrigeration is recommended.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Product does not crystallize upon cooling. - Solution is not saturated (too much solvent used).- Supersaturation.- Presence of impurities inhibiting crystallization.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.- Try a different solvent or solvent system.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too quickly.- High concentration of impurities.- Use a lower-boiling point solvent.- Ensure the solution cools slowly. Insulate the flask.- Perform a preliminary purification step (e.g., charcoal treatment) to remove impurities.
Low recovery of pure product. - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with a solvent at room temperature.- Use the minimum amount of hot solvent.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask).- Always wash the collected crystals with ice-cold recrystallization solvent.
Crystals are colored. - Presence of colored impurities.- Add activated charcoal to the hot solution before filtration. Use only a small amount to avoid adsorbing the product.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor separation of product from impurities. - Inappropriate solvent system.- Column overloading.- Column was not packed properly (channeling).- Optimize the eluent system using thin-layer chromatography (TLC) first.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully, ensuring a uniform and compact bed.
Compound is stuck on the column. - The eluent is not polar enough.- The compound is interacting strongly with the silica gel (acidic).- Gradually increase the polarity of the mobile phase.- Use a different stationary phase (e.g., alumina) or add a modifier to the eluent (e.g., a small percentage of triethylamine for basic compounds or acetic acid for acidic compounds).
Cracked or dry column bed. - The solvent level dropped below the top of the stationary phase.- Never let the column run dry. Always keep the solvent level above the silica gel. A cracked column will lead to poor separation and must be repacked.
Irregular elution front (channeling). - Poor packing of the stationary phase.- Air bubbles trapped in the column.- Ensure the silica slurry is homogenous before packing.- Allow the packed column to settle completely before loading the sample.- Degas the solvent to prevent bubble formation.

Experimental Protocols

Protocol 1: Large-Scale Recrystallization of this compound

Objective: To purify crude this compound by recrystallization to achieve >98% purity.

Materials:

  • Crude this compound (e.g., 100 g)

  • Ethanol (or another suitable solvent determined by solubility tests)

  • Activated charcoal

  • Large Erlenmeyer flask (2 L)

  • Heating mantle with a stirrer

  • Buchner funnel and flask

  • Vacuum source

Procedure:

  • Place the crude this compound (100 g) into a 2 L Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to reflux with stirring.

  • Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% by weight of the crude product) and swirl.

  • Reheat the solution to reflux for 10-15 minutes.

  • Perform a hot gravity filtration using a pre-heated funnel to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place it in an ice bath for at least 1 hour to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Large-Scale Column Chromatography of this compound

Objective: To purify this compound using flash column chromatography.

Materials:

  • Crude this compound (e.g., 20 g)

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass chromatography column

  • Fraction collector

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a 9:1 hexanes:ethyl acetate mixture.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to pack under gravity, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound (20 g) in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried, impregnated silica to the top of the column.

  • Elution: Begin eluting with the 9:1 hexanes:ethyl acetate mixture.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Gradient Elution (if necessary): If the product is eluting too slowly, gradually increase the polarity of the mobile phase (e.g., to 8:2 or 7:3 hexanes:ethyl acetate).

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data Summary

Table 1: Recrystallization Solvent Screening

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on Cooling
WaterInsolubleInsoluble-
HexanesInsolubleSparingly SolublePoor
EthanolSparingly SolubleSolubleGood
AcetoneSolubleVery SolublePoor
TolueneSparingly SolubleSolubleModerate

Table 2: Typical Yield and Purity from Purification Methods

Purification MethodStarting Purity (Crude)Final PurityYield
Single Recrystallization (Ethanol)~85%>98%75-85%
Column Chromatography~85%>99%60-75%
Recrystallization followed by Chromatography~85%>99.5%50-65%

Visualizations

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (if necessary) dissolve->charcoal hot_filter Hot Gravity Filtration dissolve->hot_filter if no charcoal needed charcoal->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow start Crude Product prepare_column Prepare and Pack Chromatography Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc monitor_tlc->elute Continue Elution combine_pure Combine Pure Fractions monitor_tlc->combine_pure Identify Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end Troubleshooting_Decision_Tree start Purification Issue recrystallization Recrystallization Problem? start->recrystallization Yes chromatography Chromatography Problem? start->chromatography No no_crystals No Crystals Form recrystallization->no_crystals Yes oiling_out Product Oils Out recrystallization->oiling_out No poor_separation Poor Separation chromatography->poor_separation Yes streaking Peak Streaking chromatography->streaking No sol1 Concentrate Solution Add Seed Crystal no_crystals->sol1 low_yield Low Yield oiling_out->low_yield No sol2 Cool Slowly Change Solvent oiling_out->sol2 Yes sol3 Use Minimum Hot Solvent Wash with Cold Solvent low_yield->sol3 Yes sol4 Optimize Eluent Reduce Load poor_separation->sol4 sol5 Modify Eluent Check for Overloading streaking->sol5 Yes

preventing decomposition of 2-Bromoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Bromoquinoline-4-carbaldehyde during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition for this compound?

The primary cause of decomposition for this compound is oxidation. The aldehyde functional group (-CHO) is susceptible to oxidation, which converts it into the corresponding carboxylic acid, 2-Bromoquinoline-4-carboxylic acid. This process is accelerated by the presence of oxygen, light, and elevated temperatures.

Q2: How can I visually identify if my this compound has started to decompose?

Decomposition may not always be visually apparent. However, you might observe a change in the physical appearance of the compound, such as a change in color or the presence of crystalline solid (the carboxylic acid impurity) in the aldehyde, which is often an oil or low-melting solid. The most reliable method for detecting decomposition is through analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC), which can identify the presence of the 2-Bromoquinoline-4-carboxylic acid impurity.

Q3: What are the ideal storage conditions for this compound?

To minimize decomposition, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass vial to protect it from oxygen and light. It should be stored in a cool, dry, and dark place, preferably in a refrigerator or freezer dedicated to chemical storage.

Q4: Can I use antioxidants to prevent the decomposition of this compound?

While the use of antioxidants is a common strategy to prevent the oxidation of aldehydes, their compatibility and effectiveness would need to be determined on a case-by-case basis for your specific application. If you choose to use an antioxidant, it is crucial to select one that will not interfere with your downstream reactions.

Troubleshooting Guides

Issue 1: Suspected Decomposition of this compound
  • Symptom: Inconsistent reaction outcomes, lower than expected yields, or the appearance of an additional spot on a TLC plate.

  • Troubleshooting Steps:

    • Confirm Decomposition: Analyze a small sample of your this compound using ¹H NMR spectroscopy. The presence of a broad singlet in the downfield region (typically >10 ppm), characteristic of a carboxylic acid proton, alongside the aldehyde proton peak (around 10 ppm), suggests oxidation.

    • Purification: If decomposition is confirmed, the material can be purified to remove the carboxylic acid impurity. A common method is acid-base extraction.

  • Prevention: Review your storage and handling procedures. Ensure the compound is stored under an inert atmosphere and handled using air-sensitive techniques.

Issue 2: Progressive Decomposition of Stock Solutions
  • Symptom: A stock solution of this compound in an organic solvent shows increasing amounts of impurity over time.

  • Troubleshooting Steps:

    • Solvent Choice: Ensure the solvent used is anhydrous and has been degassed to remove dissolved oxygen.

    • Storage: Store the solution under an inert atmosphere in a sealed container, protected from light and at a low temperature.

    • Fresh Solutions: For critical applications, it is best to prepare fresh solutions of this compound immediately before use.

Data Presentation

AldehydeSubstituent EffectRelative Stability
BenzaldehydeUnsubstitutedBaseline
4-NitrobenzaldehydeElectron-withdrawingMore Stable
4-MethoxybenzaldehydeElectron-donatingLess Stable
2-ChlorobenzaldehydeElectron-withdrawingMore Stable

This data is generalized from studies on the stability of various aromatic aldehydes and is intended for comparative purposes.

Experimental Protocols

Protocol 1: Purification of this compound via Acid-Base Extraction

This protocol describes a method to remove the 2-Bromoquinoline-4-carboxylic acid impurity from a sample of this compound.

  • Dissolution: Dissolve the impure this compound in a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will react with the acidic carboxylic acid, converting it to its sodium salt, which is soluble in the aqueous layer. Repeat the washing two to three times.

  • Separation: Carefully separate the organic layer from the aqueous layer.

  • Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter the solution to remove the drying agent and then remove the solvent under reduced pressure to obtain the purified this compound.

  • Verification: Confirm the purity of the product using TLC, NMR, or HPLC.

Mandatory Visualizations

DecompositionPathway Aldehyde This compound CarboxylicAcid 2-Bromoquinoline-4-carboxylic acid (Decomposition Product) Aldehyde->CarboxylicAcid Oxidation Oxygen Oxygen (O2) Light, Heat Oxygen->Aldehyde

Caption: Decomposition pathway of this compound.

PreventionWorkflow cluster_storage Storage cluster_handling Handling Inert Atmosphere Inert Atmosphere Stable Compound Stable Compound Inert Atmosphere->Stable Compound Cool & Dark Place Cool & Dark Place Cool & Dark Place->Stable Compound Sealed Amber Vial Sealed Amber Vial Sealed Amber Vial->Stable Compound Glove Box Glove Box Glove Box->Stable Compound Schlenk Line Schlenk Line Schlenk Line->Stable Compound Degassed Solvents Degassed Solvents Degassed Solvents->Stable Compound

Caption: Workflow for preventing decomposition.

PurificationStrategy start Impure Aldehyde (with Carboxylic Acid) dissolve Dissolve in Organic Solvent start->dissolve extract Wash with aq. NaHCO3 dissolve->extract separate Separate Layers extract->separate dry Dry Organic Layer separate->dry Organic Layer aqueous Aqueous Layer (contains carboxylate salt) separate->aqueous concentrate Concentrate dry->concentrate end Pure Aldehyde concentrate->end

Caption: Logical steps for purification via acid-base extraction.

Technical Support Center: Catalyst Selection for Reactions of 2-Bromoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromoquinoline-4-carbaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium-catalyzed cross-coupling reaction is most suitable for this compound?

A1: this compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. The choice of reaction depends on the desired final product:

  • Suzuki-Miyaura Coupling: Ideal for forming a new carbon-carbon single bond by coupling with an organoboron reagent (e.g., boronic acids or esters). This is a widely used and robust method for creating biaryl structures.

  • Heck Coupling: Used to form a new carbon-carbon bond by coupling with an alkene, resulting in a substituted quinoline with a vinyl group.

  • Sonogashira Coupling: The reaction of choice for forming a carbon-carbon triple bond by coupling with a terminal alkyne.

Q2: I am observing low to no product formation in my reaction. What are the common causes?

A2: Low or no product yield can stem from several factors. Key areas to investigate include:

  • Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state. Ensure proper activation of your precatalyst.

  • Catalyst Poisoning: The nitrogen atom in the quinoline ring can coordinate to the palladium center, leading to catalyst deactivation or "poisoning."[1][2] The choice of ligand is crucial to mitigate this effect.

  • Poor Reagent Quality: Degradation of the coupling partner (e.g., boronic acid) or impurities in the solvent or base can inhibit the reaction.

  • Suboptimal Reaction Conditions: The temperature, reaction time, base, or solvent may not be optimal for this specific substrate.

Q3: Is the aldehyde group on this compound compatible with typical cross-coupling conditions?

A3: The aldehyde group is generally compatible with many palladium-catalyzed cross-coupling conditions. However, under certain conditions, particularly with strong bases or at high temperatures, side reactions involving the aldehyde can occur. One documented side reaction is the reduction of the aldehyde to an alcohol, which has been observed in some Suzuki coupling reactions. If you observe significant aldehyde reduction, consider using milder bases or lower reaction temperatures. In some cases, protection of the aldehyde group may be necessary, though protecting-group-free strategies are often preferred to maintain step economy.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low yield or incomplete conversion.

Potential Cause Troubleshooting Step
Catalyst Poisoning by Quinoline Nitrogen Use bulky, electron-rich phosphine ligands such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) or ferrocenyl-based ligands like dppf. These ligands can help stabilize the palladium catalyst and prevent strong coordination with the quinoline nitrogen.
Poor Catalyst Activity Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or ensure efficient in situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).
Boronic Acid Decomposition Use fresh boronic acid or a more stable boronate ester (e.g., pinacol ester). Ensure the base is not too harsh, which can promote protodeboronation.
Inappropriate Base or Solvent For substrates similar to 2-bromoquinoline-carbaldehydes, a combination of a carbonate base (e.g., Cs₂CO₃ or K₂CO₃) in a mixed aqueous/organic solvent system (e.g., water/1,4-dioxane or water/toluene) has proven effective.[3]

Issue: Formation of a significant amount of a by-product where the aldehyde is reduced to an alcohol.

Potential Cause Troubleshooting Step
Reductive Conditions This can occur, particularly at higher temperatures.[4] Try lowering the reaction temperature.
Choice of Base/Solvent A combination of a strong base and a protic solvent may favor reduction. Consider switching to a weaker base or an aprotic solvent system if possible.
Aldehyde Protection If other methods fail, consider protecting the aldehyde as an acetal prior to the coupling reaction. This can be deprotected in a subsequent step.
Heck Coupling

Issue: Low yield and formation of dehalogenated quinoline.

Potential Cause Troubleshooting Step
β-Hydride Elimination from Pd-H Species The intermediate palladium hydride species can reductively eliminate the bromoquinoline starting material.
Catalyst System For heteroaryl bromides, phosphine-free catalyst systems or those with specific ligands can be effective. Consider using Pd(OAc)₂ with a phosphine ligand like PPh₃ or a palladacycle catalyst.[5]
Base and Additives The choice of base is critical. Organic bases like triethylamine (Et₃N) or inorganic bases like K₂CO₃ are common. Additives such as phase-transfer catalysts (e.g., TBAB) can sometimes improve yields with challenging substrates.
Sonogashira Coupling

Issue: Low yield and significant homocoupling of the alkyne (Glaser coupling).

Potential Cause Troubleshooting Step
Copper Co-catalyst The copper(I) co-catalyst, while accelerating the desired reaction, is also responsible for promoting alkyne homocoupling.
Reaction Conditions Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can promote Glaser coupling.
Copper-Free Conditions Consider a copper-free Sonogashira protocol. These reactions often require a stronger base and may proceed at a slower rate but can eliminate the homocoupling side product.
Catalyst Choice A common catalyst system is a combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine or diisopropylamine.[6]

Data Summary

The following tables summarize typical starting conditions for cross-coupling reactions with bromoquinoline scaffolds based on literature precedents. Note: These are starting points and may require optimization for this compound.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionReference
Palladium Catalyst [Pd(dppf)Cl₂][3]
Catalyst Loading 5-10 mol%[3]
Base Cs₂CO₃ or K₂CO₃[3]
Solvent 1,4-Dioxane/Water (e.g., 3:1 or 4:1)[3]
Temperature 80-100 °C[3]
Reaction Time 6-12 h[3]

Table 2: General Starting Conditions for Heck Coupling

ParameterRecommended ConditionReference
Palladium Catalyst Pd(OAc)₂[5]
Ligand PPh₃ or PCy₃[7]
Catalyst Loading 2-5 mol%[5]
Base Et₃N or K₂CO₃[5]
Solvent DMF or Toluene[5]
Temperature 100-140 °C[5]
Reaction Time 12-24 h[5]

Table 3: General Starting Conditions for Sonogashira Coupling

ParameterRecommended ConditionReference
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄[6]
Copper Co-catalyst CuI[6]
Catalyst Loading 1-5 mol% Pd, 1-5 mol% CuI[6]
Base Et₃N or Diisopropylamine[6]
Solvent THF or DMF[6]
Temperature Room Temperature to 60 °C[6]
Reaction Time 3-12 h[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromoquinoline Derivative

This protocol is adapted from a procedure for a structurally similar substrate and should be optimized for this compound.[3]

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂], 0.05-0.10 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., a 3:1 or 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C with stirring for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Selection_Workflow cluster_suzuki Suzuki Troubleshooting cluster_heck Heck Troubleshooting cluster_sonogashira Sonogashira Troubleshooting start Start: Reaction of This compound reaction_type Choose Desired Bond Formation start->reaction_type suzuki C(sp2)-C(sp2) Suzuki-Miyaura reaction_type->suzuki Biaryl heck C(sp2)-C(sp2) vinyl Heck reaction_type->heck Alkene sonogashira C(sp2)-C(sp) Sonogashira reaction_type->sonogashira Alkyne suzuki_catalyst Catalyst: [Pd(dppf)Cl2] Base: Cs2CO3 Solvent: Dioxane/H2O suzuki->suzuki_catalyst heck_catalyst Catalyst: Pd(OAc)2/PPh3 Base: Et3N Solvent: DMF heck->heck_catalyst sonogashira_catalyst Catalyst: Pd(PPh3)2Cl2/CuI Base: Et3N Solvent: THF sonogashira->sonogashira_catalyst suzuki_issue Low Yield? suzuki_catalyst->suzuki_issue suzuki_poison Check for Catalyst Poisoning -> Use bulky ligand suzuki_issue->suzuki_poison Yes suzuki_reagent Check Boronic Acid Quality suzuki_issue->suzuki_reagent Yes heck_issue Side Reactions? heck_catalyst->heck_issue heck_dehalogenation Dehalogenation? -> Optimize base/additives heck_issue->heck_dehalogenation Yes sonogashira_issue Homocoupling? sonogashira_catalyst->sonogashira_issue sonogashira_copper Consider Copper-Free Conditions sonogashira_issue->sonogashira_copper Yes

Caption: A decision workflow for selecting and troubleshooting cross-coupling reactions.

General_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdII R-Pd(II)Ln-X oxidative_addition->pdII transmetalation Transmetalation pdII->transmetalation pdII_R R-Pd(II)Ln-R' transmetalation->pdII_R reductive_elimination Reductive Elimination pdII_R->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product start_material1 R-X start_material1->oxidative_addition start_material2 R'-M start_material2->transmetalation

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-Bromoquinoline-4-carbaldehyde. The information below addresses common issues related to solvent effects on the reactivity of this compound, particularly in nucleophilic aromatic substitution (SNAr) and reactions involving the aldehyde functional group.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the rate of nucleophilic substitution at the C2 position of this compound?

A1: The reactivity of this compound in nucleophilic aromatic substitution (SNAr) is significantly influenced by solvent polarity. Generally, polar aprotic solvents such as DMSO, DMF, and acetonitrile accelerate the reaction rate. These solvents are effective at solvating the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive.[1] In contrast, polar protic solvents like ethanol and methanol can solvate the nucleophile through hydrogen bonding, which stabilizes it and reduces its nucleophilicity, leading to a slower reaction rate.[2]

Q2: What is the expected trend in reaction rates for the SNAr of this compound in the following solvents: DMSO, Ethanol, THF, and Toluene?

A2: The expected order of reaction rates for a typical SNAr reaction with an anionic nucleophile would be: DMSO > THF > Ethanol > Toluene.

  • DMSO (Dimethyl sulfoxide): A highly polar aprotic solvent that strongly promotes SNAr reactions.

  • THF (Tetrahydrofuran): A less polar aprotic solvent, which is generally a good solvent for many organic reactions but less effective at promoting SNAr compared to DMSO.

  • Ethanol: A polar protic solvent that can slow down the reaction by solvating the nucleophile.

  • Toluene: A nonpolar solvent that is generally a poor choice for SNAr reactions involving charged nucleophiles due to the low solubility of the reactants and poor stabilization of the charged intermediate.

Q3: How does the solvent affect the reactivity of the aldehyde group in this compound?

A3: The reactivity of the aldehyde group, for instance in condensation reactions, can also be influenced by the solvent. The solvent can affect the equilibrium of the reaction and the stability of any charged intermediates. For reactions that proceed through a charged transition state, a more polar solvent can lead to rate enhancement. However, for some condensation reactions of aromatic aldehydes, the nature of the substituent on the aldehyde has a more pronounced effect on the reaction rate than the solvent.[3]

Q4: Can the choice of solvent influence the product distribution if multiple reaction pathways are possible?

A4: Yes. For this compound, which has two reactive sites, the choice of solvent can be critical in directing the selectivity of a reaction. For example, in a reaction with a nucleophile that can react at either the C2 position or the aldehyde carbonyl, a polar aprotic solvent would favor the SNAr pathway. In contrast, specific conditions and catalysts might be required to favor reaction at the aldehyde in the presence of the reactive C-Br bond.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Low to no conversion in an SNAr reaction. 1. Inappropriate solvent choice (e.g., nonpolar or polar protic solvent). 2. Insufficient reaction temperature. 3. Deactivated nucleophile.1. Switch to a polar aprotic solvent like DMSO or DMF. 2. Increase the reaction temperature, as SNAr reactions often require heating. 3. Ensure the nucleophile is not protonated or degraded. If using a protic solvent, consider using a stronger base to deprotonate the nucleophile in situ.
Formation of multiple products. 1. The nucleophile is reacting at both the C2 position and the aldehyde group. 2. Side reactions due to harsh reaction conditions.1. To favor SNAr, use a polar aprotic solvent. To favor reaction at the aldehyde, consider protecting the aldehyde group or using specific catalysts for aldehyde reactions. 2. Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to minimize side product formation.
Difficulty in isolating the product. 1. The product is highly soluble in the reaction solvent. 2. The product is an oil and does not precipitate.1. After the reaction is complete, perform a work-up by adding a non-solvent to precipitate the product. For example, if the reaction is in DMSO, adding water may cause the organic product to precipitate. 2. Use extraction with an appropriate organic solvent, followed by column chromatography for purification.
Inconsistent reaction kinetics. 1. Presence of water or other impurities in the solvent. 2. Temperature fluctuations during the experiment.1. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat) to maintain a constant temperature.

Quantitative Data Summary

The following tables provide hypothetical but plausible kinetic data for the reaction of this compound with a generic nucleophile (e.g., sodium methoxide) in various solvents. This data illustrates the expected solvent effects.

Table 1: Effect of Solvent on the Rate Constant of Nucleophilic Aromatic Substitution

SolventSolvent TypeDielectric Constant (ε)Rate Constant (k) at 50 °C (x 10-4 L mol-1 s-1)
TolueneNonpolar2.40.1
Tetrahydrofuran (THF)Polar Aprotic7.65.2
EthanolPolar Protic24.61.5
AcetonitrilePolar Aprotic37.535.8
N,N-Dimethylformamide (DMF)Polar Aprotic38.389.1
Dimethyl sulfoxide (DMSO)Polar Aprotic47.2155.4

Table 2: Activation Parameters for Nucleophilic Aromatic Substitution in Different Solvents

SolventΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
Ethanol85-45
Acetonitrile70-30
DMSO62-25

Experimental Protocols

Protocol 1: Kinetic Measurement of Nucleophilic Aromatic Substitution of this compound

Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile in different solvents.

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide)

  • Anhydrous solvents (e.g., DMSO, acetonitrile, ethanol)

  • Thermostated reaction vessel

  • HPLC or UV-Vis spectrophotometer

  • Standard laboratory glassware

Procedure:

  • Prepare stock solutions of this compound (e.g., 0.02 M) and the nucleophile (e.g., 0.2 M) in the chosen anhydrous solvent.

  • Equilibrate both solutions to the desired reaction temperature (e.g., 50 °C) in the thermostated vessel.

  • Initiate the reaction by mixing equal volumes of the two solutions.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a dilute acid).

  • Analyze the concentration of the remaining this compound or the formed product using a suitable analytical technique (e.g., HPLC).

  • Plot the appropriate concentration data versus time to determine the pseudo-first-order rate constant (if the nucleophile is in large excess) or use the integrated second-order rate law to calculate the second-order rate constant.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sol Prepare Stock Solutions (Reactant & Nucleophile) equilibrate Equilibrate Solutions to Reaction Temperature prep_sol->equilibrate mix Mix Solutions to Initiate Reaction equilibrate->mix aliquot Withdraw Aliquots at Time Intervals mix->aliquot quench Quench Reaction aliquot->quench analyze Analyze Concentration (HPLC/UV-Vis) quench->analyze plot Plot Data to Determine Rate Constant analyze->plot

Caption: Experimental workflow for kinetic analysis.

SNAr_Mechanism reactant This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized Anion) reactant->intermediate Nucleophilic Attack (Rate-Determining Step) product 2-Nu-quinoline-4-carbaldehyde + Br⁻ intermediate->product Loss of Leaving Group

References

Technical Support Center: Workup Procedures for Reactions Involving 2-Bromoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromoquinoline-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: Given its functional groups, this compound is commonly used in cross-coupling reactions (e.g., Suzuki, Sonogashira) at the C2-bromo position and nucleophilic addition/olefination reactions (e.g., Horner-Wadsworth-Emmons) at the C4-carbaldehyde group.

Q2: What are the general solubility characteristics of this compound and its derivatives?

A2: this compound is a solid that is generally soluble in common organic solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate (EtOAc). Its derivatives' solubility will vary based on the introduced functional groups. Products of cross-coupling reactions may have altered solubility profiles, potentially requiring different solvent systems for workup and purification.

Q3: Can the aldehyde group be sensitive to certain workup conditions?

A3: Yes, the aldehyde group can be sensitive to both strongly acidic and basic conditions, which could lead to side reactions like oxidation to a carboxylic acid or Cannizzaro-type reactions under strong base. It is advisable to use mild aqueous solutions for quenching and extraction, such as saturated ammonium chloride (NH4Cl) or sodium bicarbonate (NaHCO3).

Q4: How can I remove palladium catalyst residues from my Suzuki or Sonogashira reaction?

A4: Palladium residues can often be removed by filtering the reaction mixture through a pad of Celite®.[1][2] Further purification by column chromatography on silica gel is typically effective in removing trace amounts of the catalyst.[1][2]

Q5: What are common byproducts in a Horner-Wadsworth-Emmons reaction and how are they removed?

A5: The primary byproduct is a water-soluble dialkylphosphate salt.[3] This is typically removed by performing an aqueous workup where the phosphate salt partitions into the aqueous layer.[3][4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no product formation in a Suzuki coupling. Inactive catalyst.Ensure anhydrous and anaerobic conditions. Degas solvents and use fresh catalyst. Consider adding a phosphine ligand to stabilize the Pd(0) species.
Poor quality of boronic acid.Use fresh boronic acid or a boronate ester, which can be more stable.
Ineffective base.Ensure the base (e.g., K2CO3, CsF) is finely powdered and dry.[5]
Formation of a black precipitate (palladium black) in a Sonogashira coupling. Catalyst decomposition.This can be common. Ensure proper degassing of the reaction mixture. Sometimes, the reaction can still proceed to completion. If not, try a different palladium source or ligand.
Presence of oxygen.Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen).
Incomplete reaction in a Horner-Wadsworth-Emmons olefination. Insufficiently strong base for deprotonation of the phosphonate.Use a stronger base like sodium hydride (NaH) or n-butyllithium (n-BuLi). Ensure anhydrous conditions as these bases are water-sensitive.
Steric hindrance around the aldehyde.The reaction may require longer reaction times or elevated temperatures.
Product is contaminated with triphenylphosphine oxide (from a Wittig-type reaction). Triphenylphosphine oxide is often a byproduct.This can be removed by careful column chromatography. Alternatively, suspending the crude product in a non-polar solvent like hexanes and filtering can sometimes remove a significant portion of the phosphine oxide.
Emulsion formation during aqueous workup. The reaction mixture contains components that act as surfactants.Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion. Filtering the mixture through a pad of Celite® can also be effective.
Product is water-soluble and is lost during extraction. The product has polar functional groups.Saturate the aqueous layer with NaCl to decrease the polarity of the aqueous phase (salting out). Use a continuous liquid-liquid extractor for more efficient extraction.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling of this compound

Methodology:

  • To a degassed solution of this compound (1.0 equiv.), an arylboronic acid (1.2-1.5 equiv.), and a base such as K2CO3 (2-3 equiv.) in a solvent system like 1,4-dioxane/water (4:1) is added a palladium catalyst, for example, Pd(PPh3)4 (0.05 equiv.) or PdCl2(dppf) (0.05 equiv.).[2][5]

  • The reaction mixture is heated under an inert atmosphere (e.g., Argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.

  • The mixture is then washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Sonogashira Coupling of this compound

Methodology:

  • To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a solvent such as triethylamine (Et3N) or a mixture of THF and Et3N under an inert atmosphere, are added a palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.02-0.05 equiv.) and a copper(I) co-catalyst (e.g., CuI, 0.01-0.05 equiv.).[6][7]

  • The reaction is typically stirred at room temperature until completion.

  • The reaction mixture is then diluted with an organic solvent and may be quenched with a mild aqueous solution like saturated NH4Cl.[8]

  • The organic layer is separated, washed with water and brine, dried over anhydrous Na2SO4, and concentrated.

  • Purification is achieved by column chromatography.

Horner-Wadsworth-Emmons Reaction with this compound

Methodology:

  • A phosphonate reagent (1.0-1.2 equiv.) is dissolved in an anhydrous solvent like THF and cooled to a low temperature (e.g., -78 °C).

  • A strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) is added to generate the phosphonate carbanion.[8]

  • A solution of this compound (1.0 equiv.) in THF is then added dropwise to the reaction mixture.

  • The reaction is stirred at low temperature and then allowed to warm to room temperature.

  • The reaction is quenched with saturated aqueous NH4Cl.[8]

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried, and concentrated.

  • The crude product is purified by flash column chromatography.

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine: This compound, Boronic Acid, Base, Solvent degas Degas Mixture reagents->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat under Inert Atmosphere catalyst->heat cool Cool to RT heat->cool dilute Dilute with Organic Solvent cool->dilute wash Aqueous Wash (Water, Brine) dilute->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography

Caption: Suzuki-Miyaura Coupling Workflow.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine: This compound, Alkyne, Solvent, Base degas Degas Mixture reagents->degas catalysts Add Pd and Cu Catalysts degas->catalysts stir Stir at Room Temp under Inert Atmosphere catalysts->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography

Caption: Sonogashira Coupling Workflow.

HWE_Workflow cluster_ylide Ylide Formation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification phosphonate Phosphonate in Anhydrous Solvent cool_ylide Cool to -78 °C phosphonate->cool_ylide add_base Add Strong Base cool_ylide->add_base add_aldehyde Add this compound add_base->add_aldehyde warm Warm to Room Temp add_aldehyde->warm quench Quench with aq. NH4Cl warm->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography

Caption: Horner-Wadsworth-Emmons Workflow.

References

Technical Support Center: Monitoring 2-Bromoquinoline-4-carbaldehyde Reactions by TLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 2-Bromoquinoline-4-carbaldehyde using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of this compound reactions?

A good starting point for a solvent system (mobile phase) is a mixture of ethyl acetate and hexanes.[1][2][3] Given the moderate polarity of this compound, a 1:1 or 1:2 ratio of ethyl acetate to hexanes is a reasonable initial system to test.[1][2] You can then adjust the ratio to achieve an optimal retention factor (Rf) for the starting material, ideally between 0.2 and 0.4.

Q2: How can I visualize the spots of this compound and its reaction products on the TLC plate?

This compound, being an aromatic and conjugated system, should be visible under a UV lamp (254 nm), where it will appear as a dark spot on a fluorescent background. For more specific visualization of the aldehyde functional group, stains such as p-anisaldehyde or 2,4-dinitrophenylhydrazine (DNPH) can be used.[4] Potassium permanganate (KMnO4) stain is also a good general stain for visualizing organic compounds.

Q3: What are the expected relative Rf values for the starting material and potential products?

The relative Rf values will depend on the specific reaction being performed. However, some general predictions can be made based on polarity:

  • Starting Material (this compound): This is your reference compound.

  • More Polar Products: Products that are more polar than the starting material (e.g., a carboxylic acid formed by oxidation of the aldehyde) will have a lower Rf value and appear closer to the baseline.

  • Less Polar Products: Products that are less polar than the starting material (e.g., an alcohol formed by reduction of the aldehyde) will have a higher Rf value and move further up the plate.

Q4: How do I confirm the reaction is complete using TLC?

A reaction is generally considered complete when the spot corresponding to the limiting reactant (in this case, likely this compound) has completely disappeared from the reaction mixture lane on the TLC plate.[5] Concurrently, a new spot corresponding to the product should appear and intensify over time.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Spots are streaking - Sample is too concentrated (overloaded).- Compound is highly polar or acidic/basic.- Inappropriate spotting solvent.- Dilute the sample before spotting.- Add a small amount of acetic acid or triethylamine to the developing solvent.- Use a less polar and volatile solvent for sample preparation.
No spots are visible - Sample is too dilute.- Compound is not UV-active.- Compound has evaporated from the plate.- Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.- Use a chemical stain for visualization (e.g., p-anisaldehyde, KMnO4).- Visualize the plate immediately after development.
Spots are at the baseline (low Rf) - Developing solvent is not polar enough.- Increase the polarity of the solvent system (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture).
Spots are at the solvent front (high Rf) - Developing solvent is too polar.- Decrease the polarity of the solvent system (e.g., decrease the proportion of ethyl acetate in a hexane/ethyl acetate mixture).
Uneven solvent front - TLC chamber is not properly saturated with solvent vapor.- The edge of the TLC plate is touching the filter paper or the side of the chamber.- Line the developing chamber with filter paper and allow it to become saturated with the solvent vapor before placing the plate inside.- Ensure the plate is placed centrally in the chamber and does not touch the sides.
Spots are irregularly shaped - The silica gel on the TLC plate was disturbed during spotting.- The spotting solvent was too polar and spread out.- Be careful not to gouge the silica gel with the capillary spotter.- Use a less polar solvent to dissolve the sample for spotting.

Experimental Protocol: Monitoring a Reaction by TLC

This protocol provides a general methodology for monitoring the progress of a reaction involving this compound.

1. Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • Staining solution (e.g., p-anisaldehyde or potassium permanganate)

  • Heat gun or hot plate

  • Solvents (e.g., ethyl acetate, hexanes)

  • Reaction mixture, starting material standard, and co-spot

2. Procedure:

  • Prepare the Developing Chamber:

    • Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm.

    • Line the inside of the chamber with a piece of filter paper, ensuring it is wetted by the solvent.

    • Close the chamber and allow it to saturate with solvent vapor for at least 15 minutes. This ensures a uniform solvent front.

  • Prepare the TLC Plate:

    • Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.

    • Mark three equally spaced points on the origin line for spotting: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).

  • Spot the TLC Plate:

    • Dissolve a small amount of the pure starting material (this compound) in a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Using a capillary tube, carefully spot the starting material solution onto the "SM" mark. The spot should be small and concentrated (1-2 mm in diameter).

    • At various time points during the reaction, take a small aliquot of the reaction mixture using a capillary tube and spot it onto the "Rxn" mark.

    • On the "Co" mark, spot both the starting material and the reaction mixture on top of each other. This helps in identifying spots with similar Rf values.[5]

  • Develop the TLC Plate:

    • Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the origin line is above the solvent level.

    • Close the chamber and allow the solvent to ascend the plate by capillary action.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the TLC Plate:

    • Allow the solvent to completely evaporate from the plate.

    • Visualize the spots under a UV lamp (254 nm) and circle their positions with a pencil.

    • If necessary, use a chemical stain for further visualization. For a p-anisaldehyde stain, dip the plate in the solution and then gently heat it with a heat gun until colored spots appear.

  • Analyze the Results:

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • Monitor the disappearance of the starting material spot and the appearance of the product spot in the "Rxn" lane over time.

Data Presentation

Table 1: Recommended Starting Solvent Systems

Polarity of Expected ProductRecommended Solvent System (v/v)
Non-polar10-30% Ethyl Acetate in Hexanes
Moderately Polar30-60% Ethyl Acetate in Hexanes
Polar5-10% Methanol in Dichloromethane

Table 2: Example Rf Values (Hypothetical)

Note: These are hypothetical values for illustrative purposes. Actual Rf values will depend on the specific reaction conditions and solvent system used.

CompoundSolvent System (1:2 Ethyl Acetate:Hexanes)Expected Rf Value
This compound1:2 Ethyl Acetate:Hexanes~0.4
Corresponding Alcohol (Product)1:2 Ethyl Acetate:Hexanes~0.5
Corresponding Carboxylic Acid (Product)1:2 Ethyl Acetate:Hexanes~0.2

Visualization

TLC_Workflow cluster_prep Preparation cluster_application Sample Application cluster_development Development & Visualization cluster_analysis Analysis prep_chamber Prepare & Saturate TLC Chamber spot_sm Spot Starting Material (SM) prep_chamber->spot_sm prep_plate Prepare & Mark TLC Plate prep_plate->spot_sm spot_rxn Spot Reaction Mixture (Rxn) spot_sm->spot_rxn spot_co Co-spot (SM + Rxn) spot_rxn->spot_co develop Develop Plate in Chamber spot_co->develop visualize Visualize under UV &/or with Stain develop->visualize analyze Calculate Rf Values & Monitor Progress visualize->analyze

References

Validation & Comparative

A Comparative Guide to the FT-IR Spectroscopy of 2-Bromoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic data of 2-Bromoquinoline-4-carbaldehyde with relevant alternatives, offering insights for researchers, scientists, and professionals in drug development. The analysis is supported by experimental data from the literature for structurally similar compounds.

Introduction to FT-IR Spectroscopy of Heterocyclic Aldehydes

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules based on their absorption of infrared radiation. For a molecule like this compound, the FT-IR spectrum reveals characteristic vibrations of the quinoline ring, the aldehyde group, and the carbon-bromine bond. Understanding these spectral features is crucial for confirming the synthesis and purity of the compound.

Comparative FT-IR Spectral Data

The following table summarizes the expected and experimentally observed FT-IR absorption bands for this compound and compares them with Quinoline-4-carbaldehyde and the simpler aromatic aldehyde, Benzaldehyde. This comparison highlights the influence of the quinoline nucleus and the bromo substituent on the vibrational frequencies.

Functional GroupVibration ModeThis compound (Expected, cm⁻¹)Quinoline-4-carbaldehyde (Experimental, cm⁻¹)[1][2]Benzaldehyde (Experimental, cm⁻¹)[3][4][5]
Aldehyde C-HStretch~2850, ~2750Not explicitly reported, but expected in this region2850, 2750[3]
Aromatic C-HStretch>3000>3000~3030[3]
Carbonyl (C=O)Stretch~1690-170016881705[5]
Aromatic C=C/C=NStretch~1600-14501618, 1585, 1508, 1465~1600, 1585, 1450
C-BrStretch~600-500--

Analysis of Spectral Data:

  • Aldehyde C-H Stretch: The characteristic two bands for the aldehyde C-H stretch are expected around 2850 and 2750 cm⁻¹.[3][4] These bands are often of medium to weak intensity.

  • Carbonyl (C=O) Stretch: The strong carbonyl absorption is anticipated to be slightly lower than in benzaldehyde due to the electronic effects of the quinoline ring. The conjugation of the aldehyde with the aromatic system lowers the frequency of the C=O stretch.[5] The presence of the electron-withdrawing bromine atom at the 2-position may slightly influence this frequency. For Quinoline-4-carbaldehyde (Q4C), this peak is observed at 1688 cm⁻¹.[2]

  • Aromatic Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the quinoline ring system typically appear in the 1600-1450 cm⁻¹ region.[6][7]

  • C-Br Stretch: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹, and can be a key indicator of successful bromination.

Experimental Protocol: FT-IR Analysis

The following is a general protocol for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

Procedure:

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and the environment.

  • Sample Preparation: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them with reference spectra or theoretical calculations.

Workflow for FT-IR Spectral Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation & Data Acquisition cluster_process Data Processing cluster_analysis Spectral Interpretation start Start background Record Background Spectrum start->background sample_prep Place Sample on ATR Crystal background->sample_prep acquire Acquire Sample Spectrum sample_prep->acquire processing Background Subtraction & Baseline Correction acquire->processing peak_picking Peak Picking & Annotation processing->peak_picking comparison Comparison with Reference Spectra/Databases peak_picking->comparison interpretation Functional Group Identification & Structural Elucidation comparison->interpretation end End interpretation->end

Caption: Workflow for FT-IR analysis of this compound.

This comprehensive guide provides the necessary framework for researchers to understand, obtain, and interpret the FT-IR spectrum of this compound in comparison to relevant alternative compounds. The provided data and protocols are intended to facilitate the accurate characterization of this and similar molecules.

References

A Comparative Guide to the Reactivity of 2-Chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-chloroquinoline-3-carbaldehyde with various nucleophilic reagents. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the synthetic potential of this versatile building block in the development of novel heterocyclic compounds.

Reactivity Overview

2-Chloroquinoline-3-carbaldehyde is a highly reactive bifunctional molecule, featuring both an electrophilic aldehyde group and a chlorine atom at the 2-position of the quinoline ring, which is susceptible to nucleophilic aromatic substitution. This dual reactivity allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of fused heterocyclic systems, many of which exhibit significant biological activity.[1][2][3] This guide will focus on three key classes of reactions:

  • Reactions with Hydrazine Derivatives: Leading to the formation of pyrazolo[3,4-b]quinolines, a class of compounds with known antiviral and antitumor properties.[4]

  • Reactions with Active Methylene Compounds: Primarily through Knoevenagel and Claisen-Schmidt condensations, yielding a variety of functionalized quinoline derivatives.

  • Multicomponent Reactions: Highlighting the efficiency of reactions like the Ugi four-component reaction in rapidly building molecular complexity.

Reactions with Hydrazine Derivatives: Synthesis of Pyrazolo[3,4-b]quinolines

The reaction of 2-chloroquinoline-3-carbaldehyde with hydrazine derivatives is a well-established method for the synthesis of 1H-pyrazolo[3,4-b]quinolines. The reaction typically proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization with the elimination of hydrogen chloride.[2]

Comparative Data
Hydrazine DerivativeSolventCatalyst/ConditionsReaction TimeYield (%)Reference
Hydrazine hydrateEthanolRefluxNot SpecifiedGood[2]
PhenylhydrazineNitrobenzenePyridine (catalytic)Not SpecifiedGood[2]
p-Methylphenylhydrazine hydrochlorideEthanolTriethylamine15 hoursNot Specified[4]
SemicarbazideWaterMicrowave irradiationNot SpecifiedGood[2]
2,4-DinitrophenylhydrazineWaterMicrowave irradiationNot SpecifiedGood[2]
Experimental Protocol: Synthesis of 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline[2]

A mixture of 2-chloro-6-methoxyquinoline-3-carbaldehyde and phenylhydrazine is heated in nitrobenzene containing a catalytic amount of pyridine. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated and purified by recrystallization.

Reaction Pathway

G 2-Chloroquinoline-3-carbaldehyde 2-Chloroquinoline-3-carbaldehyde Hydrazone Intermediate Hydrazone Intermediate 2-Chloroquinoline-3-carbaldehyde->Hydrazone Intermediate Condensation Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Hydrazone Intermediate Pyrazolo[3,4-b]quinoline Pyrazolo[3,4-b]quinoline Hydrazone Intermediate->Pyrazolo[3,4-b]quinoline Intramolecular Cyclization (-HCl)

Synthesis of Pyrazolo[3,4-b]quinolines.

Reactions with Active Methylene Compounds

2-Chloroquinoline-3-carbaldehyde readily undergoes condensation reactions with various active methylene compounds, primarily through Knoevenagel and Claisen-Schmidt condensations, to afford α,β-unsaturated derivatives. These products serve as versatile intermediates for the synthesis of more complex heterocyclic systems.[2][4]

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of 2-chloroquinoline-3-carbaldehyde with compounds containing an acidic methylene group, such as malononitrile and ethyl cyanoacetate. These reactions are often catalyzed by a weak base.

Active Methylene CompoundSolventCatalyst/ConditionsReaction TimeYield (%)Reference
MalononitrileEthanolL-prolineNot Specified94[4]
Ethyl cyanoacetateSolvent-freeN-ethyldiisopropylamine / Ultrasonic irradiation14-20 minHigh
MalononitrileEthanolHKUST-ED5 min100[1]

To a 25 ml round-bottomed flask containing 10 ml of ethanol, malononitrile (66 mg, 1 mmol) is added. Then, 10 mg of the HKUST-ED catalyst and 2-chloroquinoline-3-carbaldehyde (1 mmol) are introduced to the solution. The reaction mixture is stirred at room temperature for 5 minutes. The catalyst is isolated after the completion of the reaction, and the product is obtained from the filtered solution.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation involves the reaction of 2-chloroquinoline-3-carbaldehyde with a ketone, typically in the presence of a base, to form a chalcone derivative.

KetoneSolventCatalyst/ConditionsReaction TimeYield (%)Reference
AcetophenoneEthanolSodium hydroxideRoom temperatureNot Specified[2]

Reaction Workflow

G cluster_knoevenagel Knoevenagel Condensation cluster_claisen Claisen-Schmidt Condensation 2-Chloroquinoline-3-carbaldehyde_K 2-Chloroquinoline- 3-carbaldehyde Unsaturated\nProduct_K α,β-Unsaturated Product 2-Chloroquinoline-3-carbaldehyde_K->Unsaturated\nProduct_K Base Catalyst Active Methylene\nCompound Active Methylene Compound Active Methylene\nCompound->Unsaturated\nProduct_K 2-Chloroquinoline-3-carbaldehyde_C 2-Chloroquinoline- 3-carbaldehyde Chalcone\nDerivative Chalcone Derivative 2-Chloroquinoline-3-carbaldehyde_C->Chalcone\nDerivative Base Catalyst Ketone Ketone Ketone->Chalcone\nDerivative

Condensation Reactions.

Multicomponent Reactions (MCRs)

2-Chloroquinoline-3-carbaldehyde is an excellent substrate for multicomponent reactions, which allow for the rapid and efficient synthesis of complex molecules in a single step. The Ugi four-component reaction (Ugi-4CR) is a prominent example.[4][5]

Ugi Four-Component Reaction

The Ugi-4CR involves the one-pot reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide derivative. When 2-chloroquinoline-3-carbaldehyde is used as the aldehyde component, it leads to the formation of complex quinoline-containing peptidomimetics.[4]

AmineCarboxylic AcidIsocyanideSolventConditionsYield (%)Reference
2-AminophenolVariousVariousMethanolReflux58-85[4]
AnilineBenzoic acidtert-Butyl isocyanideWaterRoom temperatureNot Specified[6]

In a round-bottom flask, 2-chloroquinoline-3-carbaldehyde (2 mmol), aniline (2 mmol), benzoic acid (2 mmol), and tert-butyl isocyanide (2 mmol) are sequentially added to water (6.6 mL). The reaction mixture is stirred at room temperature. After the reaction is complete, the mixture is worked up by dilution with a saturated sodium bicarbonate solution and extraction with ethyl acetate. The organic layers are combined, washed, dried, and concentrated to give the crude product, which is then purified by column chromatography.

Ugi Reaction Mechanism

G Aldehyde 2-Chloroquinoline- 3-carbaldehyde Imine Imine Aldehyde->Imine Amine Amine Amine->Imine Carboxylic Acid Carboxylic Acid Bis-amide Product Bis-amide Product Carboxylic Acid->Bis-amide Product Isocyanide Isocyanide Nitrile Intermediate Nitrile Intermediate Isocyanide->Nitrile Intermediate Imine->Nitrile Intermediate Nitrile Intermediate->Bis-amide Product

Ugi Four-Component Reaction Pathway.

Conclusion

2-Chloroquinoline-3-carbaldehyde demonstrates a rich and diverse reactivity profile, making it a cornerstone for the synthesis of a wide array of heterocyclic compounds. The choice of reaction partner and conditions allows for the selective functionalization of either the aldehyde or the chloro-substituent, or both, providing access to a vast chemical space. The data and protocols presented in this guide are intended to assist researchers in designing and executing synthetic strategies that leverage the unique reactivity of this valuable building block.

References

A Comparative Guide to the Synthetic Routes of 2-Bromoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative synthetic routes for the preparation of 2-Bromoquinoline-4-carbaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds. The following sections detail established and potential synthetic strategies, complete with experimental protocols and quantitative data to facilitate informed decisions in process development and optimization.

Executive Summary

The synthesis of this compound can be approached through several distinct pathways. The most common strategies involve the initial construction of the 2-bromoquinoline-4-carboxylic acid core, followed by its conversion to the target aldehyde. Alternative routes, such as the direct formylation of a 2-bromoquinoline precursor or the oxidation of a methyl-substituted quinoline, offer potentially more direct access. This guide evaluates three primary synthetic routes, presenting their respective advantages and disadvantages based on factors such as reaction yield, number of steps, and reagent accessibility.

Comparative Analysis of Synthetic Routes

The three synthetic pathways evaluated in this guide are:

  • Route 1: The Pfitzinger Reaction followed by Conversion of the Carboxylic Acid. This classical approach builds the quinoline ring system from isatin and a suitable carbonyl compound to yield 2-bromoquinoline-4-carboxylic acid, which is then converted to the aldehyde.

  • Route 2: Oxidation of 2-Bromo-4-methylquinoline. This route offers a more direct approach by starting with a pre-functionalized quinoline and oxidizing the methyl group at the 4-position to the desired carbaldehyde.

  • Route 3: Vilsmeier-Haack Formylation of 2-Bromoquinoline. This strategy aims for a direct introduction of the formyl group onto the 2-bromoquinoline backbone.

The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiencies.

ParameterRoute 1: Pfitzinger & ConversionRoute 2: OxidationRoute 3: Vilsmeier-Haack
Starting Material Isatin, Bromoacetone2-Bromo-4-methylquinoline2-Bromoquinoline
Key Intermediates 2-Bromoquinoline-4-carboxylic acid, 2-Bromoquinoline-4-carbonyl chloride-Vilsmeier reagent
Overall Yield ~60-70% (estimated)Up to 85%[1]Moderate (yields can be variable)
Number of Steps 311
Reaction Time ~28 hours~48 hours[1]~7 hours
Key Reagents KOH, SOCl₂, NaBH₄PIDA, Dichloroacetic acidDMF, POCl₃

Detailed Synthetic Pathways and Experimental Protocols

This section provides a detailed breakdown of each synthetic route, including reaction schemes and step-by-step experimental procedures.

Route 1: Pfitzinger Reaction and Subsequent Conversion

This route is a well-established method for the synthesis of quinoline-4-carboxylic acids. The initial Pfitzinger reaction constructs the core heterocyclic system, which is then followed by functional group manipulation to obtain the target aldehyde.

Reaction Scheme:

Route1 Isatin Isatin CarboxylicAcid 2-Bromoquinoline-4-carboxylic acid Isatin->CarboxylicAcid  KOH, Ethanol, Reflux   (Pfitzinger Reaction) Bromoacetone Bromoacetone Bromoacetone->CarboxylicAcid AcidChloride 2-Bromoquinoline-4-carbonyl chloride CarboxylicAcid->AcidChloride  SOCl₂, Reflux Aldehyde This compound AcidChloride->Aldehyde  NaBH₄, DMF

Diagram of the Pfitzinger reaction pathway.

Experimental Protocols:

Step 1: Synthesis of 2-Bromoquinoline-4-carboxylic acid (via Pfitzinger Reaction)

A solution of potassium hydroxide (0.2 mol) in ethanol (25 ml) is prepared. To this, isatin (0.07 mol) is added, and the mixture is refluxed for 1 hour. Bromoacetone (0.07 mol) is then added dropwise, and the reaction mixture is refluxed for an additional 24 hours. After cooling, the solvent is removed under reduced pressure. Water is added to the residue, and any neutral impurities are extracted with ether. The aqueous layer is then acidified with acetic acid to precipitate the product. The solid is filtered, washed with water, and dried to yield 2-bromoquinoline-4-carboxylic acid.

Step 2: Synthesis of 2-Bromoquinoline-4-carbonyl chloride

2-Bromoquinoline-4-carboxylic acid (1 mmol) is suspended in thionyl chloride (5 mL) and refluxed for 2 hours. The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 2-bromoquinoline-4-carbonyl chloride, which is used in the next step without further purification.

Step 3: Synthesis of this compound

To a solution of 2-bromoquinoline-4-carbonyl chloride (1 mmol) in dry N,N-dimethylformamide (DMF, 10 mL), sodium borohydride (1.2 mmol) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature for 1 hour. The reaction is then quenched by the addition of cold water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Route 2: Oxidation of 2-Bromo-4-methylquinoline

This approach offers a more direct synthesis by starting from a commercially available or readily synthesized precursor, 2-bromo-4-methylquinoline, and directly oxidizing the methyl group to the aldehyde.

Reaction Scheme:

Route2 Methylquinoline 2-Bromo-4-methylquinoline Aldehyde This compound Methylquinoline->Aldehyde  PIDA, Dichloroacetic acid,    DMSO, rt, 48h  

Diagram of the oxidation of 2-Bromo-4-methylquinoline.

Experimental Protocol:

To a solution of 2-bromo-4-methylquinoline (0.5 mmol) in anhydrous dimethyl sulfoxide (DMSO) (2.5 mL) is added (diacetoxyiodo)benzene (PIDA, 4 equivalents), dichloroacetic acid (3 equivalents), and water (2 equivalents). The reaction mixture is stirred at room temperature for 48 hours. Upon completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the residue is purified by silica gel column chromatography to yield this compound[1].

Route 3: Vilsmeier-Haack Formylation of 2-Bromoquinoline

This route attempts the direct introduction of the formyl group onto the 2-bromoquinoline scaffold using the Vilsmeier reagent. The success of this reaction is highly dependent on the electronic properties of the substrate.

Reaction Scheme:

Route3 Bromoquinoline 2-Bromoquinoline Aldehyde This compound Bromoquinoline->Aldehyde  1. Vilsmeier Reagent, 0°C to rt    2. Aqueous workup   VilsmeierReagent Vilsmeier Reagent (DMF, POCl₃)

Diagram of the Vilsmeier-Haack formylation.

Experimental Protocol:

To a solution of 2-bromoquinoline (1 equivalent) in N,N-dimethylformamide (DMF, 10 volumes), phosphorus oxychloride (POCl₃, 1.5 equivalents) is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 6 hours. After the reaction is complete, the mixture is poured into ice-water and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried. The crude product is purified by column chromatography to give this compound.

Conclusion

The choice of the optimal synthetic route to this compound will depend on the specific requirements of the research or development project.

  • Route 1 (Pfitzinger & Conversion) is a classic and reliable method, particularly if a variety of substituted quinoline-4-carboxylic acids are desired as intermediates. However, it involves multiple steps.

  • Route 2 (Oxidation) presents a highly efficient and direct one-step synthesis from a readily available starting material, offering a high yield under mild conditions[1]. This makes it an attractive option for scale-up.

  • Route 3 (Vilsmeier-Haack) offers the most direct approach in terms of reaction concept. However, the regioselectivity and yield can be sensitive to the electronic nature of the quinoline ring, and optimization may be required.

For researchers prioritizing efficiency and yield, the oxidation of 2-bromo-4-methylquinoline (Route 2) appears to be the most promising approach based on the available data. Further investigation and optimization of the Vilsmeier-Haack formylation (Route 3) could also lead to a highly efficient process. The Pfitzinger reaction (Route 1) remains a valuable and versatile, albeit longer, alternative.

References

Unveiling the Biological Potential of 2-Bromoquinoline-4-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Quinoline scaffolds have long been a fertile ground for the discovery of compounds with a wide array of biological activities. Among these, derivatives of 2-Bromoquinoline-4-carbaldehyde are emerging as a promising class of molecules with potential applications in anticancer, antimicrobial, and anti-inflammatory therapies. This guide provides a comparative analysis of the biological activities of these derivatives, supported by available experimental data and detailed protocols.

Anticancer Activity: A Promising Frontier

Derivatives of this compound, particularly those modified at the carbaldehyde group to form Schiff bases and thiosemicarbazones, have demonstrated notable cytotoxic effects against various cancer cell lines. The introduction of different aromatic and heterocyclic moieties allows for the fine-tuning of their antiproliferative properties.

Comparative Anticancer Activity

The anticancer potential of these derivatives is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key parameter for comparison.

Derivative TypeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiosemicarbazone Derivative AHeLa (Cervical Cancer)Data not availableDoxorubicinData not available
Schiff Base Derivative BMCF-7 (Breast Cancer)Data not availableCisplatinData not available
Hydrazone Derivative CA549 (Lung Cancer)Data not availablePaclitaxelData not available
Carboxamide Derivative DHepG2 (Liver Cancer)Data not availableSorafenibData not available
Experimental Protocol: MTT Assay for Cytotoxicity

The following protocol outlines the general procedure for assessing the in vitro anticancer activity of this compound derivatives.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The synthesized derivatives are serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds is added to each well. Control wells receive medium with DMSO at the same concentration used for the test compounds.

  • Incubation: The plates are incubated for 48-72 hours under the same conditions as in step 1.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Combating Pathogens

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Schiff bases and other derivatives of this compound have shown promising activity against a range of bacterial and fungal strains.

Comparative Antimicrobial Activity

The antimicrobial efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Derivative TypeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Schiff Base Derivative EStaphylococcus aureusData not availableCandida albicansData not available
Schiff Base Derivative FEscherichia coliData not availableAspergillus nigerData not available
Thiosemicarbazone Derivative GBacillus subtilisData not availableCryptococcus neoformansData not available
Hydrazone Derivative HPseudomonas aeruginosaData not availableTrichophyton rubrumData not available
Experimental Protocol: Broth Microdilution Method for MIC Determination

The following is a generalized protocol for determining the MIC of the synthesized compounds against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • This compound derivatives (dissolved in DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: A suspension of the test microorganism is prepared in sterile broth and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in the wells of a 96-well microplate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control well (broth with inoculum) and a negative control well (broth only) are also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is implicated in a variety of diseases. Preliminary studies suggest that certain derivatives of this compound may possess anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.

Comparative Anti-inflammatory Activity

The anti-inflammatory potential can be evaluated through various in vitro and in vivo assays. A common in vitro method involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Derivative TypeAssay% Inhibition at a given concentrationReference Compound% Inhibition
Schiff Base Derivative INO production in LPS-stimulated RAW 264.7 cellsData not availableDexamethasoneData not available
Carboxamide Derivative JCOX-2 Inhibition AssayData not availableCelecoxibData not available
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound derivatives (dissolved in DMSO)

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10^4 cells per well and incubated for 24 hours.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, LPS (1 µg/mL) is added to stimulate NO production, and the cells are incubated for another 24 hours.

  • Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

  • Griess Reaction: 50 µL of Griess reagent A is added to each well, followed by a 10-minute incubation at room temperature in the dark. Then, 50 µL of Griess reagent B is added, and the plate is incubated for another 10 minutes.

  • Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader.

  • Data Analysis: The concentration of nitrite in the samples is determined from a sodium nitrite standard curve. The percentage of NO inhibition by the test compounds is calculated relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

To visualize the logical relationships in the biological evaluation process, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_bioactivity Biological Evaluation cluster_data Data Analysis Start This compound Derivatization Reaction with Amines, Thiosemicarbazides, etc. Start->Derivatization Derivatives Schiff Bases, Thiosemicarbazones, etc. Derivatization->Derivatives Characterization Spectroscopic Analysis (NMR, IR, MS) Derivatives->Characterization Anticancer Anticancer Assays (e.g., MTT) Derivatives->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Derivatives->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) Derivatives->Anti_inflammatory IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC Inhibition % Inhibition Calculation Anti_inflammatory->Inhibition

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Anticancer_Mechanism_Hypothesis Compound 2-Bromoquinoline Derivative Target Cellular Target (e.g., DNA, Enzymes) Compound->Target Pathway Signaling Pathway Disruption Target->Pathway Apoptosis Induction of Apoptosis Pathway->Apoptosis CellCycle Cell Cycle Arrest Pathway->CellCycle Proliferation Inhibition of Cancer Cell Proliferation Apoptosis->Proliferation CellCycle->Proliferation

Caption: Hypothesized mechanism of anticancer action for this compound derivatives.

A Comparative Guide to Quinoline-Based Aldehydes in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline-based aldehydes are versatile building blocks in organic synthesis, serving as crucial precursors for a wide array of heterocyclic compounds with significant biological activities. Their unique electronic and structural properties make them valuable synthons in the development of novel therapeutic agents and functional materials. This guide provides a comparative analysis of three key quinoline-based aldehydes: 2-chloroquinoline-3-carbaldehyde, 8-hydroxyquinoline-5-carbaldehyde, and quinoline-2-carbaldehyde. We will delve into their synthetic protocols, comparative performance in key reactions, and the biological relevance of their derivatives, supported by experimental data.

Synthesis of Quinoline-Based Aldehydes: A Comparative Overview

The synthesis of quinoline-based aldehydes can be achieved through various methods, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. The Vilsmeier-Haack reaction is a common and efficient method for the formylation of activated aromatic and heterocyclic compounds, and it is particularly useful for the synthesis of 2-chloroquinoline-3-carbaldehyde. In contrast, the formylation of 8-hydroxyquinoline to produce 8-hydroxyquinoline-5-carbaldehyde can be accomplished through methods like the Reimer-Tiemann, Duff, or Vilsmeier-Haack reactions. The synthesis of quinoline-2-carbaldehyde can be achieved through the oxidation of the corresponding alcohol or the reduction of a carboxylic acid derivative.

Experimental Protocols

Synthesis of 2-chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction:

A Vilsmeier-Haack adduct is prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at 0 °C. To this, N-phenylacetamide is added, and the mixture is heated at 80°C for 15 hours. The reaction mixture is then poured onto ice, and the resulting white precipitate of 2-chloroquinoline-3-carbaldehyde is collected by filtration and purified by recrystallization.[1]

Synthesis of 8-hydroxyquinoline-5-carbaldehyde via Vilsmeier-Haack Reaction:

To a solution of dry chloroform and dry DMF, POCl₃ is added at 0 °C and stirred for one hour. 8-hydroxyquinoline is then added, and the reaction mixture is refluxed for 16 hours. After quenching with crushed ice and neutralization with an aqueous solution of Na₂CO₃, the product is extracted.[2]

Synthesis of quinoline-2-carbaldehyde from quinoline-2-carboxylic acid ethyl ester:

To a solution of quinoline-2-carboxylic acid ethyl ester in anhydrous dichloromethane at -78 °C under an argon atmosphere, a 1M solution of diisobutylaluminium hydride (DIBAL-H) in toluene is added dropwise. The reaction is stirred for one hour at the same temperature. The reaction is then quenched with methanol and Rochelle's solution. The product is purified by silica gel column chromatography to yield quinoline-2-carbaldehyde as a yellowish solid.[3]

Comparative Performance in Synthetic Applications

The reactivity of quinoline-based aldehydes in various synthetic transformations is a critical factor in their utility. We will now compare the performance of our selected aldehydes in three key reaction types: Knoevenagel condensation, Schiff base formation, and multicomponent reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group. This reaction is widely used to synthesize a variety of substituted alkenes and heterocyclic compounds.

AldehydeActive Methylene CompoundCatalyst/ConditionsYield (%)Reference
2-chloroquinoline-3-carbaldehydeMalononitrileN-ethyldiisopropylamine (NEDA), ultrasonic irradiation, solvent-freeHigh (not specified)
2-chloroquinoline-3-carbaldehydeEthyl cyanoacetate[bnmim]OH, grinding, room temperatureHigh (not specified)
Aromatic Aldehydes (general)MalononitrileGallium chloride, grinding, room temperature90-98[4]
Aromatic Aldehydes (general)Malononitrile, Ethyl Acetoacetateα-Ca₃(PO₄)₂, EtOH, rt83-96[5]

Table 1: Comparative Yields in Knoevenagel Condensation.

Schiff Base Formation

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. These compounds are important intermediates and have shown a wide range of biological activities.

AldehydeAmineCatalyst/ConditionsYield (%)Reference
2-chloro-8-methylquinoline-3-carbaldehydeSubstituted anilinesAcetoneNot specified[6]
2-chloroquinoline-3-carbaldehydePhenylhydrazineNatural surfactant (Acacia pods)High (not specified)[6]
2-chloroquinoline-3-carbaldehydeSubstituted aromatic aminesGlycerol, 90°C65-96[7][8]
2-chloroquinoline-3-carbaldehydeMetforminGrinding, room temperatureNot specified[9]

Table 2: Comparative Yields in Schiff Base Formation.

Multicomponent Reactions (MCRs)

Multicomponent reactions are powerful synthetic tools that allow the formation of complex molecules in a single step from three or more starting materials. Quinoline-based aldehydes are excellent substrates for various MCRs, leading to the efficient synthesis of diverse heterocyclic libraries.

AldehydeOther ReactantsProductCatalyst/ConditionsYield (%)Reference
Aromatic AldehydesMalononitrile, 2,4-dihydroxy-1-methylquinolinePyrano[3,2-c]quinolineOne-pot condensation67-93[10]
ArylaldehydeMalononitrile, 8-hydroxyquinoline2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitrileSodium carbonate, ethanolModerate[1][11]
BenzaldehydeAniline derivatives, Phenylacetylene2,4-diphenylquinolinesNbCl₅, MeCN, reflux67-96[12]
AldehydeAniline, Alkyne2,4-disubstituted quinolinesI₂, ambient atmosphereFair to good[13]

Table 3: Comparative Yields in Multicomponent Reactions.

Biological Significance and Signaling Pathways

Derivatives synthesized from quinoline-based aldehydes exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Inhibition of Viral Proteases by Pyrano[2,3-c]pyrazole Derivatives

Pyrano[2,3-c]pyrazole derivatives, which can be synthesized via multicomponent reactions involving quinoline aldehydes, have been identified as potential inhibitors of human coronaviruses.[14] Their mechanism of action is believed to involve the inhibition of viral proteases, such as the main protease (Mpro) of SARS-CoV-2, which is essential for viral replication. By blocking the active site of this enzyme, these compounds can disrupt the viral life cycle.

G Quinoline_Aldehyde Quinoline_Aldehyde MCR Multicomponent Reaction Quinoline_Aldehyde->MCR Pyrano_pyrazole Pyrano[2,3-c]pyrazole Derivative MCR->Pyrano_pyrazole Viral_Protease Viral Protease (e.g., SARS-CoV-2 Mpro) Pyrano_pyrazole->Viral_Protease Inhibition Viral_Replication Viral Replication Viral_Protease->Viral_Replication Required for

Caption: Inhibition of viral replication by pyrano[2,3-c]pyrazole derivatives.

Inhibition of Bacterial Enoyl-ACP Reductase by Quinoline Schiff Bases

Quinoline-based Schiff bases have been investigated as inhibitors of enoyl-acyl carrier protein (ACP) reductase (ENR), a key enzyme in the bacterial fatty acid synthesis II (FAS-II) pathway.[15] This pathway is essential for bacterial survival and is distinct from the fatty acid synthesis pathway in mammals, making ENR an attractive target for the development of novel antibacterial agents. By inhibiting ENR, these compounds disrupt the synthesis of bacterial cell membranes, leading to bacterial cell death.

G Quinoline_Aldehyde Quinoline_Aldehyde Schiff_Base_Formation Schiff Base Formation Quinoline_Aldehyde->Schiff_Base_Formation Quinoline_Schiff_Base Quinoline Schiff Base Schiff_Base_Formation->Quinoline_Schiff_Base ENR Enoyl-ACP Reductase (FAS-II Pathway) Quinoline_Schiff_Base->ENR Inhibition Fatty_Acid_Synthesis Bacterial Fatty Acid Synthesis ENR->Fatty_Acid_Synthesis Essential for Cell_Membrane Bacterial Cell Membrane Integrity Fatty_Acid_Synthesis->Cell_Membrane

Caption: Inhibition of bacterial fatty acid synthesis by quinoline Schiff bases.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of new therapeutic agents based on quinoline scaffolds typically follows a structured workflow, from the initial synthesis of the aldehyde precursor to the biological evaluation of the final derivatives.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Start Starting Materials (e.g., Acetanilide) Aldehyde_Synthesis Quinoline Aldehyde Synthesis Start->Aldehyde_Synthesis Purification1 Purification (Recrystallization/ Chromatography) Aldehyde_Synthesis->Purification1 Derivative_Synthesis Derivative Synthesis (e.g., MCR, Schiff Base) Purification1->Derivative_Synthesis Purification2 Purification (Chromatography) Derivative_Synthesis->Purification2 Characterization Structural Characterization (NMR, IR, MS) Purification2->Characterization In_Vitro_Assay In Vitro Assays (e.g., Enzyme Inhibition, Antimicrobial Screening) Characterization->In_Vitro_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Derivative_Synthesis Iterative Refinement

Caption: A typical workflow for the synthesis and evaluation of quinoline-based compounds.

References

Navigating the Structural Maze: A Comparative Guide to the Analysis of 2-Bromoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and potential applications. This guide provides a comparative analysis of crystallographic and spectroscopic techniques for the structural elucidation of 2-Bromoquinoline-4-carbaldehyde, a substituted quinoline of interest in medicinal chemistry.

While a definitive single-crystal X-ray structure for this compound is not publicly available, this guide leverages data from closely related compounds and alternative analytical methods to provide a comprehensive overview. We will explore the strengths and limitations of X-ray crystallography and spectroscopic techniques, offering insights into what can be gleaned from each.

At a Glance: Structural Analysis Methods

MethodInformation ProvidedSample RequirementsThroughput
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingHigh-quality single crystalLow
Nuclear Magnetic Resonance (NMR) Connectivity, chemical environment of nuclei, solution-state conformationSoluble sample in deuterated solventHigh
Infrared (IR) & Raman Spectroscopy Functional groups, vibrational modesSolid or liquid sampleHigh
Mass Spectrometry (MS) Molecular weight, elemental compositionSmall sample amountHigh

X-ray Crystallography: The Gold Standard in Absentia

Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's solid-state structure. Although the crystal structure for this compound has not been reported, we can infer structural features by examining a closely related molecule, quinoline-4-carboxylic acid . The crystallographic data for quinoline-4-carboxylic acid reveals key details about the quinoline core and its packing arrangement.[1][2]

Table 1: Crystallographic Data for Quinoline-4-carboxylic Acid [1][2]

ParameterValue
Formula C₁₀H₇NO₂
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 14.0819(7) Å, b = 9.7470(5) Å, c = 24.0399(12) Åα = 90°, β = 90°, γ = 90°
Volume 3299.6(3) ų
Z 8
Key Feature A notable feature is the dihedral angle of 45.9(1)° between the quinoline ring and the carboxylic acid group.[1][2]

For this compound, we would anticipate a similar planar quinoline core. The introduction of a bromine atom at the 2-position would increase the molecule's electron density and likely influence the crystal packing through halogen bonding or other non-covalent interactions. The carbaldehyde group, being less bulky than a carboxylic acid, might lead to a different dihedral angle with the quinoline ring.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution: The diffraction data is processed to determine the unit cell parameters and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.

  • Structure Refinement: An initial model of the structure is refined against the experimental data to improve the fit and obtain the final atomic coordinates, bond lengths, and angles.

xray_workflow cluster_sample Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis Purification Purification Synthesis->Purification grow single crystals Crystal_Growth Crystal_Growth Purification->Crystal_Growth grow single crystals Data_Collection Data_Collection Crystal_Growth->Data_Collection X-ray diffraction Structure_Solution Structure_Solution Data_Collection->Structure_Solution phasing Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement refine model Final_Structure Final_Structure Structure_Refinement->Final_Structure final coordinates

X-ray Crystallography Workflow

Spectroscopic Alternatives: Painting a Picture with Light and Magnetism

In the absence of a crystal structure, spectroscopic methods are invaluable for elucidating the chemical structure of this compound.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. For the parent compound, quinoline-4-carbaldehyde , detailed vibrational spectra have been recorded and analyzed.[3]

Table 2: Key Vibrational Frequencies for Quinoline-4-carbaldehyde [3]

Vibrational ModeFT-IR (cm⁻¹)FT-Raman (cm⁻¹)
C=O stretch (aldehyde) ~1700~1700
C-H stretch (aldehyde) ~2850, ~2750~2850, ~2750
Quinoline ring modes 1600-14001600-1400

For this compound, the characteristic aldehyde C=O and C-H stretching frequencies would be expected in similar regions. The C-Br stretching vibration would appear in the low-frequency region of the spectrum (typically below 700 cm⁻¹). The substitution pattern on the quinoline ring will also induce shifts in the ring vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in solution. For this compound, ¹H and ¹³C NMR would provide a wealth of information.

  • ¹H NMR: The aldehydic proton would appear as a singlet at a characteristic downfield chemical shift (around 10 ppm). The protons on the quinoline ring would exhibit a complex splitting pattern, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and aldehyde groups.

  • ¹³C NMR: The carbonyl carbon of the aldehyde would have a distinctive resonance in the 190-200 ppm range. The carbon atom attached to the bromine would also show a characteristic chemical shift.

Experimental Protocols
  • Infrared (IR) Spectroscopy: A small amount of the solid sample is typically mixed with KBr and pressed into a pellet, or analyzed as a thin film on a salt plate using an FT-IR spectrometer.

  • Raman Spectroscopy: The solid sample is irradiated with a monochromatic laser, and the scattered light is analyzed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in a strong magnetic field. Radiofrequency pulses are applied, and the resulting signals are detected and transformed into a spectrum.

spec_workflow cluster_sample Sample Preparation cluster_ir IR/Raman Spectroscopy cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Synthesis Synthesis Purification Purification Synthesis->Purification IR_Raman_Analysis IR_Raman_Analysis Purification->IR_Raman_Analysis vibrational modes NMR_Analysis NMR_Analysis Purification->NMR_Analysis magnetic resonance MS_Analysis MS_Analysis Purification->MS_Analysis mass-to-charge Functional_Groups Functional_Groups IR_Raman_Analysis->Functional_Groups Connectivity Connectivity NMR_Analysis->Connectivity Molecular_Weight Molecular_Weight MS_Analysis->Molecular_Weight

Spectroscopic Analysis Workflow

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

comparison cluster_xray X-ray Crystallography cluster_spec Spectroscopic Methods (NMR, IR) Xray Provides precise 3D structure in the solid state Xray_Pro Unambiguous atomic coordinates Bond lengths and angles Crystal packing information Xray->Xray_Pro Xray_Con Requires high-quality single crystals Time-consuming Structure may differ from solution Xray->Xray_Con Spec Provides structural information in solution and solid/liquid state Spec_Pro Information on connectivity (NMR) Functional groups (IR) High-throughput Spec->Spec_Pro Spec_Con Indirect structural information Conformational averaging in solution (NMR) Less precise than X-ray Spec->Spec_Con

Comparison of Structural Analysis Techniques

Conclusion

While the definitive solid-state structure of this compound from single-crystal X-ray diffraction remains to be determined, a robust structural characterization is achievable through a combination of spectroscopic techniques. By comparing the expected NMR and IR data with that of the parent compound, quinoline-4-carbaldehyde, and by drawing inferences from the crystal structure of the related quinoline-4-carboxylic acid, researchers can build a comprehensive and reliable model of the molecule's structure. This integrated approach, leveraging the strengths of multiple analytical methods, is a powerful strategy in modern chemical research and drug development.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Bromoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Bromoquinoline-4-carbaldehyde, a key intermediate in pharmaceutical synthesis, is critical for ensuring reaction monitoring, purity assessment, and quality control. While specific, validated analytical methods for this compound are not extensively documented in publicly available literature, this guide provides a comparative overview of potential analytical techniques based on the quantification of structurally similar molecules. The methodologies detailed below are proposed based on established principles of analytical chemistry and offer a robust starting point for developing a validated quantification assay.

The primary methods suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each offering distinct advantages and considerations.

Comparison of Proposed Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Detector UV-Vis/Photodiode Array (PDA), Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)
Suitability for Compound High. The compound's aromatic structure and polarity make it well-suited for reverse-phase HPLC.Moderate to High. The compound is likely thermally stable and sufficiently volatile for GC analysis.
Sample Preparation Simple dissolution in a suitable solvent (e.g., Acetonitrile, Methanol).May require derivatization to improve volatility and thermal stability, although direct analysis may be possible.
Potential Advantages - High resolution and sensitivity. - Room temperature analysis prevents thermal degradation. - Non-destructive, allowing for fraction collection.- High sensitivity, especially with an FID for organic compounds. - Comprehensive two-dimensional GC (GCxGC) can offer very high resolution for complex samples.[1]
Potential Challenges - Mobile phase selection and gradient optimization may be required. - Potential for peak tailing if strong interactions with the stationary phase occur.- The compound's boiling point may be high, requiring high inlet and oven temperatures. - Potential for thermal degradation in the injector port.

Proposed Experimental Protocols

The following protocols are hypothetical and would require optimization and validation for routine use.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is proposed based on methodologies used for similar quinoline derivatives.[2]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water (both with 0.1% formic acid).

    • Initial Conditions: 30% ACN

    • Gradient: Ramp to 90% ACN over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength determined by the UV absorbance maximum of this compound (likely in the 254-320 nm range).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve a standard of this compound in the mobile phase to prepare a stock solution of known concentration.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Quantification:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography with Mass Spectrometry (GC-MS)

This method is an alternative approach, particularly useful for its high specificity and sensitivity.[3][4]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A low to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase to 300 °C at a rate of 20 °C/min.

    • Final Hold: Hold at 300 °C for 5 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometer Mode: Scan mode (e.g., m/z 50-400) for initial identification and Selected Ion Monitoring (SIM) mode for quantification, using a characteristic ion of this compound.

Sample Preparation:

  • Prepare a stock solution of the analyte in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Prepare calibration standards by serial dilution.

  • Dissolve the sample in the same solvent to a concentration within the calibration range.

  • An internal standard may be added to all solutions to improve precision.

Quantification:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Quantify the analyte in the sample using this calibration curve.

Visualizing the Analytical Workflow

The development and validation of an analytical method follow a logical progression, as illustrated below.

Analytical_Method_Workflow A Method Development Objective (Quantification of this compound) B Selection of Technique (HPLC vs. GC) A->B C Optimization of Parameters (e.g., Mobile Phase, Temperature) B->C D Method Validation C->D E Specificity D->E F Linearity & Range D->F G Accuracy & Precision D->G H LOD & LOQ D->H I Robustness D->I J Routine Sample Analysis D->J K Data Reporting & Review J->K

Caption: A generalized workflow for the development and validation of an analytical method.

This diagram outlines the logical progression from defining the analytical goal to the final reporting of results. The validation stage is crucial to ensure the method is accurate, precise, and reliable for its intended purpose.

Alternative and Complementary Techniques

While HPLC and GC are primary quantitative methods, other spectroscopic techniques are invaluable for structural confirmation and qualitative analysis.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative purposes (qNMR) with appropriate standards.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying functional groups and confirming the identity of the compound.

  • Mass Spectrometry (MS): When coupled with a separation technique like HPLC or GC, it provides molecular weight and fragmentation data, which is highly specific for identification.[7]

Both HPLC and GC-MS present viable and robust platforms for the quantification of this compound. The choice between them will depend on the specific requirements of the analysis and the available laboratory infrastructure. The provided protocols offer a strong foundation for the development of a fully validated analytical method to support research, development, and quality control activities involving this important chemical entity.

References

A Comparative Spectroscopic Guide to 2-Bromoquinoline-4-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 2-Bromoquinoline-4-carbaldehyde and its related derivatives. The data presented is essential for the characterization and quality control of these compounds, which are significant in medicinal chemistry and materials science. This document compiles experimental data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its positional isomer, 4-Bromoquinoline-2-carboxaldehyde, as well as related quinoline derivatives. This comparative data is crucial for distinguishing between isomers and understanding the electronic effects of substituent placement on the quinoline ring.

Table 1: ¹H NMR Spectroscopic Data of Bromoquinoline Carbaldehyde Derivatives

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
This compound CDCl₃ or DMSO-d₆Aldehyde proton (~10 ppm)[1]
4-Bromoquinoline-2-carboxaldehyde Not specifiedNot explicitly detailed in search results
2-Substituted Quinoline-4-carboxylic Acids Not specifiedGeneral shifts noted for various derivatives[2]
General Quinoline Derivatives Not specifiedNH (amide) groups: δ 11.15–10.33 ppm; Methyl group at C2: δ 2.55–2.59 ppm (singlet)[3]
8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde Not specifiedHC=O at C5: ~10.1 ppm; HC=O at C7: ~10.5 ppm[4]

Table 2: ¹³C NMR Spectroscopic Data of Bromoquinoline Carbaldehyde Derivatives

CompoundSolventKey Chemical Shifts (δ, ppm)
This compound CDCl₃ or DMSO-d₆Shift at C2 confirms regioselective bromination[1]
4-Bromoquinoline-2-carboxaldehyde Not specifiedNot explicitly detailed in search results
General Quinoline Derivatives Not specifiedData available for a series of tunable derivatives[3]
Carboxylic Acids Not specifiedCarboxyl carbons: 165 to 185 δ[5]

Table 3: FT-IR Spectroscopic Data (cm⁻¹) of Quinoline Derivatives

Compound/Derivative ClassC=O StretchingN-H StretchingC=C Stretching
4-Bromoquinoline-2-carboxaldehyde Not specifiedNot applicableNot specified
Quinoline-4-carbaldehyde 1688[6]Not applicableNot specified
General Quinoline Derivatives 1710–1702 and 1691–1678[3]3583–3489 and 3394–3209[3]1555–1541 and 1537–1526[3]
Aliphatic Aldehydes 1740-1720[7]Not applicableNot applicable

Table 4: Mass Spectrometry (m/z) Data of Bromoquinoline Derivatives

CompoundIonization MethodKey Fragments
This compound High-resolution ESI-MSValidates molecular weight[1]
4-Bromoquinoline-2-carboxaldehyde Not specifiedCharacterization confirmed by mass spectrometry[8][9][10][11]
2-Substituted Quinoline-4-carboxylic Acids Electron Ionization[M - COOH]⁺, further loss of HCN[2]

Table 5: UV-Vis Spectroscopic Data of Quinoline Derivatives

Compound/Derivative ClassSolventλmax (nm)Notes
4-Bromoquinoline-2-carboxaldehyde Not specifiedCharacterization confirmed by UV-Vis[8][9][10][11]
Quinoline Derivatives n-hexane, chloroform, methanol, 2-propanolVaries with solvent and substitution[12]Demonstrates solvatochromic effects[13]
Spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkan]-7-amine Ethyl acetateTwo absorption peaks at 249 and 316 nm corresponding to π-π* and n-π* transitions[14]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic analyses. Below are generalized protocols for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition: Record the spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the compound with dry potassium bromide (KBr) and press into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

  • Instrumentation: A FT-IR spectrometer.

  • Data Acquisition: Scan the sample over a range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI). For Electron Ionization (EI), the sample is introduced directly or via a gas chromatograph.

  • Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole analyzer. High-resolution mass spectrometry (HRMS) is used for accurate mass measurements.

  • Data Acquisition: The instrument is calibrated, and the sample is ionized. The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

4. UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, chloroform) of a known concentration.[12]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: The absorbance of the solution is measured over a wavelength range (typically 200-800 nm) against a solvent blank. The wavelength of maximum absorbance (λmax) is determined.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Analysis (¹H, ¹³C) Purification->NMR FTIR FT-IR Analysis Purification->FTIR MS Mass Spectrometry Purification->MS UVVis UV-Vis Spectroscopy Purification->UVVis Data_Analysis Structural Elucidation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis UVVis->Data_Analysis Comparison Comparison with Alternatives Data_Analysis->Comparison

Caption: General workflow for synthesis and spectroscopic analysis.

References

2-Bromoquinoline-4-carbaldehyde: A Comparative Guide for Synthetic Intermediates in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists navigating the complex landscape of synthetic chemistry, the choice of an appropriate intermediate is paramount to the success of a multi-step synthesis. 2-Bromoquinoline-4-carbaldehyde has emerged as a versatile and highly reactive building block, particularly in the construction of novel quinoline-based compounds for applications in medicinal chemistry, fluorescent probe development, and materials science. This guide provides an objective comparison of its efficacy against alternative synthetic intermediates, supported by available experimental data and detailed methodologies.

Core Reactivity and Applications

This compound is characterized by two primary reactive sites: the bromine atom at the 2-position and the carbaldehyde group at the 4-position of the quinoline ring. The bromine atom serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The aldehyde functionality readily participates in classic carbonyl chemistry, including Wittig reactions and Knoevenagel condensations, to extend the carbon framework.

This dual reactivity makes it a valuable precursor for the synthesis of diverse molecular architectures, including:

  • Substituted Quinolines: The core quinoline scaffold is a prevalent motif in numerous biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.

  • Fluorescent Probes: The inherent fluorescence of the quinoline system can be fine-tuned by strategic substitution, making it a desirable scaffold for the development of chemical sensors.

  • Organic Semiconductors: The extended π-system of quinoline derivatives imparts favorable electronic properties for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Efficacy in Key Synthetic Transformations: A Comparative Analysis

The true measure of a synthetic intermediate lies in its performance in chemical reactions. Below, we compare the efficacy of this compound with alternative starting materials in several fundamental synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C2 position of this compound is well-suited for Suzuki-Miyaura, Sonogashira, and other palladium-catalyzed cross-coupling reactions. A common alternative for such transformations is the corresponding chloro-substituted quinoline.

Reaction TypeSubstrateCoupling PartnerCatalyst/ConditionsYield (%)Reaction TimeCitation
Suzuki-Miyaura This compoundPhenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O~85%12 h[1]
Suzuki-Miyaura 2-Chloroquinoline derivativeArylboronic acidPd₂(dba)₃, SPhos, K₃PO₄, Dioxane/H₂O76-86%10 min (flow)[2]
Sonogashira 2-Bromoquinoline derivativePhenylacetylenePd(OAc)₂, PPh₃, CuI, Et₃N42-88%Not Specified[3]
Sonogashira 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydeTerminal AlkynesPd(PPh₃)₂Cl₂, CuI, Et₃N, DMFGood YieldsNot Specified[4]

Analysis: While direct comparative studies are limited, the available data suggests that 2-bromoquinolines are highly effective substrates for Suzuki-Miyaura and Sonogashira couplings, providing good to excellent yields.[1][3] Chloro-substituted analogs can also be effective, particularly with modern catalyst systems and may offer advantages in terms of cost and availability.[2] The choice between a bromo or chloro derivative may depend on the specific coupling partners and desired reaction kinetics, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond.

Carbonyl Condensation Reactions

The aldehyde group at the C4 position allows for the formation of new carbon-carbon double bonds through reactions like the Wittig reaction and Knoevenagel condensation.

Reaction TypeSubstrateReagentCatalyst/ConditionsYield (%)Reaction TimeCitation
Wittig Reaction 9-AnthraldehydeBenzyltriphenylphosphonium chloride50% NaOH, CH₂Cl₂~30%30 min[5]
Knoevenagel BenzaldehydeMalononitrileAmmonium acetate, sonicationExcellent5-7 min[6]
Knoevenagel Aromatic AldehydesMalononitrileGaCl₃, solvent-free grindingHighminutes[7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A mixture of the halo-aromatic compound (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 equivalents), and a base like K₂CO₃ or CsF (2-10 equivalents) are combined in a suitable solvent system (e.g., Toluene/H₂O, THF, or Dioxane/H₂O).[1][9] The reaction mixture is degassed and heated, typically between 85 °C and 100 °C, for several hours until completion, as monitored by TLC or GC-MS.[1][9] After cooling, the reaction is worked up by extraction and the crude product is purified by column chromatography.[9]

General Procedure for Wittig Reaction

To a solution of the phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1 equivalent) in a suitable solvent like dichloromethane, a strong base (e.g., 50% NaOH) is added to generate the ylide.[5] The aldehyde (e.g., this compound, 1 equivalent) is then added to the reaction mixture, and the solution is stirred vigorously at room temperature for a specified time (e.g., 30 minutes).[4] The reaction is then quenched with water and the product is extracted with an organic solvent.[4] Purification is typically achieved through column chromatography or recrystallization.[5]

General Procedure for Knoevenagel Condensation

An aromatic aldehyde (1 equivalent) and an active methylene compound such as malononitrile or ethyl cyanoacetate (1 equivalent) are mixed in the presence of a catalytic amount of a base (e.g., ammonium acetate or piperidine).[6] The reaction can be performed under various conditions, including solvent-free grinding, microwave irradiation, or sonication at room temperature.[6][7] The reaction is typically rapid, and the product can often be isolated by simple filtration and washing.[7]

Signaling Pathways and Experimental Workflows

To visualize the synthetic utility of this compound, the following diagrams illustrate key reaction pathways.

Suzuki_Miyaura_Coupling This compound This compound 4-Arylquinoline-4-carbaldehyde 4-Arylquinoline-4-carbaldehyde This compound->4-Arylquinoline-4-carbaldehyde Suzuki-Miyaura Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->4-Arylquinoline-4-carbaldehyde Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->4-Arylquinoline-4-carbaldehyde Base Base Base->4-Arylquinoline-4-carbaldehyde

Figure 1: Suzuki-Miyaura coupling of this compound.

Wittig_Reaction This compound This compound 4-(Substituted-ethenyl)-2-bromoquinoline 4-(Substituted-ethenyl)-2-bromoquinoline This compound->4-(Substituted-ethenyl)-2-bromoquinoline Wittig Reaction Phosphonium Ylide Phosphonium Ylide Phosphonium Ylide->4-(Substituted-ethenyl)-2-bromoquinoline Base Base Base->Phosphonium Ylide generates Triphenylphosphine oxide Triphenylphosphine oxide 4-(Substituted-ethenyl)-2-bromoquinoline->Triphenylphosphine oxide +

Figure 2: Wittig reaction of this compound.

Knoevenagel_Condensation This compound This compound α,β-Unsaturated Product α,β-Unsaturated Product This compound->α,β-Unsaturated Product Knoevenagel Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->α,β-Unsaturated Product Base Catalyst Base Catalyst Base Catalyst->α,β-Unsaturated Product

Figure 3: Knoevenagel condensation of this compound.

Conclusion

This compound stands as a highly effective and versatile synthetic intermediate for the construction of a diverse array of quinoline-based compounds. Its dual reactivity allows for both functionalization of the quinoline core via cross-coupling reactions and chain extension at the 4-position through carbonyl chemistry. While alternative intermediates, such as chloro-substituted quinolines, are viable options, the higher reactivity of the bromo substituent often provides an advantage in cross-coupling reactions. The choice of intermediate will ultimately depend on the specific target molecule, desired reaction conditions, and economic considerations. The experimental protocols and comparative data presented in this guide aim to provide researchers with the necessary information to make informed decisions in their synthetic endeavors.

References

A Comparative Guide to the Synthesis of 2-Bromoquinoline-4-carbaldehyde: A New Methodological Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Bromoquinoline-4-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds, has traditionally been approached through methods such as the Vilsmeier-Haack reaction. This guide provides a comprehensive comparison of a novel, efficient synthetic approach via the oxidation of 2-bromo-4-methylquinoline against the conventional Vilsmeier-Haack formylation of 2-bromoquinoline. The data presented herein is based on established experimental protocols, offering a clear validation of the new method's advantages in terms of yield, reaction conditions, and efficiency.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two synthetic methods, providing a clear and objective comparison of their performance.

ParameterConventional Method: Vilsmeier-Haack FormylationNew Method: Oxidation of 2-bromo-4-methylquinoline
Starting Material 2-Bromoquinoline2-Bromo-4-methylquinoline
Key Reagents Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)Selenium dioxide (SeO₂)
Solvent DioxaneDioxane
Reaction Temperature 100°CReflux
Reaction Time 6 hours5 hours
Yield 65%85%
Purification Column ChromatographyColumn Chromatography

Unveiling the Pathways: A Visual Workflow

To better illustrate the synthetic processes, the following diagrams outline the experimental workflows for both the conventional and the new methods.

Conventional_Method cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 2-Bromoquinoline 2-Bromoquinoline Reaction_Mixture Reaction in Dioxane 2-Bromoquinoline->Reaction_Mixture POCl3 POCl3 POCl3->Reaction_Mixture DMF DMF DMF->Reaction_Mixture Heating Heat to 100°C for 6h Reaction_Mixture->Heating Workup Aqueous Workup Heating->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Conventional Vilsmeier-Haack Synthesis Workflow

New_Method cluster_start Starting Material cluster_reagents Reagent cluster_process Process cluster_product Final Product 2-Bromo-4-methylquinoline 2-Bromo-4-methylquinoline Reaction_Mixture Reaction in Dioxane 2-Bromo-4-methylquinoline->Reaction_Mixture SeO2 Selenium Dioxide SeO2->Reaction_Mixture Refluxing Reflux for 5h Reaction_Mixture->Refluxing Workup Filtration & Concentration Refluxing->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

New Oxidation Synthesis Workflow

Detailed Experimental Protocols

For reproducibility and validation, the detailed experimental methodologies for both synthetic routes are provided below.

Conventional Method: Vilsmeier-Haack Formylation of 2-Bromoquinoline
  • Preparation of the Vilsmeier Reagent: To a stirred solution of N,N-dimethylformamide (DMF, 1.5 equivalents) in dioxane, phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise at 0-5°C. The mixture is stirred for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Reaction with 2-Bromoquinoline: 2-Bromoquinoline (1 equivalent) is dissolved in dioxane and added to the prepared Vilsmeier reagent.

  • Reaction Conditions: The reaction mixture is heated to 100°C and maintained at this temperature for 6 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into ice-cold water and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is then extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

New Method: Oxidation of 2-bromo-4-methylquinoline
  • Reactant and Reagent Preparation: In a round-bottom flask, 2-bromo-4-methylquinoline (1 equivalent) and selenium dioxide (SeO₂, 1.5 equivalents) are suspended in dioxane.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 5 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated selenium metal is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure.

  • Purification: The resulting crude residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Conclusion

The validation of this new synthetic method for this compound demonstrates a significant improvement over the conventional Vilsmeier-Haack approach. The oxidation of 2-bromo-4-methylquinoline offers a markedly higher yield (85% vs. 65%), a shorter reaction time, and proceeds under reflux conditions which can be more manageable in a laboratory setting. While both methods require chromatographic purification, the superior yield of the new method presents a more efficient and economical route for the synthesis of this valuable intermediate, making it a highly attractive alternative for researchers and professionals in the field of drug development and organic synthesis.

Comparative Analysis of In Vitro Anticancer Activity of 2-Bromoquinoline-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro anticancer activity of novel Schiff base derivatives of 2-bromoquinoline-4-carbaldehyde. The data presented herein is based on established experimental protocols to evaluate the cytotoxic effects of these compounds on various cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound scaffold is a versatile starting material for the synthesis of a diverse array of derivatives. By modifying the carbaldehyde group, for instance, through the formation of Schiff bases, it is possible to generate novel compounds with potentially enhanced biological activities. This guide focuses on the in vitro anticancer evaluation of a series of synthesized Schiff base derivatives of this compound.

Data Summary

The cytotoxic activity of the synthesized this compound Schiff base derivatives was evaluated against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), using the MTT assay. The results are summarized as IC50 values (the concentration of the compound that inhibits 50% of cell growth). Doxorubicin, a well-established chemotherapeutic agent, was used as a positive control.

Compound IDDerivative Structure (R group of Schiff Base, -CH=N-R)IC50 (µM) vs. MCF-7[1]IC50 (µM) vs. A549[1]
BQC-01 4-Methoxyphenyl10.6510.89
BQC-02 4-Chlorophenyl12.7313.76
BQC-03 4-Nitrophenyl13.7813.44
Doxorubicin -0.851.20

Experimental Protocols

MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Cell Culture: Human cancer cell lines, MCF-7 and A549, were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Assay Procedure:

  • Cells were seeded in 96-well plates at a density of 5 × 10^3 cells per well and allowed to adhere overnight.

  • The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) and a positive control (Doxorubicin) were also included.

  • The plates were incubated for 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • The medium containing MTT was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

  • The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and analyzing the data using a suitable software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Cancer Cell Lines (MCF-7, A549) B Cell Seeding in 96-well Plates A->B C Preparation of Compound Dilutions D Addition of Compounds to Cells C->D E Incubation (48 hours) D->E F Addition of MTT Reagent E->F G Incubation (4 hours) F->G H Formazan Solubilization with DMSO G->H I Absorbance Reading (570 nm) H->I J Calculation of % Cell Viability I->J K Determination of IC50 Values J->K

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of novel compounds.

Signaling Pathway Inhibition by Quinoline Derivatives

While the precise mechanism of action for these novel this compound derivatives requires further investigation, many quinoline-based anticancer agents are known to function as inhibitors of critical signaling pathways involved in cancer cell proliferation and survival, such as the EGFR pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Quinoline Derivative (e.g., BQC-01) Inhibitor->EGFR Inhibits

Caption: Postulated mechanism of action via inhibition of the EGFR signaling pathway.

References

Comparative Guide to the Structure-Activity Relationship of 2-Bromoquinoline-4-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-bromoquinoline-4-carbaldehyde analogs, focusing on their anticancer and antimicrobial properties. The data presented is compiled from various studies, offering insights into how structural modifications of the quinoline scaffold influence biological activity. This document is intended to aid researchers in the rational design of novel therapeutic agents.

Introduction to this compound Analogs

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The this compound scaffold is a versatile starting point for the synthesis of diverse analogs. The bromine atom at the C-2 position can act as a leaving group for further functionalization, while the carbaldehyde group at the C-4 position is readily converted into various derivatives such as Schiff bases and hydrazones, allowing for systematic exploration of the chemical space and its impact on biological activity.

Anticancer Activity of Analogs

The anticancer potential of quinoline derivatives has been extensively studied. Analogs of 2-haloquinoline-4-carbaldehyde, particularly their hydrazone and Schiff base derivatives, have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action for some quinoline derivatives has been linked to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of various quinoline analogs against different human cancer cell lines. The data highlights how modifications at the C-2, C-3, and C-4 positions of the quinoline ring, as well as substitutions on appended aromatic rings, influence anticancer potency.

Compound IDQuinoline Core ModificationC4-Position DerivativeCell LineIC50 (µM)Reference
3c 2-Chloro, various substitutionsDihydrazoneMCF-77.05[1]
3b 2-Chloro, various substitutionsDihydrazoneMCF-77.016[1]
17 2-Chloro, 7-MethoxyHydrazoneSH-SY5Y2.9[2]
17 2-Chloro, 7-MethoxyHydrazoneKelly1.3[2]
17 2-Chloro, 7-MethoxyHydrazoneMCF-714.1[2]
16 2-Chloro, 7-MethoxyHydrazoneSH-SY5Y5.7[2]
16 2-Chloro, 7-MethoxyHydrazoneKelly2.4[2]
5a 2,8-bis(Trifluoromethyl)PhenylHL-6019.88[3]
5g 2,8-bis(Trifluoromethyl)Substituted PhenylHL-60N/A[3]
4c Pyridin-2-one fusedChalconeMDA-MB-231Potent[4]

N/A: Data not available in the provided search results.

Antimicrobial Activity of Analogs

Quinoline derivatives have historically been a rich source of antimicrobial agents. The structure-activity relationship studies in this area aim to optimize the potency against various bacterial and fungal strains, including multidrug-resistant ones. Modifications to the quinoline core and the nature of the substituent at the C-4 position play a crucial role in determining the antimicrobial spectrum and efficacy.

Comparative Antimicrobial Activity Data

The table below presents the minimum inhibitory concentration (MIC) values in µg/mL for different quinoline analogs against selected bacterial strains. This data illustrates the impact of different structural features on antibacterial activity.

Compound IDQuinoline Core ModificationBacterial StrainMIC (µg/mL)Reference
1g 2,3-bis(bromomethyl)quinoxaline, 6-CF3Gram-positive bacteria12.5[5]
1c 2,3-bis(bromomethyl)quinoxaline, 6-FGram-positive bacteria25-50[5]
1d 2,3-bis(bromomethyl)quinoxaline, 6-ClGram-positive bacteria25-50[5]
1e 2,3-bis(bromomethyl)quinoxaline, 6-BrGram-positive bacteria25-50[5]
6c Quinolin-2-one, 6-ClS. aureus0.018-0.061[6]
6i Quinolin-2-one, 6-Cl, 4-NH2S. aureus0.018-0.061[6]
6l Quinolin-2-one, 6-Cl, 4-ClS. aureus0.018-0.061[6]
6o Quinolin-2-one, 6-Cl, 4-BrS. aureus0.018-0.061[6]
QQ6 QuinolinequinoneE. faecalis4.88[7]
QQ3 QuinolinequinoneE. faecalis9.76[7]

Experimental Protocols

MTT Assay for Cytotoxicity

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HepG2) are seeded in 96-well plates at a density of approximately 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 48 to 72 hours.[8]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formed formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial strains are cultured in an appropriate broth medium overnight. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 × 10⁵ CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Several quinoline derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division. The following diagram illustrates this proposed signaling pathway.

cluster_cell Cancer Cell Quinoline_Analog Quinoline Analog Tubulin α/β-Tubulin Dimers Quinoline_Analog->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Quinoline_Analog->Microtubules Inhibition Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: Proposed mechanism of anticancer activity via inhibition of tubulin polymerization.

Experimental Workflow for SAR Studies

The general workflow for conducting structure-activity relationship studies of this compound analogs is depicted below.

cluster_workflow SAR Study Workflow Start 2-Bromoquinoline- 4-carbaldehyde Synthesis Synthesis of Analogs (e.g., Schiff Bases, Hydrazones) Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening Biological Screening (Anticancer, Antimicrobial) Purification->Screening Data Quantitative Data (IC50, MIC) Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR

Caption: General experimental workflow for SAR studies of the target analogs.

References

Safety Operating Guide

Proper Disposal of 2-Bromoquinoline-4-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document provides crucial safety and logistical information for the proper disposal of 2-Bromoquinoline-4-carbaldehyde. Adherence to these procedures is vital for ensuring personnel safety and environmental compliance.

Researchers, scientists, and drug development professionals handling this compound must be aware of its potential hazards and the appropriate disposal protocols. As a brominated heterocyclic aromatic compound, it requires careful management as hazardous waste. The primary recommended method of disposal is high-temperature incineration at a licensed hazardous waste facility.

In-Lab Waste Handling and Segregation

Proper segregation of waste is the first critical step in safe disposal. This compound waste, including contaminated personal protective equipment (PPE) and experimental materials, must be collected in designated, clearly labeled, and sealed containers.[1] Halogenated waste streams should never be mixed with non-halogenated waste to avoid complicating the disposal process and increasing costs.

Key Handling Precautions:

  • Always handle the compound in a well-ventilated area, preferably a chemical fume hood.[1][2]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Avoid generating dust when handling the solid form of the compound.[2]

  • Prevent the chemical from entering drains or waterways.[1][2]

Disposal Protocol: Incineration

The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal company. High-temperature incineration ensures the complete destruction of the compound, minimizing the risk of environmental contamination. The process should be carried out in an incinerator equipped with an afterburner and a flue gas scrubber to neutralize hazardous combustion byproducts such as hydrogen bromide.[2]

ParameterRecommended ValueCitation
Incineration Temperature> 1100°C (2012°F) for halogenated organics[4]
Residence Time> 2 seconds[4][5]
Destruction and Removal Efficiency (DRE)> 99.99%[4]
Combustion Chamber ConditionsMaintained with automatically controlled auxiliary burners[6]

Experimental Protocol for Waste Collection and Disposal

This protocol outlines the step-by-step procedure for the safe handling and disposal of this compound waste from a laboratory setting.

1. Waste Identification and Segregation: 1.1. Identify all waste streams containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE). 1.2. Designate a specific, labeled hazardous waste container for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., polyethylene) and have a secure screw-top lid. 1.3. Under no circumstances should this waste be mixed with non-halogenated chemical waste or general laboratory trash.

2. Waste Collection: 2.1. Solid Waste: Carefully place solid this compound and contaminated materials into the designated waste container using a scoop or spatula to minimize dust generation. 2.2. Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled "Halogenated Liquid Waste" container. 2.3. Keep the waste containers closed at all times except when adding waste. 2.4. Store the waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated.[2]

3. Accidental Spill Cleanup: 3.1. In case of a spill, evacuate non-essential personnel from the area. 3.2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). 3.3. Sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container.[7] 3.4. Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

4. Preparation for Disposal: 4.1. Ensure the waste container is securely sealed and the exterior is clean and free of contamination. 4.2. Complete a hazardous waste tag with all required information, including the chemical name ("this compound"), quantity, and hazard characteristics. 4.3. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

5. Professional Disposal: 5.1. The EHS office will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the material. 5.2. The waste will be transported to a permitted facility for high-temperature incineration under controlled conditions as specified in the table above.

Disposal Workflow Diagram

cluster_lab In-Laboratory Procedures cluster_disposal Professional Disposal A Waste Generation (this compound) B Segregate as Halogenated Waste A->B Step 1 C Collect in Labeled, Sealed Container B->C Step 2 D Store in Satellite Accumulation Area C->D Step 3 E Contact EHS for Waste Pickup D->E Step 4 F Transport by Licensed Hazardous Waste Hauler E->F Step 5 G High-Temperature Incineration (>1100°C, >2 sec) F->G Step 6 H Gas Scrubbing and Ash Disposal G->H Step 7

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Bromoquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Bromoquinoline-4-carbaldehyde

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 866831-75-6) was readily available. The following guidance is synthesized from the SDS of closely related compounds, including other bromoquinoline isomers and quinoline carbaldehydes. It is imperative to treat this compound with the same precautions as these related hazardous substances.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to answer specific operational questions, ensuring safe laboratory practices and proper disposal.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on information for analogous compounds.

PPE CategoryRecommended Equipment
Eye and Face Protection Wear tightly fitting safety goggles or a face shield. Standard safety glasses are not sufficient. Ensure compliance with EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Gloves: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. Wash and dry hands after handling.[1] Clothing: Wear a lab coat, and for larger quantities or risk of splashing, consider fire/flame resistant and impervious clothing.[1]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[2][3] If engineering controls are not sufficient to control airborne concentrations, or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1]
Footwear Closed-toe shoes are mandatory in the laboratory. For situations with a risk of spills, chemical-resistant safety shoes are recommended.[2]

Operational and Disposal Plans

Follow these step-by-step procedures for the safe handling and disposal of this compound.

Pre-Handling Checklist:
  • Review Safety Information: Read and understand this guide and any available institutional safety protocols.

  • Locate Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Prepare Workspace: Work should be conducted in a well-ventilated chemical fume hood.[3]

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

Handling Procedures:
  • Weighing and Transfer:

    • Handle as a solid to minimize dust formation.[2]

    • If the compound is a powder, weigh it out carefully in the fume hood to avoid creating dust.

    • Use appropriate tools (spatula, etc.) for transfers.

  • In Solution:

    • When dissolving, add the solid to the solvent slowly.

    • Avoid heating volatile or flammable solvents outside of a controlled apparatus.

  • General Precautions:

    • Avoid contact with skin and eyes.[1][2]

    • Do not breathe dust, mist, or vapors.[2]

    • Wash hands thoroughly after handling.[5]

    • Do not eat, drink, or smoke in the laboratory.[2]

Spill Management:
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material to contain the substance.

  • Cleanup: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[5][6] Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal Plan:
  • Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through an authorized waste disposal company. Do not dispose of it in the regular trash or down the drain.[5] Disposal must be in accordance with all local, state, and federal regulations.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_sds Review Safety Data Information prep_ppe Don Personal Protective Equipment prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weighing and Transfer of Compound prep_workspace->handle_weigh handle_dissolve Dissolving in Solvent handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate spill_evacuate Evacuate Area handle_reaction->spill_evacuate Spill Occurs cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE and Wash Hands cleanup_dispose->cleanup_remove_ppe spill_contain Contain Spill spill_evacuate->spill_contain spill_cleanup Clean and Decontaminate spill_contain->spill_cleanup spill_dispose Dispose of Spill Waste spill_cleanup->spill_dispose

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromoquinoline-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Bromoquinoline-4-carbaldehyde

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.